Nickel nitrilotriacetic acid
Description
Structure
3D Structure of Parent
Properties
CAS No. |
34831-03-3 |
|---|---|
Molecular Formula |
C6H7NNiO6 |
Molecular Weight |
247.82 g/mol |
IUPAC Name |
2-[carboxylatomethyl(carboxymethyl)amino]acetate;nickel(2+) |
InChI |
InChI=1S/C6H9NO6.Ni/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+2/p-2 |
InChI Key |
ADHAUWMNDHMUMH-UHFFFAOYSA-L |
SMILES |
[H+].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ni+3] |
Canonical SMILES |
C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Ni+2] |
Other CAS No. |
34831-03-3 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Synonyms |
Ni(2+)-nitrilotriacetate Ni(2+)-NTA nickel nitrilotriacetic acid |
Origin of Product |
United States |
Foundational & Exploratory
The Core Principles of Nickel-Nitrilotriacetic Acid (Ni-NTA) Chromatography: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, quantitative parameters, and experimental protocols associated with Nickel-nitrilotriacetic acid (Ni-NTA) chromatography, a cornerstone technique for the purification of recombinant proteins.
Fundamental Principle: Immobilized Metal Affinity Chromatography (IMAC)
Nickel-nitrilotriacetic acid (Ni-NTA) chromatography is a widely used method for purifying proteins that have been genetically engineered to contain a polyhistidine tag (His-tag), most commonly a sequence of six to ten histidine residues.[1] This technique falls under the broader category of immobilized metal affinity chromatography (IMAC).[1]
The core principle of IMAC lies in the specific and reversible interaction between the imidazole (B134444) side chains of the histidine residues in the His-tag and divalent metal ions, typically nickel (Ni²⁺), which are immobilized on a chromatography resin.[2][3] The nitrilotriacetic acid (NTA) acts as a chelating agent, covalently attached to a solid support matrix (commonly agarose (B213101) beads), which firmly holds the nickel ions.[4]
NTA is a tetradentate chelator, meaning it uses four of its atoms to bind the nickel ion.[4] This leaves two of the nickel ion's six coordination sites available to interact with the nitrogen atoms of the imidazole rings in the His-tag of the target protein.[4] This specific interaction allows for the selective capture of the His-tagged protein from a complex mixture, such as a cell lysate, while other proteins with no affinity for the immobilized nickel ions pass through the column.[1]
The Molecular Interaction: A Closer Look
The binding of the His-tag to the Ni-NTA resin is a coordinative covalent interaction. The nitrogen atoms in the imidazole rings of the histidine residues act as electron pair donors, forming coordinate bonds with the electron-deficient nickel ion. The affinity of this interaction is significantly enhanced by the presence of multiple histidine residues in the His-tag, a phenomenon known as the chelate effect. A tag with six or more histidines provides high affinity and specificity for the Ni-NTA resin.
Elution of the bound protein is typically achieved by introducing a competitor molecule, imidazole, in the elution buffer.[2] Imidazole is structurally similar to the side chain of histidine and competes with the His-tag for binding to the nickel ions. At a sufficiently high concentration, imidazole displaces the His-tagged protein from the resin, allowing for its collection in a purified form.[2] Alternatively, elution can be accomplished by lowering the pH of the buffer, which protonates the histidine residues, disrupting their interaction with the nickel ions.[5]
Quantitative Parameters in Ni-NTA Chromatography
The efficiency and success of a Ni-NTA purification are dependent on several key quantitative parameters. The following tables summarize typical values and ranges for these parameters.
| Parameter | Typical Value/Range | Notes |
| Resin Binding Capacity | 5 - 70 mg/mL of resin | Highly dependent on the specific resin, the size and characteristics of the target protein, and the binding conditions.[2][6] |
| Recommended Flow Rate | 0.5 - 2.0 mL/min | For gravity flow columns, the flow is determined by gravity. For FPLC systems, the flow rate can be precisely controlled.[7] |
| Incubation Time (Batch) | 15 - 60 minutes | Longer incubation times may increase binding but can also lead to higher non-specific binding.[8] |
| Buffer Component | Binding Buffer | Wash Buffer | Elution Buffer |
| Base Buffer | 20-50 mM Sodium Phosphate | 20-50 mM Sodium Phosphate | 20-50 mM Sodium Phosphate |
| pH | 7.4 - 8.0 | 7.4 - 8.0 | 7.0 - 8.0 |
| NaCl Concentration | 300 - 500 mM | 300 - 500 mM | 300 - 500 mM |
| Imidazole Concentration | 10 - 25 mM | 20 - 50 mM | 200 - 500 mM |
| Additives (Optional) | 10% Glycerol, 0.5% Triton X-100 | 10% Glycerol, 0.5% Triton X-100 | 20% Glycerol |
| Denaturing Agents | 6 M Guanidine-HCl or 8 M Urea | 6 M Guanidine-HCl or 8 M Urea | 6 M Guanidine-HCl or 8 M Urea |
Note: The optimal concentrations of imidazole and other buffer components should be determined empirically for each specific protein.[9]
Experimental Protocols
Below are detailed methodologies for key experiments in Ni-NTA chromatography.
Preparation of Buffers
Native Conditions:
-
Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.[10]
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0.[10]
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0.[10]
Denaturing Conditions:
-
Binding Buffer: 100 mM sodium phosphate, 10 mM Tris, 6 M Guanidine-HCl, pH 8.0.
-
Wash Buffer: 100 mM sodium phosphate, 10 mM Tris, 6 M Guanidine-HCl, pH 6.3.
-
Elution Buffer: 100 mM sodium phosphate, 10 mM Tris, 6 M Guanidine-HCl, pH 4.5.
Batch Purification Protocol (Native Conditions)
-
Resin Equilibration:
-
Add the desired amount of Ni-NTA resin slurry to a conical tube.
-
Centrifuge at 500 x g for 2 minutes and discard the supernatant.
-
Add 5 bed volumes of Binding Buffer, resuspend the resin, centrifuge, and discard the supernatant. Repeat this step once.
-
-
Protein Binding:
-
Add the clarified cell lysate to the equilibrated resin.
-
Incubate on a rotator or shaker for 30-60 minutes at 4°C.[8]
-
-
Washing:
-
Centrifuge the resin-lysate mixture at 500 x g for 2 minutes and discard the supernatant.
-
Add 10 bed volumes of Wash Buffer, resuspend the resin, and incubate for 5 minutes with gentle mixing.
-
Centrifuge and discard the supernatant. Repeat the wash step at least twice.
-
-
Elution:
-
Add 1-2 bed volumes of Elution Buffer to the washed resin.
-
Resuspend the resin and incubate for 10-15 minutes with gentle mixing.
-
Centrifuge at 500 x g for 2 minutes and collect the supernatant containing the purified protein.
-
Repeat the elution step 2-3 times to maximize recovery.
-
Gravity-Flow Column Chromatography Protocol (Native Conditions)
-
Column Preparation:
-
Pack an empty chromatography column with the desired volume of Ni-NTA resin.
-
Allow the storage buffer to drain by gravity.
-
-
Resin Equilibration:
-
Wash the resin with 5-10 column volumes (CV) of deionized water.
-
Equilibrate the resin with 5-10 CV of Binding Buffer.
-
-
Sample Loading:
-
Load the clarified cell lysate onto the column and allow it to flow through by gravity. Collect the flow-through for analysis.
-
-
Washing:
-
Wash the column with 10-20 CV of Wash Buffer. Collect the wash fractions for analysis.
-
-
Elution:
-
Elute the bound protein with 5-10 CV of Elution Buffer.
-
Collect the eluate in fractions of 1-2 CV.
-
Analyze the fractions for protein content (e.g., by measuring absorbance at 280 nm or by SDS-PAGE).
-
Visualizing the Process and Principles
The following diagrams illustrate the key concepts and workflows in Ni-NTA chromatography.
Figure 1: Molecular interaction between a His-tagged protein and the Ni-NTA resin.
Figure 2: General workflow of Ni-NTA affinity chromatography.
Figure 3: Logical relationship of competitive elution with imidazole.
References
- 1. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. iba-lifesciences.com [iba-lifesciences.com]
- 4. med.upenn.edu [med.upenn.edu]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Calibre Scientific | Protein Ark [proteinark.com]
- 7. signalchemdx.com [signalchemdx.com]
- 8. Nickel-NTA Protein Purification [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. content.abcam.com [content.abcam.com]
A Technical Guide to Ni-NTA Resin: Chemical Structure, Properties, and Applications in Protein Purification
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical structure, properties, and practical application of Nickel-Nitrilotriacetic Acid (Ni-NTA) resin for the purification of histidine-tagged (His-tagged) proteins.
Core Principles and Chemical Structure
Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely used technique for purifying recombinant proteins.[1] The method relies on the specific interaction between certain amino acid residues on a protein's surface and chelated transition metal ions.[1] Ni-NTA resin is a cornerstone of IMAC, designed for the high-affinity purification of proteins engineered to have a polyhistidine tag (His-tag).[1][2]
The fundamental components of Ni-NTA resin are:
-
Agarose (B213101) Matrix: A porous, beaded support made of highly cross-linked agarose (typically 6% or 7.5%).[1][2][3][4] This provides a solid phase with a large surface area for interaction.
-
Nitrilotriacetic Acid (NTA) Ligand: NTA is a tetradentate chelating agent, meaning it can form four coordination bonds with a metal ion.[1][5] It is covalently coupled to the agarose matrix.
-
Nickel (Ni²⁺) Ion: A divalent nickel ion is immobilized on the resin by the NTA ligand. The NTA ligand occupies four of the six coordination sites of the nickel ion, leaving two sites free to interact with the target protein.[6][7]
The interaction between the Ni-NTA resin and a His-tagged protein is based on a coordination bond between the immobilized nickel ion and the imidazole (B134444) rings of the histidine residues in the His-tag.[8] This specific and reversible interaction allows for the selective capture of the His-tagged protein from a complex mixture of cellular components.
Properties of Ni-NTA Resin
The performance of Ni-NTA resin is characterized by several key parameters that are critical for designing and optimizing protein purification protocols.
Binding Capacity
The binding capacity of Ni-NTA resin is protein-dependent, influenced by factors such as the protein's size, conformation, and the accessibility of the His-tag.[9] However, manufacturers provide typical binding capacities, which are summarized in the table below.
| Resin Type | Binding Capacity | Reference Protein Example |
| Standard Ni-NTA Agarose | >50 mg/ml | 50 kDa 6xHis-tagged protein |
| High-Affinity Ni-NTA Resin | >20 mg/ml | 50 kD 6xHis-tagged protein |
| Ni-NTA Superflow | Up to 20 mg/ml (guaranteed) | 6xHis-tagged protein |
| Super Ni-NTA Affinity HP Resin | 70 mg/ml | Not specified |
Table 1: Binding Capacities of Various Ni-NTA Resins
Chemical Compatibility
Ni-NTA resin is compatible with a wide range of reagents commonly used in protein purification, allowing for purification under both native and denaturing conditions.[1][2] However, certain reagents can interfere with the binding of His-tagged proteins and should be used with caution or avoided altogether.
| Reagent Class | Compatible Reagents and Concentrations | Incompatible or Interfering Reagents |
| Denaturants | 6 M Guanidine-HCl, 8 M Urea | --- |
| Detergents | 2% Triton X-100, 2% Tween 20, 1% CHAPS | --- |
| Reducing Agents | Up to 20 mM β-mercaptoethanol, up to 30 mM DTT (may cause nickel reduction over time) | High concentrations of DTT can reduce Ni²⁺, turning the resin brown.[10][11] |
| Chelating Agents | Up to 1 mM EDTA (short-term) | EDTA and EGTA will strip Ni²⁺ from the resin.[12] |
| Salts | High concentrations (e.g., up to 2 M NaCl) | --- |
| Buffers | Phosphate-based buffers are common. Avoid buffers with primary amines (e.g., Tris, Glycine) as they can weaken binding.[13] | Buffers with low pH can protonate histidine residues, preventing binding.[12] |
| Other Additives | 50% glycerol, 20% ethanol | Histidine and imidazole are used for elution and should not be in the binding buffer at high concentrations. |
Table 2: Chemical Compatibility of Ni-NTA Resin[14]
Physical and Chemical Stability
| Property | Specification |
| Matrix | Highly cross-linked 6% or 7.5% agarose[3][4][15] |
| Particle Size | 32-60 µm or ~70 µm[3][4][15] |
| pH Stability | 2-13 (short term 2-14)[3][4][15] |
| Maximum Pressure | ~0.3 MPa (72 psi)[3][4][15] |
| Storage | 2-8°C in 20% ethanol[15] |
Table 3: Physical and Chemical Specifications of Ni-NTA Resin
Experimental Protocols
The following sections provide detailed methodologies for common procedures involving Ni-NTA resin.
Purification of His-Tagged Proteins under Native Conditions
This protocol is suitable for soluble proteins where maintaining biological activity is important.
Buffer Preparation:
-
Lysis/Equilibration Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.
Note: All buffers should be filtered through a 0.22 µm or 0.45 µm filter before use.[16]
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agarscientific.com [agarscientific.com]
- 4. Calibre Scientific | Protein Ark [proteinark.com]
- 5. Ni-NTA Agarose Resin [himedialabs.com]
- 6. researchgate.net [researchgate.net]
- 7. How to choose the right his-tagged purification resin [takarabio.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. What is the binding capacity of the Ni-NTA Superflow Cartridges? [qiagen.com]
- 10. cube-biotech.com [cube-biotech.com]
- 11. reddit.com [reddit.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. genscript.com [genscript.com]
- 15. Ni-NTA Resin [signalchemdx.com]
- 16. signalchemdx.com [signalchemdx.com]
An In-depth Technical Guide to the Mechanism of His-tag Binding to Nickel-Nitrilotriacetic Acid (Ni-NTA)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular mechanism underpinning the interaction between polyhistidine-tagged (His-tagged) proteins and Nickel-Nitrilotriacetic Acid (Ni-NTA) resin, a cornerstone of modern protein purification.
The Core Principle: Immobilized Metal Affinity Chromatography (IMAC)
The purification of His-tagged proteins is a specialized form of Immobilized Metal Affinity Chromatography (IMAC). This technique leverages the strong, reversible interaction between specific amino acid side chains on a protein and transition metal ions that are immobilized on a solid support.[1][2] The most robust and widely used implementation of IMAC involves the affinity of a genetically engineered polyhistidine tag for nickel ions (Ni²⁺), which are held in place by the chelating agent nitrilotriacetic acid (NTA).[2]
The fundamental interaction is a coordination bond . Electron donor groups on the imidazole (B134444) ring of histidine residues readily form these coordinate bonds with the immobilized nickel, making histidine the amino acid with the strongest interaction in IMAC systems.
The Key Molecular Players
The Polyhistidine (His) Tag
A sequence of six to nine consecutive histidine residues (commonly a 6xHis-tag) is genetically fused to the N- or C-terminus of a recombinant protein.[3] The critical component of histidine is its imidazole side chain. Under near-neutral or slightly alkaline conditions (pH 7.5-8.0), the nitrogen atoms in the imidazole ring are deprotonated and can donate a pair of electrons to form a stable coordinate bond with a metal ion.[1][4]
Nitrilotriacetic Acid (NTA)
NTA is a powerful chelating agent that is covalently attached to a solid support, typically cross-linked agarose (B213101) beads.[2] As a tetradentate chelator , NTA uses four coordination sites—three carboxylate groups and one nitrogen atom—to bind a single nickel ion with high stability.[2][5] This strong chelation minimizes the leaching of nickel ions from the resin during the purification process.[5]
The Nickel (Ni²⁺) Ion
Nickel is the most common transition metal used for His-tag purification due to its high affinity and binding capacity.[3] A Ni²⁺ ion has six available coordination sites. When chelated by NTA, four of these sites are occupied. This leaves two coordination sites free to interact with the imidazole rings of the His-tag, enabling the specific capture of the target protein.[2][5]
The Binding and Elution Mechanism
Step 1: Formation of the Active Ni-NTA Complex
The process begins with the Ni-NTA resin, where nickel ions are stably immobilized by the NTA ligand, presenting two vacant coordination sites for protein binding.
Step 2: His-Tag Coordination and Protein Binding
When a cell lysate containing the His-tagged protein is passed over the resin at an optimal pH (typically 7.5–8.0), the deprotonated imidazole rings of the histidine residues coordinate with the two vacant sites on the immobilized nickel ions.[1] This highly specific and high-affinity interaction selectively captures the target protein onto the solid support, while most other cellular proteins flow through.
Step 3: Competitive Elution with Imidazole
To release the bound protein, a high concentration of a competitive agent is introduced. Imidazole, which is the side chain of histidine, is used for this purpose.[2][6] At high concentrations (e.g., 250-500 mM), free imidazole molecules effectively out-compete the His-tag for binding to the nickel ions, displacing the protein and allowing it to be collected in a purified form.[3]
An alternative elution method involves lowering the pH of the buffer. At acidic pH (e.g., 4.5), the imidazole rings of the histidine residues become protonated.[7] This protonation prevents them from donating electrons, thus disrupting the coordinate bond and releasing the protein from the resin.[3][8]
Quantitative Data on the His-Tag:Ni-NTA Interaction
The efficiency of the interaction can be described by several key parameters. These values are crucial for optimizing purification protocols and for quantitative applications like Surface Plasmon Resonance (SPR).
| Parameter | Typical Value(s) | Significance & Notes |
| Dissociation Constant (Kd) | ~10⁻¹³ M (at pH 8.0) | Represents the binding affinity. A lower Kd indicates a stronger interaction. This value highlights the very high affinity of the 6xHis-tag for Ni-NTA. |
| Binding Capacity | 6 - 80 mg protein / mL resin | This is the amount of His-tagged protein that can be bound by a given volume of Ni-NTA resin. It is dependent on the specific resin, protein size, and buffer conditions.[9] |
| Lysis/Binding Buffer Imidazole | 10 - 25 mM | A low concentration of imidazole is often included to prevent non-specific binding of endogenous, histidine-rich host proteins, thereby increasing final purity.[1][3] |
| Wash Buffer Imidazole | 20 - 50 mM | A slightly higher concentration can be used to wash away weakly bound contaminants without eluting the target protein.[1][8] |
| Elution Buffer Imidazole | ≥200 mM (typically 250-500 mM) | A high concentration is required to effectively compete with the His-tag and elute the purified protein.[3] |
Experimental Protocols
Protocol 1: Standard Purification of a 6xHis-Tagged Protein
This protocol outlines a general procedure for purifying a His-tagged protein from an E. coli cell lysate under native conditions.
Methodology:
-
Buffer Preparation:
-
Cell Lysate Preparation:
-
Resuspend the cell pellet from protein expression in ice-cold Lysis/Binding Buffer.
-
Lyse the cells using a suitable method (e.g., sonication, high-pressure homogenization).
-
Centrifuge the lysate at high speed (e.g., >10,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
-
Protein Binding:
-
Equilibrate the Ni-NTA resin in a chromatography column with 5-10 column volumes of Lysis/Binding Buffer.
-
Load the clarified supernatant onto the column. This can be done by gravity flow or using a chromatography system.[6]
-
-
Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.[6]
-
-
Elution:
-
Elute the bound His-tagged protein by applying 5-10 column volumes of Elution Buffer.
-
Collect fractions and monitor protein elution by measuring absorbance at 280 nm or by using a protein assay (e.g., Bradford).
-
-
Post-Elution:
-
Analyze the collected fractions for purity using SDS-PAGE.
-
If necessary, remove the imidazole for downstream applications via dialysis or buffer exchange chromatography.
-
Protocol 2: Characterization of Binding using Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the real-time, label-free analysis of molecular interactions, allowing for the determination of kinetic parameters (kₐ, kₑ) and binding affinity (Kd).
Methodology:
-
Chip Preparation:
-
Ligand Immobilization:
-
Inject the purified His-tagged protein (the ligand) over the Ni-activated surface at a low concentration (typically <200 nM) and a low flow rate (2-5 µL/min) to allow for capture.[10] The amount of captured ligand is monitored in real-time.
-
-
Analyte Binding:
-
Inject a series of concentrations of the binding partner (the analyte) over the immobilized ligand surface.
-
Monitor the association and dissociation phases in real-time, which are recorded as a sensorgram (response units vs. time).
-
-
Regeneration:
-
After each analyte injection cycle, regenerate the sensor surface by injecting a pulse of a strong chelating agent like EDTA (e.g., 350 mM) or a low pH buffer. This strips the Ni²⁺ ions and the His-tagged protein, preparing the surface for a new cycle.[11]
-
-
Data Analysis:
-
Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd = kₑ/kₐ).
-
Critical Factors Influencing Binding
-
pH: As detailed above, pH is critical. Binding is optimal at pH 7.5-8.0. Lowering the pH below 7.0 will lead to protonation of the histidine side chains and reduce or abolish binding.[4][7]
-
Buffer Additives:
-
Reducing Agents: Strong reducing agents can reduce the Ni²⁺ ions and should be avoided. If necessary, use agents like β-mercaptoethanol at low concentrations (<10 mM).[8]
-
Chelating Agents: Agents like EDTA or EGTA will strip the Ni²⁺ from the column and must be avoided in binding and wash buffers.[4]
-
-
His-Tag Accessibility: In some proteins, the His-tag may be buried within the folded structure, preventing it from binding to the resin.[4][7] This can sometimes be overcome by performing the purification under denaturing conditions (e.g., with 6M guanidine-HCl or 8M urea) or by engineering a longer, more flexible linker between the tag and the protein.[7]
-
Choice of Metal Ion: While nickel is most common for its high capacity, cobalt (Co²⁺) can also be used. Cobalt often provides higher purity due to its more specific interaction with histidine tags, although it may have a lower binding capacity compared to nickel.[3][5]
References
- 1. neb.com [neb.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. How to choose the right his-tagged purification resin [takarabio.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. goldbio.com [goldbio.com]
- 10. NTA-sensorchip [sprpages.nl]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermodynamics and Kinetics of Ni-NTA Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermodynamic and kinetic principles governing the interaction between nickel-nitrilotriacetic acid (Ni-NTA) and polyhistidine-tagged (His-tagged) proteins. This interaction is a cornerstone of modern biotechnology, pivotal for protein purification, immobilization, and interaction analysis. Understanding the quantitative parameters of this interaction is crucial for optimizing experimental designs and ensuring data accuracy in research and drug development.
Core Principles of the Ni-NTA His-Tag Interaction
The affinity of His-tagged proteins for Ni-NTA resins is based on the principles of immobilized metal affinity chromatography (IMAC). The nitrilotriacetic acid (NTA) is a tetradentate chelating agent that binds a nickel ion (Ni²⁺), leaving two coordination sites available to interact with the imidazole (B134444) side chains of histidine residues in the His-tag.[1][2][3] This selective and reversible interaction allows for the efficient capture and subsequent elution of His-tagged proteins.
The strength and specificity of this interaction are influenced by several factors, including:
-
pH: The binding is pH-dependent, with optimal binding typically occurring between pH 7.0 and 8.0.[4][5] At lower pH, the histidine imidazole ring becomes protonated, inhibiting its coordination with the nickel ion.
-
Buffer Composition: Additives such as reducing agents (e.g., DTT, β-mercaptoethanol) and chelating agents (e.g., EDTA) can negatively impact the interaction by reducing the nickel ion or stripping it from the NTA.[5]
-
Imidazole Concentration: Imidazole, having the same side chain as histidine, is used as a competitor for elution.[6] Low concentrations of imidazole (10-20 mM) are often included in wash buffers to reduce non-specific binding, while higher concentrations (250-500 mM) are used for elution.[7][8]
-
His-Tag Accessibility: The position and accessibility of the His-tag on the protein can affect binding affinity. A buried tag may result in weaker or no binding.[5]
Below is a diagram illustrating the chemical basis of the Ni-NTA His-tag interaction.
Quantitative Analysis of the Interaction
The interaction between Ni-NTA and His-tagged proteins can be characterized by various thermodynamic and kinetic parameters. These values provide a quantitative measure of the binding affinity, stability, and the rates of association and dissociation.
Thermodynamic Parameters
Isothermal Titration Calorimetry (ITC) is the primary technique for determining the thermodynamic profile of the Ni-NTA His-tag interaction. It directly measures the heat change upon binding, allowing for the determination of the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.
| Parameter | Description | Typical Values for His-tag-Ni-NTA | Technique |
| Dissociation Constant (Kd) | A measure of binding affinity; lower Kd indicates stronger binding. | 10-6 M to 10-13 M[9][10] | ITC, SPR, BLI |
| Enthalpy Change (ΔH) | The heat released or absorbed during binding. | Favorable (negative) values are common, indicating an enthalpically driven interaction.[11] | ITC |
| Entropy Change (ΔS) | The change in disorder of the system upon binding. | Can be favorable or unfavorable depending on conformational changes and solvent reorganization.[12] | ITC (calculated) |
| Stoichiometry (n) | The molar ratio of the interacting molecules at saturation. | Typically reflects the number of accessible binding sites. For a single His-tag, it is often 1:1 with the Ni-NTA complex.[11] | ITC |
Kinetic Parameters
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are powerful label-free techniques for studying the kinetics of the Ni-NTA His-tag interaction in real-time. These methods provide the association rate constant (ka) and the dissociation rate constant (kd).
| Parameter | Description | Typical Values for His-tag-Ni-NTA | Technique |
| Association Rate Constant (ka or kon) | The rate at which the His-tagged protein binds to the Ni-NTA surface. | Can vary significantly based on experimental conditions. | SPR, BLI |
| Dissociation Rate Constant (kd or koff) | The rate at which the His-tagged protein dissociates from the Ni-NTA surface. | Apparent dissociation rates can range from 5.3 x 10-6 s-1 to 4.4 x 10-5 s-1 depending on competing agents.[13] | SPR, BLI |
Summary of Reported Kinetic and Thermodynamic Data
| His-Tag | Ligand | Kd | ka (M-1s-1) | kd (s-1) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Method | Reference |
| Hexahistidine (His6) | Ni-NTA Surface | 14 ± 1 nM | - | - | - | - | SPR | [12] |
| Hexahistidine (His6) | (Ni2+-NTA)2-Cy3 | 650 nM | - | - | - | - | Fluorescence Anisotropy | [13] |
| Hexahistidine (His6) peptide | Ni-NTA-agarose beads | - | - | - | Reported | - | ITC | [11] |
Note: The available quantitative data in the literature is often context-dependent and can vary based on the specific protein, buffer conditions, and experimental setup.
Detailed Experimental Protocols
Precise and reproducible data require carefully executed experimental protocols. The following sections provide detailed methodologies for the key techniques used to study the thermodynamics and kinetics of the Ni-NTA His-tag interaction.
Isothermal Titration Calorimetry (ITC)
ITC measures the heat absorbed or released during the binding of a His-tagged protein to Ni-NTA.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the purified His-tagged protein in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Prepare a solution of Ni-NTA in the exact same buffer to minimize heats of dilution. A common setup involves titrating Ni-NTA from the syringe into the protein solution in the sample cell.
-
Degas both solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells.
-
Load the His-tagged protein solution into the sample cell and the matched buffer into the reference cell.
-
Load the Ni-NTA solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the Ni-NTA solution into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat per injection.
-
Plot the heat per mole of injectant against the molar ratio of Ni-NTA to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine Kd, ΔH, and n.
-
Surface Plasmon Resonance (SPR)
SPR monitors the binding of a His-tagged protein to a Ni-NTA functionalized sensor chip in real-time.
Methodology:
-
Sensor Chip Preparation:
-
Use a sensor chip with a pre-immobilized NTA surface.
-
Prime the system with running buffer (e.g., HBS-EP+, pH 7.4).
-
Inject a solution of NiCl₂ (e.g., 500 µM) to charge the NTA surface with nickel ions.
-
-
Ligand Immobilization:
-
Inject the purified His-tagged protein (ligand) over the Ni-NTA surface at a low flow rate to allow for capture.
-
Monitor the response units (RU) to achieve the desired immobilization level.
-
Wash with running buffer to remove unbound protein and establish a stable baseline.
-
-
Analyte Interaction:
-
Inject a series of concentrations of the analyte (the binding partner of the His-tagged protein) over the sensor surface. This step measures the association phase.
-
Switch back to running buffer to monitor the dissociation of the analyte.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., 350 mM EDTA or a pulse of high concentration imidazole followed by a NiCl₂ recharge) to strip the His-tagged protein and any bound analyte from the surface, preparing it for the next cycle.[14]
-
-
Data Analysis:
-
Subtract the reference channel signal (if used) from the active channel signal to obtain sensorgrams.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd. The Kd is then calculated as kd/ka.
-
Biolayer Interferometry (BLI)
BLI is another optical biosensor technique that measures biomolecular interactions at the surface of a fiber optic sensor.
Methodology:
-
Sensor Hydration and Baseline:
-
Hydrate the Ni-NTA biosensors in running buffer (e.g., 1x Kinetics Buffer) for at least 10 minutes.[15]
-
Establish a stable baseline in the running buffer.
-
-
Ligand Loading:
-
Immerse the biosensors into wells containing the purified His-tagged protein (ligand) to allow for its capture onto the Ni-NTA surface.
-
Return the sensors to the baseline buffer to wash away unbound protein and establish a post-load baseline.
-
-
Association and Dissociation:
-
Regeneration (Optional):
-
For some applications, the biosensors can be regenerated using a low pH buffer (e.g., 10 mM glycine, pH 1.7) followed by recharging with NiCl₂.[16] However, for high-quality kinetics, fresh sensors are often recommended.
-
-
Data Analysis:
-
Reference subtract the data using a sensor exposed to buffer instead of analyte.
-
Align the sensorgrams to the baseline and dissociation steps.
-
Fit the association and dissociation curves globally to a suitable binding model to determine ka, kd, and Kd.
-
Conclusion
A thorough understanding of the thermodynamic and kinetic parameters of the Ni-NTA His-tag interaction is indispensable for its effective application in protein science and drug discovery. By employing techniques such as ITC, SPR, and BLI, researchers can gain deep insights into the binding affinity, stability, and dynamics of this crucial interaction. The data and protocols presented in this guide serve as a valuable resource for designing and executing robust experiments, leading to high-quality, reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. nanotempertech.com [nanotempertech.com]
- 4. signalchemdx.com [signalchemdx.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. LabXchange [labxchange.org]
- 7. content.abcam.com [content.abcam.com]
- 8. Nickel-NTA Protein Purification [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thermodynamics of imidazole-ligand binding to Ni-nitrilotriacetate in solution and covalently attached to agarose beads: imidazole, his-6 (his-tag) peptide and a new bis-imidazolo-dithiane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oligohis-tags: mechanisms of binding to Ni2+-NTA surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hexahistidine-Tag-Specific Optical Probes for Analyses of Proteins and Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocat.com [biocat.com]
- 15. Application of Biolayer Interferometry (BLI) for Studying Protein-Protein Interactions in Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Coordination Chemistry of Ni-NTA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The remarkable specificity of the interaction between nickel-nitrilotriacetic acid (Ni-NTA) and polyhistidine-tagged (His-tagged) proteins has established immobilized metal affinity chromatography (IMAC) as a cornerstone of modern protein purification and analysis. This technical guide delves into the core principles of Ni-NTA coordination chemistry, providing a comprehensive overview of the binding mechanism, quantitative parameters, detailed experimental protocols, and its application in advanced research and drug development workflows.
The Core of the Interaction: Ni-NTA Coordination Chemistry
The foundation of Ni-NTA's utility lies in the principles of coordination chemistry. The nitrilotriacetic acid (NTA) ligand is a tetradentate chelator, meaning it forms four coordination bonds with a single nickel ion (Ni²⁺).[1] This leaves two of the six available coordination sites on the nickel ion free to interact with electron donor groups.[2] The imidazole (B134444) side chains of histidine residues are excellent electron donors, making them ideal for coordinating with the immobilized nickel.
A polyhistidine tag, most commonly a sequence of six consecutive histidine residues (6xHis), provides a high-affinity binding site for the Ni-NTA complex. The cooperative binding of multiple histidine residues to the immobilized nickel ions results in a strong and highly specific interaction, allowing for the efficient capture of His-tagged proteins from complex biological mixtures.[1]
Figure 1: Coordination of Ni-NTA with a His-tagged protein.
Quantitative Parameters of the Ni-NTA Interaction
The binding of a His-tagged protein to Ni-NTA is a reversible equilibrium process that can be characterized by several key quantitative parameters. Understanding these values is crucial for optimizing purification protocols and for the interpretation of binding data in various assays.
| Parameter | Typical Value(s) | Significance |
| Dissociation Constant (Kd) | 1 - 100 nM | A measure of the binding affinity; lower Kd indicates stronger binding. The apparent Kd for a hexahistidine tag is approximately 14 ± 1 nM.[3] |
| Binding Capacity | 5 - 40 mg/mL of resin | The amount of a specific His-tagged protein that can be bound to a given volume of Ni-NTA resin. This is dependent on the protein's size and the resin's manufacturing. |
| Optimal Binding pH | 7.0 - 8.0 | At lower pH values, the imidazole rings of histidine become protonated, leading to a loss of coordination with the nickel ions and subsequent elution of the protein.[4] |
| Imidazole Competition | 5-20 mM (wash), 100-500 mM (elution) | Imidazole is used as a competitive agent to elute the His-tagged protein. Low concentrations in the wash buffer remove non-specifically bound proteins, while high concentrations displace the His-tagged protein.[1] |
Experimental Protocols
His-Tagged Protein Purification using Ni-NTA Chromatography
This protocol outlines the general steps for purifying a His-tagged protein from a bacterial lysate under native conditions.
Figure 2: Experimental workflow for His-tagged protein purification.
Materials:
-
Cell pellet expressing the His-tagged protein
-
Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA Agarose Resin
-
Chromatography column
Procedure:
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells using a suitable method (e.g., sonication, French press).
-
Clarify the lysate by centrifugation to pellet cell debris.
-
Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer.
-
Load the clarified lysate onto the equilibrated column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein from the column using Elution Buffer.
-
Collect the eluted fractions and analyze them for the presence and purity of the target protein (e.g., by SDS-PAGE and protein concentration measurement).
Ni-NTA Pull-Down Assay for Protein-Protein Interaction Studies
This protocol describes the use of Ni-NTA resin to investigate the interaction between a His-tagged "bait" protein and a potential "prey" protein.[5][6][7]
Figure 3: Workflow for a Ni-NTA pull-down assay.
Materials:
-
Purified His-tagged "bait" protein
-
Cell lysate containing the potential "prey" protein
-
Binding/Wash Buffer (low imidazole concentration)
-
Elution Buffer (high imidazole concentration)
-
Ni-NTA magnetic beads or agarose resin
-
Microcentrifuge tubes
Procedure:
-
Equilibrate the Ni-NTA beads with Binding/Wash Buffer.
-
Incubate the purified His-tagged "bait" protein with the equilibrated beads to allow binding.
-
Wash the beads to remove any unbound "bait" protein.
-
Incubate the "bait"-bound beads with the cell lysate containing the "prey" protein.
-
Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elute the "bait-prey" protein complex from the beads using Elution Buffer.
-
Analyze the eluted fractions by Western blotting using an antibody against the "prey" protein or by mass spectrometry to identify interacting partners.
Factors Influencing Ni-NTA Coordination
The efficiency and specificity of the Ni-NTA interaction are influenced by a variety of factors. Careful consideration and optimization of these parameters are critical for successful experimental outcomes.
Figure 4: Factors influencing Ni-NTA binding.
Key Considerations:
-
pH: As mentioned, a pH range of 7.0-8.0 is optimal for the coordination of histidine with nickel. Below this range, protonation of the imidazole ring disrupts the interaction.[4]
-
Reducing Agents: High concentrations of reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol can reduce the Ni²⁺ ions, leading to a decrease in binding capacity and a browning of the resin.[8]
-
Chelating Agents: Chelating agents such as EDTA and EGTA will strip the Ni²⁺ ions from the NTA ligand, completely abolishing the binding of His-tagged proteins.
-
His-Tag Accessibility: The accessibility of the His-tag can be influenced by the protein's tertiary structure. If the tag is buried within the protein, binding to the resin may be hindered. In such cases, purification under denaturing conditions or repositioning the tag (N-terminus vs. C-terminus) may be necessary.
-
Buffer Components: Buffers containing primary amines, such as Tris, can interact with the nickel ions and should be used with caution. Phosphate-based buffers are generally recommended.[9] Additives like glycerol (B35011) (up to 50%) and non-ionic detergents (e.g., Triton X-100, Tween 20 up to 2%) can be included to reduce non-specific hydrophobic interactions.[10]
Applications in Drug Development
The robustness and versatility of Ni-NTA chemistry have led to its widespread adoption in various stages of drug development:
-
Target Protein Production: Large-scale, high-purity production of recombinant proteins for structural studies (e.g., X-ray crystallography, cryo-EM) and high-throughput screening (HTS) campaigns.
-
Protein-Protein Interaction Studies: As detailed in the pull-down assay protocol, Ni-NTA is instrumental in identifying and characterizing novel protein-protein interactions, which can be critical for understanding disease pathways and identifying new drug targets.
-
Fragment-Based Drug Discovery (FBDD): Ni-NTA can be used to immobilize a target protein on a sensor surface for biophysical screening of small molecule fragment libraries using techniques like Surface Plasmon Resonance (SPR).
-
Biopharmaceutical Development: In the development of protein-based therapeutics, Ni-NTA chromatography is a key step in the purification of recombinant antibodies and other therapeutic proteins.
Conclusion
The coordination chemistry of Ni-NTA provides a powerful and versatile tool for the specific and high-affinity capture of His-tagged proteins. A thorough understanding of the underlying principles, quantitative parameters, and the factors that influence this interaction is paramount for researchers, scientists, and drug development professionals. By leveraging the detailed protocols and troubleshooting guidance provided in this guide, users can effectively harness the power of Ni-NTA technology to advance their research and development goals.
References
- 1. iba-lifesciences.com [iba-lifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Oligohis-tags: mechanisms of binding to Ni2+-NTA surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein purification via consecutive histidine–polyphosphate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ni-NTA Affinity Chromatography to Characterize Protein–Protein Interactions During Fe-S Cluster Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Using Affinity Pulldown Assays to Study Protein-Protein Interactions of human NEIL1 Glycosylase and the Checkpoint Protein RAD9-RAD1-HUS1 (9-1-1) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. What are the compatibilities of different reagents with Ni-NTA matrices? [qiagen.com]
- 10. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
The Dawn of a Chelating Agent: A Technical Guide to the Discovery of Nitrilotriacetic Acid's Coordinating Power
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery of nitrilotriacetic acid (NTA) as a seminal chelating agent. We delve into the historical context of its synthesis, the pioneering experimental work that elucidated its metal-binding properties, and the quantitative characterization of its coordination behavior. Detailed experimental protocols for the foundational techniques used to determine NTA's stability constants with various metal ions are presented, including potentiometric titration and ion-exchange chromatography. Quantitative data on these stability constants are summarized in comprehensive tables for easy reference. Furthermore, this guide employs Graphviz visualizations to illustrate key chemical structures, synthesis pathways, and experimental workflows, offering a robust resource for researchers in coordination chemistry, analytical chemistry, and drug development.
Introduction: The Genesis of a Chelator
The story of nitrilotriacetic acid (NTA) is a pivotal chapter in the history of coordination chemistry. While synthesized in the 19th century, its remarkable ability to form stable, soluble complexes with a wide range of metal ions—a property known as chelation—was not fully appreciated until the mid-20th century. This discovery unlocked a powerful new tool for science and industry, with applications ranging from water softening and industrial cleaning to the purification of proteins.
The theoretical underpinnings for understanding chelation were laid by Alfred Werner in 1893 with his theory of coordination compounds, for which he received the Nobel Prize in 1913.[1] However, it was the systematic studies of chemists like Gerold Schwarzenbach in the 1940s that truly unraveled the intricacies of aminopolycarboxylic acids like NTA and its more famous cousin, ethylenediaminetetraacetic acid (EDTA).[2][3] These researchers developed and applied novel analytical techniques to quantitatively describe the formation and stability of metal-ligand complexes in solution.
This guide will revisit these foundational discoveries, providing a detailed technical overview of the synthesis of NTA and the key experimental methodologies that established its role as a versatile chelating agent.
Synthesis of Nitrilotriacetic Acid: From Early Methods to Modern Processes
The first documented synthesis of nitrilotriacetic acid was by Heintz in 1862. One of the older and more historically significant methods for producing NTA is the chloroacetic acid method.[4] This process involves the alkylation of ammonia (B1221849) with chloroacetic acid.[4]
A variety of other synthesis routes have since been developed, including methods starting from sodium cyanide, formaldehyde, and glycine, or the oxidation of triethanolamine.[4][5] For the purposes of this guide, we will focus on the foundational chloroacetic acid method.
Synthesis Workflow: Chloroacetic Acid Method
The synthesis of NTA from chloroacetic acid and ammonia can be visualized as a multi-step process. The following diagram illustrates the logical flow of this synthesis.
Caption: Logical workflow for the synthesis of NTA via the chloroacetic acid method.
Elucidating Chelation: The Rise of Quantitative Analysis
The defining characteristic of NTA is its ability to act as a tetradentate ligand, meaning it can form four coordinate bonds to a central metal ion through its single nitrogen atom and the oxygen atoms of its three carboxylate groups. This results in the formation of a stable, cage-like structure around the metal ion. The strength of this interaction is quantified by the stability constant (also known as the formation constant), which is a measure of the equilibrium constant for the formation of the complex in solution.
Pioneering work by researchers like Gerold Schwarzenbach established the use of potentiometric titrations as a primary method for determining these stability constants for aminopolycarboxylic acids.[2][3]
Experimental Protocol: Potentiometric Titration for Stability Constant Determination
The determination of the stability constants of metal-NTA complexes was a significant achievement in analytical chemistry. The following protocol is a generalized representation of the methods developed by Schwarzenbach and others.
Objective: To determine the stepwise stability constants of a metal-NTA complex by monitoring the change in hydrogen ion concentration upon complex formation.
Materials:
-
Standardized solution of the metal salt of interest (e.g., Cu(NO₃)₂, NiCl₂, ZnSO₄)
-
Standardized solution of nitrilotriacetic acid (NTA)
-
Standardized carbonate-free solution of a strong base (e.g., NaOH or KOH)
-
Inert electrolyte solution to maintain constant ionic strength (e.g., KCl or KNO₃)
-
High-precision potentiometer with a glass electrode and a reference electrode (e.g., calomel (B162337) or Ag/AgCl)
-
Thermostated titration vessel
-
Magnetic stirrer
Procedure:
-
Electrode Calibration: The glass electrode is calibrated using standard buffer solutions to ensure accurate pH measurements.
-
Titration of NTA: A known volume of the standardized NTA solution is placed in the thermostated titration vessel. A sufficient amount of the inert electrolyte is added to maintain a constant ionic strength. The solution is then titrated with the standardized strong base, and the pH is recorded after each addition of titrant. This allows for the determination of the acid dissociation constants (pKa values) of NTA.
-
Titration of Metal-NTA Mixture: A known volume of the standardized NTA solution and a known volume of the standardized metal salt solution are placed in the titration vessel. The inert electrolyte is added as before. The mixture is then titrated with the standardized strong base, and the pH is recorded after each addition.
-
Data Analysis: The titration curves (pH vs. volume of base added) for NTA alone and the metal-NTA mixture are plotted. The displacement of the metal-NTA titration curve from the NTA-only curve is indicative of complex formation, as protons are released from the NTA molecule upon chelation with the metal ion. From these curves, the formation function (ñ), which represents the average number of ligands bound to a metal ion, and the free ligand concentration ([L]) can be calculated at each point of the titration. The stability constants are then determined from these values using graphical or computational methods, such as the Bjerrum method.[6]
Experimental Workflow: Potentiometric Titration
The following diagram illustrates the experimental workflow for determining the stability constants of metal-NTA complexes using potentiometric titration.
Caption: Experimental workflow for potentiometric titration to determine stability constants.
Quantitative Characterization: Stability Constants of NTA Complexes
The stability of metal-NTA complexes varies significantly depending on the metal ion. A comprehensive compilation of these stability constants is crucial for predicting the behavior of NTA in various applications. The following tables summarize the critically evaluated stability constants for NTA with a range of divalent and trivalent metal ions, as reported by G. Anderegg in his 1982 "Critical survey of stability constants of NTA complexes."
Table 1: Stability Constants (log K₁) of NTA Complexes with Divalent Metal Ions
| Metal Ion | log K₁ |
| Mg²⁺ | 5.41 |
| Ca²⁺ | 6.41 |
| Sr²⁺ | 4.98 |
| Ba²⁺ | 4.82 |
| Mn²⁺ | 7.44 |
| Fe²⁺ | 8.83 |
| Co²⁺ | 10.38 |
| Ni²⁺ | 11.53 |
| Cu²⁺ | 12.96 |
| Zn²⁺ | 10.67 |
| Cd²⁺ | 9.54 |
| Pb²⁺ | 11.39 |
Source: G. Anderegg, Pure and Applied Chemistry, 1982, 54(12), 2693-2758.
Table 2: Stability Constants (log K₁) of NTA Complexes with Trivalent Metal Ions
| Metal Ion | log K₁ |
| Al³⁺ | 11.4 |
| Ga³⁺ | 14.2 |
| In³⁺ | 15.1 |
| Sc³⁺ | 13.7 |
| Y³⁺ | 11.43 |
| La³⁺ | 10.47 |
| Ce³⁺ | 10.85 |
| Pr³⁺ | 11.07 |
| Nd³⁺ | 11.23 |
| Sm³⁺ | 11.41 |
| Eu³⁺ | 11.44 |
| Gd³⁺ | 11.54 |
| Tb³⁺ | 11.64 |
| Dy³⁺ | 11.78 |
| Ho³⁺ | 11.89 |
| Er³⁺ | 12.04 |
| Tm³⁺ | 12.18 |
| Yb³⁺ | 12.33 |
| Lu³⁺ | 12.42 |
| Fe³⁺ | 15.87 |
Source: G. Anderegg, Pure and Applied Chemistry, 1982, 54(12), 2693-2758.
Orthogonal Methodologies: Ion-Exchange Chromatography
Ion-exchange chromatography provided an alternative and complementary method for studying the formation and stability of metal-NTA complexes. This technique separates ions based on their affinity for a charged stationary phase.
Experimental Protocol: Ion-Exchange Chromatography for Metal-NTA Complex Analysis
The following protocol outlines the general procedure for using ion-exchange chromatography to study metal-NTA complexes, as would have been employed in the mid-20th century.
Objective: To separate and quantify free metal ions and metal-NTA complexes to determine the extent of complex formation.
Materials:
-
Cation-exchange resin (e.g., sulfonated polystyrene resin)
-
Chromatography column
-
Solution of the metal salt of interest
-
Solution of NTA
-
Buffer solutions to control pH
-
Eluents of varying ionic strength or pH (e.g., HCl solutions)
-
Method for detecting and quantifying the metal ion in the eluate (e.g., colorimetric analysis, atomic absorption spectroscopy)
Procedure:
-
Column Preparation: The cation-exchange resin is packed into the chromatography column and equilibrated with a buffer solution of a specific pH.
-
Sample Loading: A solution containing a known mixture of the metal ion and NTA, equilibrated at a specific pH, is loaded onto the top of the resin bed.
-
Elution: The column is eluted with a suitable eluent. Free metal cations will bind to the cation-exchange resin, while the negatively charged or neutral metal-NTA complexes will pass through the column more quickly.
-
Fraction Collection and Analysis: The eluate is collected in fractions, and the concentration of the metal ion in each fraction is determined.
-
Data Analysis: By comparing the amount of metal ion that passes through the column (as the NTA complex) to the amount that is retained on the resin (as the free ion), the equilibrium concentrations of the complex and the free metal ion can be determined. This information is then used to calculate the stability constant of the metal-NTA complex.
Logical Relationship: Separation Principle in Ion-Exchange Chromatography
The following diagram illustrates the principle of separating free metal ions from metal-NTA complexes using a cation-exchange resin.
Caption: Separation of free metal ions and NTA-metal complexes by cation-exchange chromatography.
Conclusion
The discovery of nitrilotriacetic acid as a potent chelating agent marked a significant advancement in our ability to control and manipulate metal ions in solution. The pioneering work in its synthesis and the development of quantitative analytical techniques, such as potentiometric titration and ion-exchange chromatography, provided the fundamental understanding of its coordination chemistry. The stability constants determined through these methods remain a valuable resource for predicting the efficacy of NTA in a wide array of applications, from environmental remediation to biopharmaceutical research. This technical guide serves as a comprehensive resource for understanding the foundational science behind one of the most important and versatile chelating agents ever discovered.
References
- 1. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. Nitrilotriacetic acid - Wikipedia [en.wikipedia.org]
- 5. CN102633663B - Clean technique for producing nitrilotriacetic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
The Chromatographer's Choice: A Technical Guide to NTA and IDA Resins in Protein Purification
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of pure and functional proteins, Immobilized Metal Affinity Chromatography (IMAC) stands as a cornerstone technique, particularly for the purification of histidine-tagged (His-tagged) recombinant proteins. The efficacy of this powerful method hinges on the careful selection of its core components: the chelating resin and the coordinated metal ion. Two of the most prevalent chelating ligands employed in commercially available IMAC resins are Nitrilotriacetic acid (NTA) and Iminodiacetic acid (IDA). While both serve the same fundamental purpose of immobilizing metal ions to capture His-tagged proteins, their inherent chemical differences give rise to significant variations in performance, impacting protein yield, purity, and the stability of the purification matrix. This in-depth technical guide will dissect the fundamental differences between NTA and IDA resins, providing researchers with the critical knowledge to make informed decisions for their specific protein purification challenges.
Core Chemical Differences: A Tale of Two Chelators
The fundamental distinction between NTA and IDA lies in their denticity—the number of coordination sites available to bind a metal ion. This structural variance is the primary determinant of their subsequent performance characteristics.
-
Iminodiacetic acid (IDA): As a tridentate chelator, IDA coordinates a metal ion, typically nickel (Ni²⁺), through three sites: one nitrogen atom and two carboxylate groups.[1][2][3][4] This leaves three remaining coordination sites on the nickel ion available to interact with the imidazole (B134444) rings of the polyhistidine tag on the target protein.[5]
-
Nitrilotriacetic acid (NTA): In contrast, NTA is a tetradentate chelator, binding the metal ion via four coordination sites: one nitrogen atom and three carboxylate groups.[2][3][4][6] This leaves only two free sites on the nickel ion for interaction with the His-tag.[5]
This seemingly subtle difference in coordination chemistry has profound implications for the strength of metal ion immobilization and the specificity of protein binding.
Performance Metrics: A Head-to-Head Comparison
The choice between NTA and IDA resins directly influences several key performance indicators in protein purification. A clear understanding of these differences is essential for optimizing purification strategies.
Binding Capacity and Protein Yield
Due to its tridentate nature, IDA leaves more coordination sites on the metal ion available for protein binding.[5] This often translates to a higher theoretical binding capacity for His-tagged proteins compared to NTA resins.[3][5] However, it is crucial to note that the actual binding capacity is highly dependent on the specific protein being purified, its expression level, and its accessibility to the His-tag.
Purity of the Eluted Protein
The stronger coordination of the metal ion by the tetradentate NTA ligand results in a more stable complex. This enhanced stability minimizes non-specific binding of contaminating host proteins that may have exposed histidine, cysteine, or tryptophan residues.[7] Consequently, NTA resins generally yield proteins of higher purity compared to IDA resins.[2] IDA's weaker metal chelation can lead to a higher degree of non-specific binding, often necessitating more stringent washing conditions to achieve comparable purity.[3]
Metal Ion Leakage
One of the most significant advantages of NTA resins is their significantly lower metal ion leakage .[2][3] The four-point coordination of NTA holds the metal ion more securely, reducing its leaching from the resin matrix during the purification process.[6] Metal ion leakage from IDA resins is more pronounced, particularly during equilibration and wash steps.[2][3] Leached metal ions can be detrimental to downstream applications, potentially affecting protein stability, activity, or interfering with subsequent analytical techniques.
Robustness and Chemical Compatibility
The robust nature of the NTA-metal ion complex also imparts greater resistance to chelating and reducing agents that may be present in the sample or buffers. NTA resins demonstrate a shallower decline in binding capacity in the presence of agents like DTT and EDTA compared to IDA resins.[2] This makes NTA a more suitable choice when working with proteins that require the presence of these additives for their stability or solubility.
Quantitative Data Summary
To facilitate a direct comparison, the following tables summarize key quantitative data regarding the performance of NTA and IDA resins.
| Feature | Ni-NTA Resin | Ni-IDA Resin | Reference |
| Chelator Denticity | Tetradentate (4-point coordination) | Tridentate (3-point coordination) | [2][3][4][5][6] |
| Metal Ion Leakage | Significantly Lower | Higher | [2][3][6] |
| Purity of Eluted Protein | Generally Higher | Generally Lower | [2][3] |
| Binding Capacity | Protein Dependent (e.g., GFP: ~40 mg/mL) | Protein Dependent (e.g., GFP: ~60 mg/mL) | [2] |
| Condition | Ni-NTA Binding Capacity Reduction | Ni-IDA Binding Capacity Reduction | Reference |
| 10 mM DTT | ~22% | ~30% | [2] |
| 1 mM EDTA | Moderate | Significant | [2] |
Visualizing the Core Differences
To further illustrate the fundamental distinctions between NTA and IDA resins, the following diagrams have been generated using the Graphviz DOT language.
Caption: Chemical structures of NTA and IDA.
Caption: Ni²⁺ coordination by NTA and IDA ligands.
Experimental Protocols
To provide a practical framework for the application of this knowledge, detailed methodologies for protein purification using both Ni-NTA and Ni-IDA resins are outlined below. These protocols serve as a starting point and may require optimization based on the specific characteristics of the target protein and the expression system used.
General Buffer Recommendations
| Buffer Type | Ni-NTA Typical Composition | Ni-IDA Typical Composition |
| Lysis/Binding Buffer (Native) | 50 mM NaH₂PO₄, 300 mM NaCl, 10-20 mM Imidazole, pH 8.0 | 50 mM NaH₂PO₄, 300 mM NaCl, 5-10 mM Imidazole, pH 8.0 |
| Wash Buffer (Native) | 50 mM NaH₂PO₄, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0 | 50 mM NaH₂PO₄, 300 mM NaCl, 10-20 mM Imidazole, pH 8.0 |
| Elution Buffer (Native) | 50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0 | 50 mM NaH₂PO₄, 300 mM NaCl, 150-300 mM Imidazole, pH 8.0 |
| Binding Buffer (Denaturing) | 100 mM NaH₂PO₄, 10 mM Tris, 8 M Urea, pH 8.0 | 100 mM NaH₂PO₄, 10 mM Tris, 8 M Urea, pH 8.0 |
| Elution Buffer (Denaturing) | 100 mM NaH₂PO₄, 10 mM Tris, 8 M Urea, pH 4.5 or with 250-500 mM Imidazole | 100 mM NaH₂PO₄, 10 mM Tris, 8 M Urea, pH 4.5 or with 150-300 mM Imidazole |
Protocol 1: Purification of His-Tagged Proteins using Ni-NTA Resin (Native Conditions)
1. Resin Preparation:
- Dispense the required volume of Ni-NTA resin slurry (typically a 50% slurry) into a suitable chromatography column.
- Allow the storage buffer (e.g., 20% ethanol) to drain by gravity.
- Wash the resin with 5-10 column volumes (CV) of deionized water.
- Equilibrate the resin with 5-10 CV of Lysis/Binding Buffer.
2. Sample Preparation and Loading:
- Resuspend the cell pellet expressing the His-tagged protein in Lysis/Binding Buffer.
- Lyse the cells using an appropriate method (e.g., sonication, high-pressure homogenization).
- Clarify the lysate by centrifugation (e.g., 10,000 x g for 30 minutes at 4°C) to pellet cell debris.
- Collect the supernatant and apply it to the equilibrated Ni-NTA column. The flow rate should be slow enough to allow for efficient binding (e.g., 0.5-1 mL/min for a 1 mL column).
3. Washing:
- Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
4. Elution:
- Elute the bound His-tagged protein with 5-10 CV of Elution Buffer.
- Alternatively, a step or linear gradient of increasing imidazole concentration (e.g., from 50 mM to 500 mM) can be used to optimize elution and further enhance purity.
- Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
Protocol 2: Purification of His-Tagged Proteins using Ni-IDA Resin (Native Conditions)
1. Resin Preparation:
- Follow the same procedure as for Ni-NTA resin, equilibrating with the appropriate Ni-IDA Lysis/Binding Buffer.
2. Sample Preparation and Loading:
- Prepare and load the clarified cell lysate as described for the Ni-NTA protocol.
3. Washing:
- Wash the column with 10-20 CV of Ni-IDA Wash Buffer. Due to the higher potential for non-specific binding, it may be necessary to optimize the imidazole concentration in the wash buffer to improve purity without prematurely eluting the target protein.
4. Elution:
- Elute the bound protein with 5-10 CV of Ni-IDA Elution Buffer. Note that a lower imidazole concentration is often sufficient for elution from IDA resins compared to NTA resins.
- Collect and analyze fractions as described previously.
Experimental Workflow Visualization
The following flowchart illustrates a typical experimental workflow for IMAC-based protein purification.
Caption: A typical IMAC protein purification workflow.
Conclusion: Selecting the Right Resin for Your Needs
The choice between NTA and IDA resins is a critical decision in the design of a protein purification strategy. There is no single "best" resin; the optimal choice depends on the specific goals of the experiment.
-
Choose NTA resins when:
-
High purity is the primary objective.
-
The target protein is intended for sensitive downstream applications where metal ion contamination is a concern (e.g., structural studies, enzymatic assays).
-
The purification protocol requires the use of reducing or chelating agents.
-
-
Choose IDA resins when:
-
Maximizing protein yield is the main priority and subsequent polishing steps can be employed to improve purity.
-
Cost is a significant consideration, as IDA resins are often less expensive.
-
The target protein is expressed at very high levels, and a higher binding capacity is advantageous.
-
By carefully considering the fundamental chemical differences and the resulting performance characteristics outlined in this guide, researchers can confidently select the most appropriate IMAC resin to achieve their desired purification outcomes, paving the way for successful downstream experiments and advancing scientific discovery.
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. cube-biotech.com [cube-biotech.com]
- 3. cube-biotech.com [cube-biotech.com]
- 4. Complete analysis of tag protein purification fillers: an in-depth guide from principles to applications [absin.net]
- 5. How to choose the right his-tagged purification resin [takarabio.com]
- 6. goldbio.com [goldbio.com]
- 7. medium.com [medium.com]
The Role of Nickel in Immobilized Metal Affinity Chromatography: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of Immobilized Metal Affinity Chromatography (IMAC), with a specific focus on the pivotal role of nickel ions. It is designed to be a practical resource for researchers and professionals involved in protein purification and drug development, offering detailed methodologies and comparative data to optimize purification strategies.
Core Principles of Nickel-Based IMAC
Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely used technique for purifying recombinant proteins that have been engineered to include a polyhistidine tag (His-tag).[1] The principle of this technique hinges on the specific and reversible interaction between the imidazole (B134444) side chains of the histidine residues in the His-tag and transition metal ions, most commonly nickel (Ni²⁺), which are immobilized on a solid support matrix.[2][3]
The process begins with a chromatography column packed with a resin, typically agarose-based, that has been functionalized with a chelating agent.[4] The most common chelating agents are nitrilotriacetic acid (NTA) and iminodiacetic acid (IDA).[5][6] These chelating agents form multiple coordination bonds with the nickel ions, holding them securely to the resin while leaving some coordination sites available to interact with the His-tagged protein.[6][7]
When a cell lysate containing the His-tagged protein is passed through the column, the histidine residues in the tag coordinate with the immobilized nickel ions, leading to the selective binding of the target protein to the resin.[2] Other proteins in the lysate that lack a His-tag, or have a low affinity for the nickel ions, will not bind and will be washed away.[3]
Finally, the purified His-tagged protein is eluted from the column. This is typically achieved by introducing a high concentration of a competing molecule, most commonly imidazole, which has a similar structure to the side chain of histidine.[8] The imidazole molecules compete with the His-tag for binding to the nickel ions, displacing the tagged protein from the resin.[9] Alternatively, a change in pH can be used for elution, as protonation of the histidine residues at lower pH reduces their affinity for the nickel ions.[3]
Quantitative Data Presentation
The efficiency and outcome of a Ni-IMAC purification are influenced by several factors, including the choice of resin, the binding capacity for the target protein, and the concentrations of imidazole used for washing and elution. The following tables summarize key quantitative data to aid in the selection of appropriate materials and conditions.
Table 1: Comparison of Common Ni-IMAC Chelating Resins
| Feature | Ni-NTA (Nitrilotriacetic acid) | Ni-IDA (Iminodiacetic acid) |
| Coordination Sites with Ni²⁺ | 4 | 3 |
| Available Sites for His-tag Binding | 2 | 3 |
| Binding Capacity | Generally lower | Generally higher |
| Purity of Eluted Protein | Higher, with reduced non-specific binding | Lower, with a higher tendency for non-specific binding |
| Metal Ion Leaching | Significantly lower | Higher |
| Typical Binding Capacity (mg/mL resin) | 5 - 60 | >25 |
Note: Binding capacity is highly dependent on the specific protein, its expression level, and the experimental conditions.[10][11][12]
Table 2: Typical Imidazole Concentrations for Ni-IMAC Steps
| Step | Imidazole Concentration (mM) | Purpose |
| Binding/Loading | 10 - 40 | To minimize non-specific binding of endogenous proteins with exposed histidines. |
| Wash | 20 - 80 | To remove weakly bound, non-specific proteins. |
| Elution | 250 - 500 | To competitively displace the His-tagged protein from the resin. |
Note: The optimal imidazole concentrations can vary depending on the specific protein, the length of the His-tag, and the chosen resin. Empirical optimization is often necessary.[4][8][13]
Table 3: Binding Affinity of Polyhistidine Tags to Ni-NTA
| His-Tag Length | Apparent Equilibrium Dissociation Constant (K D ) | Relative Affinity |
| Hexahistidine (6xHis) | ~14 nM | High |
Note: The hexahistidine tag generally provides the highest affinity for Ni-NTA resins.[14]
Experimental Protocols
The following sections provide detailed methodologies for the key steps in a typical Ni-IMAC protein purification workflow.
Protocol for Charging Ni-NTA Resin with Nickel Ions
This protocol is for charging uncharged NTA resin with Ni²⁺ ions.
-
Resin Preparation: Gently resuspend the uncharged NTA agarose (B213101) resin in the storage solution (typically 20% ethanol). Transfer the desired volume of slurry to a suitable chromatography column. Allow the storage solution to drain by gravity.
-
Washing: Wash the resin with 5-10 column volumes (CV) of deionized water to remove the ethanol (B145695).
-
Charging: Prepare a 0.1 M NiSO₄ solution. Slowly pass 2 CV of the NiSO₄ solution through the column. A distinct blue color should appear as the resin becomes charged with nickel ions.
-
Excess Nickel Removal: Wash the column with 5 CV of deionized water to remove any unbound nickel ions.
-
Equilibration: Equilibrate the charged resin with 5-10 CV of the appropriate binding buffer before applying the protein sample.
Protocol for His-tagged Protein Purification under Native Conditions
This protocol is suitable for soluble, correctly folded proteins.
-
Cell Lysis and Clarification:
-
Resuspend the cell pellet in a native lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Lyse the cells using a suitable method (e.g., sonication, French press).
-
Centrifuge the lysate at high speed (e.g., >10,000 x g) for 20-30 minutes at 4°C to pellet cell debris.
-
Carefully collect the clarified supernatant.
-
-
Binding:
-
Load the clarified supernatant onto the equilibrated Ni-NTA column. A slow flow rate is recommended to ensure efficient binding.
-
-
Washing:
-
Wash the column with 10-20 CV of wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound His-tagged protein with 5-10 CV of elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect the eluate in fractions.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to determine the purity of the protein.
-
Pool the fractions containing the purified protein.
-
Protocol for His-tagged Protein Purification under Denaturing Conditions
This protocol is used for proteins that are expressed in insoluble inclusion bodies.
-
Cell Lysis and Solubilization:
-
Resuspend the cell pellet in a denaturing lysis buffer (e.g., 100 mM NaH₂PO₄, 10 mM Tris-Cl, 8 M urea, pH 8.0).
-
Stir or rotate the suspension for 1-2 hours at room temperature to solubilize the inclusion bodies.
-
Centrifuge the lysate at high speed to remove any remaining insoluble material.
-
-
Binding:
-
Load the clarified, denatured supernatant onto a Ni-NTA column equilibrated with the denaturing lysis buffer.
-
-
Washing:
-
Wash the column with 10-20 CV of denaturing wash buffer (e.g., 100 mM NaH₂PO₄, 10 mM Tris-Cl, 8 M urea, pH 6.3). A lower pH in the wash buffer can help to reduce non-specific binding.
-
-
Elution:
-
Elute the protein with 5-10 CV of denaturing elution buffer (e.g., 100 mM NaH₂PO₄, 10 mM Tris-Cl, 8 M urea, pH 4.5 or 5.9). The lower pH will protonate the histidine residues, causing elution.
-
-
Refolding and Analysis:
-
The eluted denatured protein will likely need to be refolded into its active conformation. This is a complex process that needs to be optimized for each protein.
-
Analyze the purified protein by SDS-PAGE.
-
Protocol for Ni-NTA Resin Regeneration
Regenerating the resin allows for its reuse and is a cost-effective practice.
-
Stripping:
-
Wash the used resin with 5-10 CV of a stripping buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 50 mM EDTA, pH 7.0) to remove the bound nickel ions. The blue color of the resin will disappear.
-
-
Cleaning:
-
To remove any precipitated proteins or other contaminants, wash the resin with 5-10 CV of 1.5 M NaCl, followed by 5-10 CV of 1 M NaOH.
-
-
Rinsing:
-
Wash the resin extensively with deionized water until the pH of the flow-through is neutral.
-
-
Recharging:
-
Recharge the resin with NiSO₄ as described in Protocol 3.1.
-
-
Storage:
-
For long-term storage, wash the regenerated resin with 20% ethanol and store at 4°C.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and relationships in Ni-IMAC.
Caption: Overall workflow of His-tagged protein purification using Ni-IMAC.
Caption: Logical relationships of components in Ni-IMAC.
References
- 1. Ni-NTA Agarose [qiagen.com]
- 2. bioservuk.com [bioservuk.com]
- 3. bio-rad.com [bio-rad.com]
- 4. neb.com [neb.com]
- 5. cube-biotech.com [cube-biotech.com]
- 6. goldbio.com [goldbio.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Purification of Histidine-Tagged Recombinant Proteins Using Ni Sepharose® High Performance [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. cube-biotech.com [cube-biotech.com]
- 11. What is the binding capacity of the Ni-NTA Superflow Cartridges? [qiagen.com]
- 12. Ni-NTA Superflow [qiagen.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Oligohis-tags: mechanisms of binding to Ni2+-NTA surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Nickel-Nitrilotriacetic Acid (Ni-NTA) Affinity Chromatography
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Nickel-nitrilotriacetic acid (Ni-NTA) chemistry and its practical application in the laboratory for the purification of histidine-tagged (His-tagged) proteins. A thorough understanding of this technique is crucial for obtaining high-purity proteins essential for research, diagnostics, and therapeutic development.
Introduction to Immobilized Metal Affinity Chromatography (IMAC)
Immobilized Metal Affinity Chromatography (IMAC) is a powerful protein purification technique that separates proteins based on their affinity for chelated metal ions.[1][2] This method is particularly effective for the purification of recombinant proteins that have been engineered to include a polyhistidine tag (His-tag). The principle relies on the interaction between specific amino acid side chains, most notably histidine, and transition metal ions, such as nickel (Ni²⁺), cobalt (Co²⁺), copper (Cu²⁺), or zinc (Zn²⁺), which are immobilized on a chromatographic resin.[3]
The Core Principle: Ni-NTA Chemistry
At the heart of this technique is the nitrilotriacetic acid (NTA) ligand, a tetradentate chelating agent that securely binds a nickel ion.[4][5] The NTA ligand occupies four of the six coordination sites of the nickel ion, leaving two sites available to interact with the imidazole (B134444) rings of the histidine residues in the His-tag.[4] This specific and reversible interaction allows for the selective capture of His-tagged proteins from a complex mixture, such as a cell lysate.
Experimental Workflow: From Lysate to Purified Protein
The purification of a His-tagged protein using Ni-NTA resin typically follows a four-step process: equilibration, binding, washing, and elution.[6]
Data Presentation: Quantitative Parameters
The efficiency of Ni-NTA chromatography is influenced by several factors, including the binding capacity of the resin and the composition of the buffers.
Binding Capacity of Ni-NTA Resins
The binding capacity can vary between different types of Ni-NTA resins and is also dependent on the specific protein being purified.[6][7]
| Resin Type | Typical Binding Capacity (mg/mL of resin) |
| Ni-NTA Agarose | Up to 50 mg/mL[8] |
| Ni-NTA Superflow | Up to 20 mg/mL (guaranteed), with potential for higher capacities (e.g., 55 mg/mL for 6xHis-GFP) |
| High Density Nickel Agarose | Up to 80 mg/mL |
| Nickel NTA Magnetic Agarose | Up to 75 mg/mL[6] |
Buffer Compositions
The concentrations of key reagents in the binding, wash, and elution buffers are critical for successful purification. Imidazole is a key component used to modulate binding and elution.[9][10]
| Buffer Type | Key Components | Typical Concentration Range | Purpose |
| Binding Buffer | Sodium Phosphate | 25-50 mM | Buffering agent to maintain pH |
| Sodium Chloride | 300-500 mM | Reduces non-specific ionic interactions | |
| Imidazole | 10-40 mM | Reduces binding of contaminating host proteins[9] | |
| Wash Buffer | Sodium Phosphate | 25-50 mM | Buffering agent |
| Sodium Chloride | 300-500 mM | Reduces non-specific ionic interactions | |
| Imidazole | 20-50 mM | Removes weakly bound, non-specific proteins[11] | |
| Elution Buffer | Sodium Phosphate | 25-50 mM | Buffering agent |
| Sodium Chloride | 300-500 mM | Maintains ionic strength | |
| Imidazole | 250-500 mM | Competes with the His-tag for binding to the Ni-NTA resin, thus eluting the target protein[10] |
Detailed Experimental Protocols
The following are generalized protocols for the purification of a His-tagged protein under native conditions. These should be optimized for each specific protein.
Preparation of Buffers
-
Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0.[12]
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0.[12]
Column Preparation and Equilibration
-
Resuspend the Ni-NTA resin slurry (typically supplied as a 50% suspension) by inverting the bottle several times.
-
Transfer the desired volume of slurry to a gravity-flow column. Allow the storage buffer to drain.
-
Equilibrate the resin by washing with 5-10 column volumes (CV) of Binding Buffer.
Protein Binding
-
Clarify the cell lysate by centrifugation at 10,000-15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Load the clarified lysate onto the equilibrated Ni-NTA column. The flow rate should be slow enough to allow for efficient binding (e.g., 0.5-1 mL/min for gravity flow).
-
Collect the flow-through for analysis by SDS-PAGE to assess binding efficiency.
Washing
-
Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.
-
Collect the wash fractions for SDS-PAGE analysis.
Elution
-
Elute the bound His-tagged protein with 5-10 CV of Elution Buffer.
-
Collect the eluate in fractions (e.g., 1 CV per fraction).
-
Analyze the eluted fractions by SDS-PAGE to identify the fractions containing the purified protein.
Resin Regeneration
Used Ni-NTA resin can be regenerated for multiple uses.
-
Wash the resin with 5-10 CV of a stripping buffer (e.g., 100 mM EDTA) to remove the nickel ions.
-
Wash with 5-10 CV of distilled water.
-
Recharge the resin by incubating with 2-3 CV of a 100 mM NiSO₄ solution.
-
Wash with 5-10 CV of distilled water to remove excess nickel ions.
-
Store the regenerated resin in 20% ethanol (B145695) at 4°C.
Application in Signaling Pathway Research
Purified recombinant proteins are invaluable tools for dissecting cellular signaling pathways. For instance, purified kinases, such as Mitogen-Activated Protein Kinases (MAPKs), can be used in in vitro kinase assays to identify and validate downstream substrates.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Purification of Polyhistidine-Containing Recombinant Proteins with Ni-NTA Purification System | Thermo Fisher Scientific - US [thermofisher.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A Co-purification Method for Efficient Production and Src Kinase-mediated Phosphorylation of Aplysia Cortactin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. goldbio.com [goldbio.com]
- 7. What is the binding capacity of the Ni-NTA Superflow Cartridges? [qiagen.com]
- 8. What is the difference between Ni-NTA Agarose and Ni-NTA Superflow? [qiagen.com]
- 9. Optimizing Purification of Histidine-Tagged Proteins [sigmaaldrich.com]
- 10. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
Methodological & Application
Application Notes and Protocols for Purifying His-tagged Proteins Using Ni-NTA Agarose
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of His-tagged proteins using Nickel-Nitrilotriacetic Acid (Ni-NTA) agarose (B213101), a widely used immobilized metal affinity chromatography (IMAC) technique. The high affinity and selectivity of the Ni-NTA resin for polyhistidine tags allow for a robust and efficient one-step purification of recombinant proteins from various expression systems.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity His-tagged proteins for downstream applications.
Principle of Ni-NTA Affinity Chromatography
The purification of His-tagged proteins by Ni-NTA chromatography is based on the strong interaction between the polyhistidine tag (commonly a sequence of six to ten histidine residues) on the recombinant protein and nickel ions (Ni²⁺) immobilized on the NTA agarose matrix.[1][4] NTA is a tetradentate chelating agent that binds Ni²⁺ ions at four of its six coordination sites, leaving two sites available to interact with the imidazole (B134444) rings of the histidine residues in the His-tag.[4][5] The protein is loaded onto the Ni-NTA resin in a binding buffer, and non-specifically bound proteins are removed with a wash buffer containing a low concentration of imidazole. Finally, the purified His-tagged protein is eluted from the resin using a buffer with a high concentration of imidazole, which competes with the His-tag for binding to the Ni²⁺ ions.[4]
Quantitative Data Summary
The binding capacity of Ni-NTA agarose can vary depending on the specific resin, the properties of the His-tagged protein (such as size, structure, and accessibility of the His-tag), and the purification conditions.[5][6] The following table summarizes typical binding capacities and other relevant quantitative data for commercially available Ni-NTA resins.
| Parameter | Value Range | Notes |
| Binding Capacity | 5 - 80 mg/mL of resin | Highly dependent on the protein and resin manufacturer. For example, some resins have a capacity of up to 50 mg/mL for a 32 kDa protein, while others guarantee up to 20 mg/mL.[6][7] |
| Purity | >80% to >95% | Can be achieved in a single step.[4][8] Purity can be improved by optimizing wash conditions.[9] |
| Imidazole in Binding Buffer | 10 - 25 mM | Helps to minimize non-specific binding of contaminating proteins.[1] |
| Imidazole in Wash Buffer | 20 - 50 mM | Increasing the imidazole concentration can improve purity but may reduce yield.[9] |
| Imidazole in Elution Buffer | 250 - 500 mM | High concentration of imidazole is required for efficient elution of the target protein.[10] |
| NaCl Concentration | 300 mM - 2 M | Helps to prevent non-specific ionic interactions.[1][9] |
| Bead Size | 32 - 165 µm | Smaller beads can provide higher binding capacity, while larger beads allow for faster flow rates.[11][12] |
Experimental Protocols
This section provides detailed protocols for the purification of His-tagged proteins under both native and denaturing conditions. The choice between native and denaturing purification depends on the protein's solubility, location within the cell, and the requirement for biological activity in downstream applications.[2][13]
Buffer Preparation
It is crucial to prepare all buffers with high-purity water and chemicals and filter them through a 0.22 µm or 0.45 µm filter before use.[14]
Native Purification Buffers:
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.[6]
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.[6]
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.
Denaturing Purification Buffers:
-
Lysis Buffer (Denaturing): 100 mM NaH₂PO₄, 10 mM Tris, 8 M Urea (B33335), pH 8.0.
-
Wash Buffer (Denaturing): 100 mM NaH₂PO₄, 10 mM Tris, 8 M Urea, pH 6.3.
-
Elution Buffer (Denaturing): 100 mM NaH₂PO₄, 10 mM Tris, 8 M Urea, pH 4.5.
Note: The pH of buffers containing imidazole should be adjusted after the addition of imidazole, as it can affect the final pH.[15][16]
Preparation of Cell Lysate
For Native Purification:
-
Thaw the cell pellet on ice for 15 minutes and resuspend in Lysis Buffer (2-5 mL per gram of wet cell paste).[1]
-
Add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[1]
-
Sonicate the cell suspension on ice to lyse the cells.
-
Centrifuge the lysate at 10,000 x g for 20-30 minutes at 4°C to pellet the cell debris.[17]
-
Carefully collect the supernatant containing the soluble His-tagged protein.
For Denaturing Purification (from inclusion bodies):
-
Resuspend the cell pellet in a buffer without urea.
-
Lyse the cells by sonication and centrifuge as described above.
-
Discard the supernatant and resuspend the pellet (containing inclusion bodies) in Denaturing Lysis Buffer.[17]
-
Stir for 1 hour at room temperature to solubilize the inclusion bodies.
-
Centrifuge at 10,000 x g for 20-30 minutes at 4°C to pellet any remaining insoluble material.
-
Collect the supernatant containing the denatured His-tagged protein.
Ni-NTA Agarose Resin Preparation
-
Gently shake the bottle of Ni-NTA agarose to form a homogeneous slurry.
-
Transfer the desired amount of slurry to a suitable column.
-
Allow the resin to settle, and the storage buffer to drain by gravity.
-
Wash the resin with 3-5 bed volumes of sterile, distilled water.[17]
-
Equilibrate the resin with 5-10 bed volumes of the appropriate Lysis Buffer (native or denaturing).[17]
Protein Binding, Washing, and Elution
This protocol describes a gravity-flow column procedure. Batch purification is also an option, particularly for low-expressing proteins.[15][18]
-
Binding: Load the clarified cell lysate onto the equilibrated Ni-NTA column. Allow the lysate to flow through the column by gravity. Collect the flow-through to analyze for any unbound protein.
-
Washing: Wash the column with 10-20 bed volumes of the appropriate Wash Buffer or until the absorbance at 280 nm of the flow-through returns to baseline.[6][18] This step is critical for removing non-specifically bound proteins.
-
Elution: Elute the purified His-tagged protein with 5-10 bed volumes of the appropriate Elution Buffer.[6] Collect the eluate in fractions (e.g., 1 mL fractions) to separate the peak of the purified protein from any remaining contaminants.
-
Analysis: Analyze the collected fractions by SDS-PAGE to determine the purity and size of the eluted protein. A Bradford assay can be used for a quick estimation of protein concentration in the fractions.[18]
Troubleshooting
Common issues encountered during His-tagged protein purification and their potential solutions are outlined below.
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | His-tag is inaccessible: The tag may be buried within the folded protein structure.[16] | Perform the purification under denaturing conditions using urea or guanidinium (B1211019) chloride to unfold the protein.[16] Consider re-engineering the protein with the His-tag at the opposite terminus or adding a flexible linker.[3] |
| Buffer composition is not optimal: Incorrect pH or presence of interfering substances.[3] | Ensure the pH of the binding buffer is appropriate (typically around 8.0 for native purification).[3] Avoid reducing agents (like DTT) and chelating agents (like EDTA) in the buffers as they can strip the Ni²⁺ ions from the resin.[3] | |
| Old or compromised resin: The binding capacity of the resin may have decreased. | Use fresh Ni-NTA resin for purification. | |
| Low Purity | Insufficient washing: Non-specifically bound proteins are co-eluting with the target protein. | Increase the number of wash steps (up to 5 washes) or the volume of wash buffer.[9] |
| Imidazole concentration in wash buffer is too low: Not effective at removing weakly bound contaminants. | Increase the imidazole concentration in the wash buffer in increments of 10 mM.[9] Note that this may slightly decrease the yield of the target protein. | |
| Non-specific hydrophobic or ionic interactions: Contaminating proteins are interacting with the target protein or the resin. | Add detergents like Tween-20 or Triton X-100 (0.05-0.1%) to the buffers.[9] Increase the NaCl concentration in the wash buffer (up to 1 M).[9] | |
| Protein Precipitation | High protein concentration during elution: The eluted protein is aggregating. | Elute the protein in a larger volume of elution buffer to reduce the concentration. Add stabilizing agents like glycerol (B35011) (up to 50%) to the elution buffer.[1][4] |
Visualizations
Experimental Workflow
References
- 1. iba-lifesciences.com [iba-lifesciences.com]
- 2. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. med.upenn.edu [med.upenn.edu]
- 5. pacificscience.co.th [pacificscience.co.th]
- 6. protenova.com [protenova.com]
- 7. What is the binding capacity of the Ni-NTA Superflow Cartridges? [qiagen.com]
- 8. Performance Characterization of HisPur Nickel Superflow Agarose | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. neb.com [neb.com]
- 10. static.igem.org [static.igem.org]
- 11. Calibre Scientific | Protein Ark [proteinark.com]
- 12. cube-biotech.com [cube-biotech.com]
- 13. Purification of Polyhistidine-Containing Recombinant Proteins with Ni-NTA Purification System | Thermo Fisher Scientific - US [thermofisher.com]
- 14. ubpbio.com [ubpbio.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. home.sandiego.edu [home.sandiego.edu]
Application Note: Purification of His-tagged Membrane Proteins using Nickel Nitrilotriacetic Acid (Ni-NTA) Affinity Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Membrane proteins are integral to a vast array of cellular functions, including signal transduction and molecular transport, making them a significant focus of biological research.[1] They represent a major class of pharmaceutical targets, accounting for approximately two-thirds of all drug targets.[1][2][3] The study of these proteins is crucial for the development of new therapeutic agents.[1][4] However, the purification of membrane proteins presents considerable challenges due to their hydrophobic nature and low expression levels.[3][5] A common and effective method for their isolation is the use of affinity chromatography, particularly with polyhistidine-tagged (His-tagged) proteins and Nickel-Nitrilotriacetic Acid (Ni-NTA) resin.[6]
This application note provides a detailed protocol for the purification of His-tagged membrane proteins using Ni-NTA affinity chromatography. It covers the critical steps of membrane preparation, protein solubilization with detergents, and the subsequent affinity purification, along with troubleshooting guidelines to address common issues.
Principle of the Method
The purification strategy relies on Immobilized Metal Affinity Chromatography (IMAC).[7] A polyhistidine tag (commonly 6xHis) engineered onto the N- or C-terminus of the recombinant membrane protein exhibits a strong and specific affinity for divalent metal ions, such as Nickel (Ni²⁺), which are chelated to the Nitrilotriacetic acid (NTA) matrix.[6][8]
The process begins with the extraction of the membrane protein from the lipid bilayer using detergents. Detergents are amphipathic molecules that form micelles, which encapsulate the hydrophobic domains of the membrane protein, thereby maintaining its solubility and stability in an aqueous environment.[9] The choice of detergent is critical and often requires empirical screening to find the optimal one for a specific protein.[2][10]
Once solubilized, the protein-detergent complex is loaded onto the Ni-NTA resin. The His-tag specifically binds to the immobilized nickel ions.[11] After washing away non-specifically bound proteins, the purified His-tagged membrane protein is eluted using a high concentration of imidazole (B134444), which competes with the histidine residues for binding to the nickel ions.[12][13]
Experimental Workflow
Caption: Workflow for membrane protein purification.
Detailed Protocols
Protocol 1: Membrane Preparation from E. coli
This protocol describes the isolation of cell membranes from an E. coli culture expressing a His-tagged membrane protein.
Materials:
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol)
-
Protease inhibitors (e.g., PMSF, cOmplete™ Protease Inhibitor Cocktail)
-
DNase I
-
Ultracentrifuge and appropriate rotors
Procedure:
-
Harvest bacterial cells from a 1 L culture by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer supplemented with protease inhibitors and DNase I.
-
Disrupt the cells by sonication on ice. Perform short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes, or until the lysate is no longer viscous.[2]
-
Clarify the lysate by centrifugation at 10,000 x g for 20 minutes at 4°C to remove intact cells and inclusion bodies.
-
Transfer the supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.[14]
-
Discard the supernatant. The resulting pellet contains the crude membrane fraction. This pellet can be stored at -80°C or used immediately for solubilization.
Protocol 2: Detergent Screening for Optimal Solubilization
The choice of detergent is critical for successful purification.[2] A screening process is recommended to identify the detergent that best solubilizes the target protein while maintaining its stability.
Materials:
-
Membrane pellet from Protocol 1
-
A panel of detergents (see Table 1)
-
Solubilization Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol)
Procedure:
-
Resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Aliquot the membrane suspension into several microcentrifuge tubes (e.g., 100 µL per tube).
-
To each tube, add a different detergent to a final concentration of 1-2% (w/v). Ensure the concentration is well above the detergent's Critical Micelle Concentration (CMC).
-
Incubate the samples with gentle agitation for 1-2 hours at 4°C.[14]
-
Centrifuge the samples at 100,000 x g for 30-45 minutes at 4°C to pellet any unsolubilized material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Analyze a small fraction of the supernatant from each sample by SDS-PAGE and Western blot (using an anti-His antibody) to determine the solubilization efficiency for the target protein.[2]
Table 1: Common Detergents for Membrane Protein Solubilization
| Detergent Name | Abbreviation | Type | Typical Working Concentration | Key Characteristics |
| n-Dodecyl-β-D-maltoside | DDM | Non-ionic | 0.5 - 1.0% | Mild, good for stabilizing sensitive proteins like GPCRs.[1][15] |
| n-Octyl-β-D-glucopyranoside | OG | Non-ionic | 1.0 - 2.0% | High CMC, can be harsh on some proteins.[1] |
| Triton X-100 | Non-ionic | 0.5 - 1.0% | Mild, but absorbs strongly at 280 nm, interfering with protein quantification.[16][17] | |
| N,N-Dimethyldodecylamine-N-oxide | LDAO | Zwitterionic | 0.5 - 1.0% | Effective for solubilization, can be denaturing for some proteins.[18] |
| Fos-Choline-12 | FC-12 | Zwitterionic | 0.5 - 1.0% | Can be more aggressive than DDM but effective for certain proteins.[15] |
| CHAPS | Zwitterionic | 1.0 - 2.0% | Useful for maintaining protein activity and native conformation.[16] |
Protocol 3: Purification of His-tagged Membrane Protein using Ni-NTA Resin
This protocol details the affinity purification step using the optimal detergent identified in Protocol 2.
Materials:
-
Solubilized membrane protein fraction
-
Ni-NTA Agarose resin (50% slurry)
-
Binding/Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10-20 mM Imidazole, 10% glycerol (B35011), 0.05% optimal detergent)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole, 10% glycerol, 0.05% optimal detergent)
-
Gravity flow columns
Procedure:
-
Resin Preparation: Add the required volume of Ni-NTA resin slurry to a gravity flow column (e.g., 1 mL of resin for 5-10 mg of protein).[8] Allow the storage buffer to drain.
-
Equilibrate the resin by washing with 10 column volumes of Binding/Wash Buffer.[19]
-
Binding: Apply the clarified, solubilized protein sample to the equilibrated resin. This can be done by passing the lysate over the column multiple times or by batch incubation for 1-2 hours at 4°C with gentle agitation to maximize binding.[19][20]
-
Washing: After binding, wash the resin with 20-30 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.[14] The low concentration of imidazole in this buffer helps to reduce non-specific binding.[21]
-
Elution: Elute the bound protein with 5-10 column volumes of Elution Buffer.[12][14] Collect fractions (e.g., 0.5-1 mL fractions).
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein. A Bradford or BCA assay can be used for protein quantification, though detergent compatibility should be checked.[10] Pool the purest fractions.
-
Buffer Exchange (Optional): If necessary, remove the high concentration of imidazole via dialysis or a desalting column.
Logical Relationship: Optimizing Purity
Caption: Strategies to improve the purity of the target protein.
Troubleshooting
Table 2: Common Problems and Solutions in Membrane Protein Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inefficient Solubilization: The chosen detergent is not effective for the target protein. | Screen a wider range of detergents (see Protocol 2). Try different detergent concentrations.[18] |
| His-tag is Inaccessible: The His-tag is buried within the folded protein structure. | Purify under denaturing conditions (e.g., with 6M Guanidine-HCl or 8M Urea) and refold on the column.[22] Alternatively, re-clone with the His-tag at the opposite terminus or add a flexible linker. | |
| Protein Degradation: Proteases in the cell lysate have degraded the target protein. | Work quickly and keep samples at 4°C. Add a fresh cocktail of protease inhibitors to all buffers.[20] | |
| Protein is in Flow-through | Binding Conditions are Suboptimal: Buffer components are interfering with binding (e.g., EDTA, DTT, high imidazole). | Ensure buffers are free of chelating agents like EDTA. If reducing agents are necessary, use them at low concentrations (e.g., <1 mM DTT).[23] Remove or lower the imidazole concentration in the binding buffer.[24] |
| Slow Binding Kinetics: Insufficient time for the protein to bind to the resin. | Decrease the flow rate during loading or use a batch binding method with longer incubation.[7][20] | |
| High Levels of Contaminating Proteins | Non-specific Binding: Other cellular proteins are binding to the Ni-NTA resin. | Increase the imidazole concentration in the wash buffer (e.g., 20-50 mM).[7][21] Increase the salt concentration (e.g., up to 1 M NaCl) to disrupt ionic interactions.[21] Add a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) to wash buffers.[21] |
| Protein Elutes in Wash Steps | Imidazole Concentration is too High: The imidazole concentration in the wash buffer is stripping the target protein. | Decrease the imidazole concentration in the wash buffer in 5-10 mM increments.[21] |
| Weak Binding: The affinity of the His-tag for the resin is low. | Consider increasing the length of the His-tag (e.g., to 8x or 10x His).[21] Ensure the pH of the buffer is optimal (typically pH 7.5-8.0). | |
| Protein Precipitates After Elution | Detergent Concentration is too Low: The detergent concentration falls below the CMC, causing protein aggregation. | Ensure all buffers, especially after dilution during elution, maintain a detergent concentration above the CMC. Add stabilizing agents like glycerol (10-20%).[23] |
| Removal of Imidazole: The high concentration of imidazole may have a stabilizing effect. | Perform buffer exchange into a final buffer that is known to be stabilizing for your protein immediately after elution. |
Applications in Drug Discovery
The purification of membrane proteins is a critical first step in many drug discovery pipelines.[4] High-quality, purified protein is essential for:
-
Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) require pure, stable protein to determine the three-dimensional structure of drug targets. This structural information is vital for structure-based drug design.
-
Biophysical and Functional Assays: Purified proteins are used in a variety of assays (e.g., surface plasmon resonance, thermal shift assays) to screen for and characterize the binding of small molecules, fragments, or antibodies.[2]
-
Antibody Development: Purified membrane proteins serve as antigens for the generation of therapeutic monoclonal antibodies.
The ability to reliably produce functional membrane proteins using techniques like Ni-NTA chromatography accelerates the identification and validation of new drug targets and the development of novel therapeutics.[4][25]
References
- 1. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 2. qiagen.com [qiagen.com]
- 3. betalifesci.com [betalifesci.com]
- 4. Novel Applications of Membrane Proteomics in Drug Discovery - Creative Proteomics [creative-proteomics.com]
- 5. Membrane Protein Research: Challenges & New Solutions - Creative Proteomics [creative-proteomics.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. bio-works.com [bio-works.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. agscientific.com [agscientific.com]
- 10. Use of Detergents for Membrane Protein Purification - Arvys Proteins [arvysproteins.com]
- 11. Ni-NTA Affinity Chromatography to Characterize Protein–Protein Interactions During Fe-S Cluster Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protenova.com [protenova.com]
- 13. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Purification of His-tagged membrane proteins from detergent-solubilized membranes [protocols.io]
- 15. Structuring Detergents for Extracting and Stabilizing Functional Membrane Proteins | PLOS One [journals.plos.org]
- 16. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 17. Optimization of Membrane Protein TmrA Purification Procedure Guided by Analytical Ultracentrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Nickel-NTA Protein Purification [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. neb.com [neb.com]
- 22. researchgate.net [researchgate.net]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 24. researchgate.net [researchgate.net]
- 25. hiyka.com [hiyka.com]
Unraveling Protein Alliances: A Guide to Ni-NTA Pull-Down Assays for Identifying Protein-Protein Interactions
For Immediate Release
[City, State] – [Date] – In the intricate cellular landscape, proteins rarely act in isolation. Their functions are often orchestrated through complex networks of interactions. Understanding these protein-protein interactions (PPIs) is paramount for deciphering cellular processes in both health and disease, and it is a cornerstone of modern drug development. The Nickel-Nitrilotriacetic Acid (Ni-NTA) pull-down assay is a powerful and widely used technique to identify and characterize these crucial interactions. This application note provides a comprehensive overview of the Ni-NTA pull-down assay, including detailed protocols and its application in studying signaling pathways.
Introduction to Ni-NTA Pull-Down Assays
The Ni-NTA pull-down assay is an affinity purification technique that enables the isolation of a protein of interest (the "bait") and its interacting partners (the "prey") from a complex mixture, such as a cell lysate.[1][2] The principle of this method lies in the strong and specific interaction between a polyhistidine tag (commonly a string of six histidine residues, or a His-tag) engineered onto the bait protein and nickel ions immobilized on a resin matrix (Ni-NTA resin).[3]
The workflow begins with the expression of a His-tagged bait protein. This recombinant protein is then captured on the Ni-NTA resin. Subsequently, a cell lysate containing potential prey proteins is incubated with the immobilized bait protein. If a prey protein interacts with the bait, it will be "pulled down" and retained on the resin. After a series of washes to remove non-specifically bound proteins, the entire protein complex (bait and prey) is eluted from the resin. The eluted proteins can then be identified using various downstream techniques, most commonly mass spectrometry.
Applications in Research and Drug Development
The Ni-NTA pull-down assay is a versatile tool with broad applications in biological research and drug discovery:
-
Identification of Novel Interacting Partners: This technique is instrumental in discovering previously unknown PPIs, thereby expanding our understanding of protein function and cellular pathways.
-
Validation of Predicted Interactions: It serves as a robust method to confirm putative interactions suggested by other techniques like yeast two-hybrid screens or computational modeling.
-
Mapping Protein Interaction Networks: By systematically applying this assay to multiple proteins within a pathway, researchers can construct comprehensive interaction maps, providing a systems-level view of cellular processes.[4][5][6]
-
Studying the Effect of Mutations or Post-Translational Modifications: The assay can be used to investigate how genetic mutations or post-translational modifications on the bait protein affect its interactions with other proteins.
-
Drug Target Validation and Mechanism of Action Studies: In drug development, this assay can help validate whether a drug candidate disrupts a specific PPI and can elucidate the molecular mechanism of action of a compound.
Quantitative Analysis of Protein-Protein Interactions
Combining Ni-NTA pull-down assays with quantitative mass spectrometry techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), allows for the precise quantification of protein-protein interactions.[2][7][8][9] In a typical SILAC experiment, two cell populations are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids. The lysate from cells expressing the His-tagged bait protein (e.g., grown in "heavy" media) is mixed with the lysate from control cells (e.g., grown in "light" media). Following the pull-down, the ratio of heavy to light peptides for each identified protein in the mass spectrometer reflects the specificity of the interaction. True interactors will show a high heavy/light ratio, while non-specific background proteins will have a ratio close to one.
Table 1: Quantitative Analysis of the ERK2 Interactome using Ni-NTA Pull-Down and SILAC-MS
This table represents hypothetical quantitative data from a SILAC-based Ni-NTA pull-down experiment using His-tagged ERK2 as the bait. The data showcases how true interaction partners can be distinguished from non-specific binders based on their SILAC ratios.
| Protein ID | Gene Name | Protein Name | Number of Peptides Identified | SILAC Ratio (Heavy/Light) | p-value | Biological Function |
| P27361 | MAPK1 | Mitogen-activated protein kinase 1 (ERK2) | 25 | 25.8 | <0.0001 | Bait Protein |
| Q02750 | MAP2K1 | Dual specificity mitogen-activated protein kinase kinase 1 (MEK1) | 15 | 15.2 | <0.001 | Upstream Kinase |
| P28482 | BRAF | B-Raf proto-oncogene, serine/threonine kinase | 12 | 12.5 | <0.001 | Upstream Kinase |
| P62258 | RPS6KA1 | Ribosomal protein S6 kinase alpha-1 (RSK1) | 10 | 9.8 | <0.005 | Substrate |
| P19838 | ELK1 | ETS domain-containing protein Elk-1 | 8 | 7.3 | <0.01 | Transcription Factor |
| P01116 | HRAS | HRas proto-oncogene, GTPase | 5 | 1.2 | 0.45 | Non-specific Binder |
| P60709 | ACTB | Actin, cytoplasmic 1 | 18 | 1.1 | 0.82 | Abundant Cytoskeletal Protein |
Experimental Protocols
A. Preparation of Cell Lysate
-
Culture cells to 80-90% confluency. For quantitative experiments using SILAC, label two populations of cells with either light or heavy amino acids for at least five cell divisions.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice for 30 minutes in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
B. Ni-NTA Pull-Down Assay
-
Resin Equilibration:
-
Resuspend the Ni-NTA resin and transfer the desired amount of slurry to a microcentrifuge tube.
-
Pellet the resin by centrifugation at 500 x g for 2 minutes and discard the supernatant.
-
Wash the resin twice with 10 bed volumes of lysis buffer (without inhibitors).
-
-
Binding of His-tagged Bait Protein:
-
Add the purified His-tagged bait protein to the equilibrated Ni-NTA resin.
-
Incubate for 1-2 hours at 4°C on a rotator to allow for efficient binding.
-
-
Incubation with Cell Lysate:
-
Pellet the resin with the bound bait protein and discard the supernatant.
-
Add the clarified cell lysate (containing prey proteins) to the resin.
-
Incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the resin by centrifugation and save a small aliquot of the supernatant (flow-through) for analysis.
-
Wash the resin three to five times with 10 bed volumes of wash buffer (lysis buffer with a low concentration of imidazole, e.g., 10-20 mM, to reduce non-specific binding). After each wash, pellet the resin and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 2-3 bed volumes of elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM) to the resin.
-
Incubate for 10-15 minutes at room temperature with gentle agitation.
-
Pellet the resin and carefully collect the supernatant containing the eluted protein complexes.
-
C. Analysis of Pulled-Down Proteins
-
SDS-PAGE and Western Blotting:
-
Analyze the eluted protein complexes by SDS-PAGE followed by Coomassie blue staining or silver staining to visualize the bait and co-purified proteins.
-
Confirm the presence of the bait protein and suspected interacting partners by Western blotting using specific antibodies.
-
-
Mass Spectrometry:
-
For unbiased identification of interacting proteins, submit the eluted sample for analysis by mass spectrometry (e.g., LC-MS/MS).
-
The proteins are typically digested into peptides, which are then identified and quantified.
-
Visualization of Experimental Workflow and Signaling Pathways
To aid in the conceptual understanding of the Ni-NTA pull-down assay and its application in studying signaling pathways, the following diagrams have been generated using Graphviz.
Conclusion
The Ni-NTA pull-down assay is an indispensable technique for the identification and characterization of protein-protein interactions. Its adaptability, when combined with quantitative proteomics, provides deep insights into the dynamic nature of protein networks. For researchers in both academia and the pharmaceutical industry, mastering this assay is a key step toward unraveling the complexities of cellular function and developing novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Protein Interaction Partners in Mammalian Cells Using SILAC-immunoprecipitation Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. “RAF” neighborhood: Protein–protein interaction in the Raf/Mek/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meaningful relationships: the regulation of the Ras/Raf/MEK/ERK pathway by protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC - Creative Proteomics [creative-proteomics.com]
Application of Ni-NTA in Enzyme Immobilization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme immobilization is a critical technology in various fields, including biocatalysis, diagnostics, and drug development. It enhances enzyme stability, facilitates catalyst recovery and reuse, and enables the development of continuous enzymatic processes. Nickel-Nitrilotriacetic Acid (Ni-NTA) affinity chromatography is a widely adopted method for the purification of polyhistidine-tagged (His-tagged) recombinant proteins. This same principle can be effectively leveraged for the specific and reversible immobilization of enzymes, offering a simple, gentle, and highly selective method for creating robust biocatalysts.
This application note provides a comprehensive overview of the use of Ni-NTA matrices for enzyme immobilization. It includes detailed protocols for the immobilization process, characterization of the immobilized enzyme, and assessment of its reusability. The information presented is intended to guide researchers in developing and optimizing their enzyme immobilization strategies using Ni-NTA technology.
Principle of Ni-NTA Based Enzyme Immobilization
The immobilization of His-tagged enzymes on Ni-NTA supports relies on the strong and specific coordination chemistry between the histidine residues of the His-tag and nickel ions chelated by the NTA ligand on the support matrix.[1][2][3] The tetradentate NTA ligand securely holds the Ni²⁺ ion, leaving two coordination sites available to interact with the imidazole (B134444) side chains of the histidine residues in the His-tag.[3] This interaction is highly specific and can be reversed under mild conditions, such as by increasing the imidazole concentration or decreasing the pH, allowing for the regeneration and reuse of the support material.[4][5]
Quantitative Data Summary
The performance of Ni-NTA immobilized enzymes can be evaluated based on several key parameters, including immobilization capacity, enzyme activity retention, stability, and reusability. The following tables summarize representative quantitative data from studies on Ni-NTA enzyme immobilization.
Table 1: Immobilization Capacity and Activity Retention
| Enzyme | Support Matrix | Immobilization Capacity (mg/g support) | Activity Retention (%) | Reference |
| Phosphomannose Isomerase (PMI) | Ni-chelated Ion Exchange Resin | ~143 | ~100 | [6][7] |
| Horseradish Peroxidase (HRP) | NTA-modified Mesoporous Silica | Not specified | Activity demonstrated | [8] |
| Alcohol Dehydrogenase (ADH) | Ni-NTA Resin | Not specified | Stable signal response | [4] |
Table 2: Reusability and Stability of Immobilized Enzymes
| Enzyme | Support Matrix | Reusability | Stability Enhancements | Reference |
| Phosphomannose Isomerase (PMI) | Ni-chelated Ion Exchange Resin | Maintained 92% of initial activity after 10 cycles | The three-dimensional pore structure provides protection to the enzyme.[6] | [6][7][9] |
| Alcohol Dehydrogenase (ADH) | Ni-NTA Resin | Stable signal response over >300 measurement cycles | Immobilization provides operational stability. | [4] |
| His-tagged HRP | NTA-modified Mesoporous Silica | Negligible leakage over a wide range of acidic conditions | Surface chemistry of the support can influence stability.[8] | [8] |
Experimental Protocols
This section provides detailed methodologies for the immobilization of His-tagged enzymes onto Ni-NTA agarose (B213101) resin, followed by protocols for the characterization of the immobilized enzyme.
Protocol 1: Immobilization of a His-tagged Enzyme on Ni-NTA Agarose
Materials:
-
Ni-NTA Agarose resin (e.g., Qiagen, G-Biosciences)
-
His-tagged enzyme solution in a suitable buffer
-
Binding Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0[10]
-
Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0
-
Elution Buffer (for regeneration): 50 mM Sodium Phosphate, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0
-
Empty chromatography column or spin columns
-
Spectrophotometer or other activity assay equipment
Procedure:
-
Resin Preparation:
-
Gently resuspend the Ni-NTA agarose resin slurry.
-
Transfer the desired amount of slurry to an empty column.
-
Allow the storage buffer to drain by gravity flow.
-
Equilibrate the resin by washing with 5-10 column volumes (CV) of Binding Buffer.[11]
-
-
Enzyme Loading:
-
Dilute the His-tagged enzyme solution in Binding Buffer to the desired concentration.
-
Load the enzyme solution onto the equilibrated Ni-NTA column. The flow rate should be slow enough to allow for efficient binding.
-
For batch immobilization, incubate the enzyme solution with the resin slurry for 1-2 hours at 4°C with gentle agitation.[10]
-
Collect the flow-through and measure the protein concentration to determine the amount of unbound enzyme.
-
-
Washing:
-
Wash the column with 5-10 CV of Wash Buffer to remove any non-specifically bound proteins.
-
Collect the wash fractions and measure the protein concentration to ensure no target enzyme is being prematurely eluted.
-
-
Immobilized Enzyme Preparation:
-
After washing, the resin with the immobilized enzyme is ready for use in activity assays or as a biocatalyst.
-
The immobilized enzyme can be stored in a suitable buffer (e.g., Binding Buffer) at 4°C.
-
Protocol 2: Characterization of the Immobilized Enzyme
1. Determination of Immobilization Yield and Efficiency:
-
Immobilization Yield (%) : ((Total protein loaded - Protein in flow-through and wash fractions) / Total protein loaded) x 100
-
Immobilization Capacity (mg/g) : (Mass of immobilized protein (mg)) / (Mass of dry support (g))
2. Enzyme Activity Assay:
-
Perform the standard activity assay for the enzyme using both the free enzyme and the immobilized enzyme.
-
For the immobilized enzyme, the resin can be used in a packed-bed column with the substrate solution flowing through, or in a batch reactor where the resin is suspended in the substrate solution with agitation.
-
Ensure proper mixing to overcome mass transfer limitations.
-
Activity Retention (%) : (Total activity of immobilized enzyme / Total activity of free enzyme loaded) x 100
3. Kinetic Studies:
-
Determine the apparent Michaelis-Menten constants (Km and Vmax) for the immobilized enzyme by varying the substrate concentration.
-
Compare the kinetic parameters with those of the free enzyme to understand the effects of immobilization on enzyme-substrate interactions.[12]
Protocol 3: Reusability Study of the Immobilized Enzyme
-
Perform the standard enzyme activity assay with the immobilized enzyme for one cycle.
-
After the reaction, recover the immobilized enzyme by filtration or centrifugation.
-
Wash the resin with a suitable buffer to remove any remaining substrate and product.
-
Re-suspend the immobilized enzyme in a fresh substrate solution and start the next reaction cycle.
-
Repeat this process for a desired number of cycles (e.g., 10 cycles).[6][7]
-
Measure the enzyme activity in each cycle and calculate the relative activity compared to the initial cycle.
Protocol 4: Regeneration of Ni-NTA Resin
-
After use, elute any remaining bound protein by washing the column with 5-10 CV of Elution Buffer.
-
To strip the nickel ions, wash the resin with 5 CV of 50 mM EDTA, pH 8.0.
-
Wash thoroughly with deionized water to remove the EDTA.
-
Recharge the resin by incubating with 5 CV of 100 mM NiSO₄.
-
Wash with deionized water to remove excess nickel ions.
-
Equilibrate the resin with Binding Buffer for the next immobilization cycle.[5][11]
Visualizations
The following diagrams illustrate the key workflows and principles involved in Ni-NTA based enzyme immobilization.
Caption: Workflow for Enzyme Immobilization on Ni-NTA Resin.
Caption: Principle of His-tag interaction with Ni-NTA.
Caption: Reusability and Regeneration Cycle of Immobilized Enzyme.
References
- 1. Can I reuse the Ni-NTA Agarose and Ni-NTA Superflow resins? [qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. qiagen.com [qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Selective Immobilization of His-Tagged Enzyme on Ni-Chelated Ion Exchange Resin and Its Application in Protein Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Specifically and reversibly immobilizing proteins/enzymes to nitriolotriacetic-acid-modified mesoporous silicas through histidine tags for purification or catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nickel-NTA Protein Purification [protocols.io]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Enzyme immobilization in porous silicon: quantitative analysis of the kinetic parameters for glutathione-S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Kinetic Analysis of Protein Interactions Using Ni-NTA Biosensors
References
- 1. xtal.iqfr.csic.es [xtal.iqfr.csic.es]
- 2. sartorius.com [sartorius.com]
- 3. bio-rad.com [bio-rad.com]
- 4. synthelis.com [synthelis.com]
- 5. Ni-NTA (NTA) Biosensors | Sartorius [sartorius.com]
- 6. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. NTA-sensorchip [sprpages.nl]
- 9. scribd.com [scribd.com]
Application Notes and Protocols for Ni-NTA Chromatography Column Packing
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the proper packing of a Nickel-Nitriloacetic Acid (Ni-NTA) chromatography column, a critical procedure for the successful purification of histidine-tagged (His-tagged) proteins. Adherence to this protocol will help ensure optimal column performance, leading to high-purity protein yields.
Experimental Protocol: Packing a Ni-NTA Chromatography Column
This protocol outlines the manual packing of a gravity-flow Ni-NTA chromatography column. The procedure should be performed at room temperature or 4°C, ensuring all buffers and the resin are equilibrated to the same temperature.[1][2]
Materials:
-
Ni-NTA Agarose (B213101) Resin
-
Empty Chromatography Column with Frits
-
Lysis/Binding Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0)[3]
-
20% Ethanol (B145695) Solution
-
Spatula
-
Beaker
-
Glass Rod
-
Wash Bottle
-
Column Stand
Procedure:
Step 1: Resin Slurry Preparation
-
Gently swirl the bottle of Ni-NTA resin to ensure a uniform suspension of the agarose beads.[3][4] Avoid magnetic stirrers as they can damage the beads.
-
In a beaker, prepare a 50% slurry of the Ni-NTA resin with 20% ethanol or a suitable packing buffer.[5][6] For example, to prepare 10 mL of slurry, mix 5 mL of settled resin with 5 mL of 20% ethanol.
-
Gently stir the slurry with a glass rod to ensure homogeneity.
Step 2: Column Preparation
-
Ensure the column is clean and vertically mounted on a stand.
-
Insert the bottom frit into the column outlet.
-
Add a small amount of packing buffer (e.g., 20% ethanol or lysis buffer) to the column to wet the bottom frit and prevent air bubbles from being trapped.
Step 3: Pouring the Resin Slurry
-
Gently pour the prepared Ni-NTA resin slurry down the inside of the column. A glass rod can be used to guide the slurry and minimize the introduction of air bubbles.
-
Fill the column with the slurry in a single, continuous motion to promote uniform packing.
-
Immediately after pouring, open the column outlet to allow the buffer to drain, which will initiate the settling of the resin bed.[4]
Step 4: Packing the Column
-
As the resin settles, continuously add packing buffer to the top of the column to prevent the bed from running dry.[2] The column bed should always be covered with buffer.
-
Allow the resin to pack under gravity flow. The flow rate will naturally decrease as the bed consolidates.[7]
-
Once the resin bed has reached a stable height, mark the top of the bed.
Step 5: Washing and Equilibration
-
Wash the packed column with 5-10 column volumes (CV) of sterile distilled water to remove the ethanol.[8][9]
-
Equilibrate the column with 5-10 CV of Lysis/Binding Buffer.[4][9][10] This step is crucial to prepare the column for sample application by ensuring the pH and ionic strength of the packed bed are optimal for His-tag binding.
-
Monitor the pH of the effluent to ensure it matches the pH of the equilibration buffer.
-
Once equilibrated, the column is ready for sample loading. If not for immediate use, the column can be stored in 20% ethanol at 4°C.[1][5]
Quantitative Data Summary
The following table summarizes key quantitative parameters for packing and running a Ni-NTA chromatography column. These values are recommendations and may require optimization for specific applications.
| Parameter | Recommended Value | Notes |
| Resin Slurry Percentage | 50% (v/v) | A 1:1 ratio of resin to packing buffer (e.g., 20% ethanol).[5][6] |
| Equilibration Volume | 5 - 10 Column Volumes (CV) | Ensures the column environment is optimal for protein binding.[4][9][10] |
| Sample Loading Flow Rate | 0.5 - 1 mL/min | Slower flow rates can enhance binding affinity.[3][10] |
| Wash Volume | 10 - 15 Column Volumes (CV) | Or until the A280 absorbance of the flow-through returns to baseline.[11] |
| Elution Volume | 5 - 10 Column Volumes (CV) | The exact volume may vary depending on the protein and elution strategy.[3] |
| Binding Capacity | Up to 60 mg/mL of resin | This is dependent on the specific His-tagged protein and resin manufacturer.[11][12] |
| Maximum Operating Pressure | 0.3 MPa (43.5 psi or 3 bar) | For pre-packed cartridges; gravity columns have negligible back pressure.[11] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the Ni-NTA column packing procedure.
Caption: Workflow for packing a Ni-NTA chromatography column.
Troubleshooting Common Issues
-
Slow Column Flow: This may be due to clogged frits or the presence of particulates in the sample or buffers. Ensure all solutions are filtered (0.45 µm) before use. If the resin bed is compressed, repack the column.
-
Air Bubbles in the Bed: Air bubbles can lead to channeling and poor separation. To avoid this, ensure all buffers are degassed and that the column never runs dry.[13] If bubbles are present, the column may need to be repacked.
-
Low Protein Yield: This could be due to several factors including issues with the His-tag accessibility, incorrect buffer composition (e.g., presence of EDTA or high imidazole concentrations in the binding buffer), or using old resin.[14] Always use fresh resin for novel protein purifications.
-
Poor Protein Purity: Non-specific binding of contaminating proteins can be reduced by increasing the imidazole concentration in the wash buffer or by performing a more extensive wash.[3] A gradient elution can also help separate the target protein from contaminants.[2]
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. genscript.com [genscript.com]
- 4. ubpbio.com [ubpbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Nickel-NTA Protein Purification [protocols.io]
- 7. youtube.com [youtube.com]
- 8. lifetein.com [lifetein.com]
- 9. signalchemdx.com [signalchemdx.com]
- 10. Ni-NTA Affinity Chromatography to Characterize Protein–Protein Interactions During Fe-S Cluster Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Purification of Low-Expression Proteins with High-Capacity Ni-NTA Resin
Audience: Researchers, scientists, and drug development professionals.
Introduction
The purification of low-expression recombinant proteins presents a significant challenge in proteomics and drug development. When the target protein is scarce, maximizing recovery and purity is paramount. Nickel-Nitrilotriacetic Acid (Ni-NTA) affinity chromatography is a widely used method for purifying His-tagged proteins.[1][2][3] High-capacity Ni-NTA resins are particularly advantageous in this context, as they can bind larger amounts of protein per unit volume of resin, enabling the processing of large sample volumes to capture sufficient quantities of low-abundance proteins.[4][5]
These application notes provide a comprehensive guide and detailed protocols for the purification of low-expression His-tagged proteins using high-capacity Ni-NTA resin. The protocols are designed to optimize protein yield and purity by addressing common challenges associated with low-expression systems.
Principle of Ni-NTA Affinity Chromatography
Immobilized Metal Affinity Chromatography (IMAC) is the principle behind Ni-NTA resin. The resin consists of NTA, a tetradentate chelating agent, immobilized on an agarose (B213101) matrix and charged with nickel ions (Ni²⁺).[1][4][5] The polyhistidine tag (commonly 6xHis) engineered onto the recombinant protein has a high affinity for these immobilized nickel ions, allowing for the selective capture of the target protein from a complex mixture of cellular proteins.[1][2] Unbound proteins are washed away, and the purified His-tagged protein is then eluted by competition with imidazole (B134444), which has a similar structure to the histidine side chain, or by a reduction in pH.[1]
Key Considerations for Low-Expression Proteins
When dealing with low-expression proteins, several factors require careful optimization:
-
Large Culture Volumes: To obtain a sufficient amount of the target protein, large cell culture volumes are often necessary. This necessitates a purification strategy that can handle large sample volumes efficiently.
-
Batch Binding vs. Column Chromatography: For large sample volumes, batch binding can be more effective than traditional column chromatography as it allows for longer incubation times and better interaction between the protein and the resin.[6]
-
Minimizing Non-Specific Binding: The large volume of cell lysate increases the concentration of contaminating proteins, making it crucial to optimize wash steps to minimize non-specific binding.
-
Buffer Composition: The composition of lysis, wash, and elution buffers, particularly the concentration of imidazole, is critical for achieving high purity.[2][3][6][7]
-
Protease Inhibition: Low-expression proteins are more susceptible to degradation by proteases. It is essential to work quickly, at low temperatures, and to use protease inhibitors.[3]
Experimental Protocols
Protocol 1: Batch Purification of Low-Expression His-Tagged Proteins
This protocol is recommended for large sample volumes.
Materials:
-
High-capacity Ni-NTA resin slurry (e.g., 50% slurry)
-
Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20-40 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0)
-
Protease inhibitor cocktail
-
DNase I
-
Empty chromatography column
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Cell Lysis:
-
Harvest cells from the culture by centrifugation.
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors.
-
Add lysozyme and DNase I and incubate on ice.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the clarified supernatant.
-
-
Batch Binding:
-
Add the appropriate volume of high-capacity Ni-NTA resin slurry to the clarified lysate.
-
Incubate the mixture on a rocking platform or with gentle agitation for 1-4 hours at 4°C to allow for efficient binding of the His-tagged protein.[8]
-
-
Column Packing and Washing:
-
Pour the lysate-resin mixture into an empty chromatography column.
-
Allow the lysate to flow through and collect the flow-through for analysis.
-
Wash the resin with 10-20 column volumes (CVs) of Wash Buffer. The imidazole concentration in the wash buffer may need to be optimized to remove non-specifically bound proteins without eluting the target protein.[7]
-
-
Elution:
-
Elute the bound protein with 5-10 CVs of Elution Buffer.
-
Collect the eluate in fractions.
-
Analyze the fractions by SDS-PAGE and a protein concentration assay (e.g., Bradford or A280).
-
Protocol 2: Gravity Flow Column Chromatography
This protocol is suitable for smaller sample volumes or as a second step after initial capture.
Materials:
-
Same as Protocol 1.
Procedure:
-
Column Preparation:
-
Pack an appropriate amount of high-capacity Ni-NTA resin into a gravity flow column.
-
Equilibrate the column with 5-10 CVs of Lysis Buffer.
-
-
Sample Loading:
-
Load the clarified cell lysate onto the equilibrated column.
-
Allow the lysate to flow through the column by gravity. Collect the flow-through for analysis.
-
-
Washing:
-
Wash the column with 10-20 CVs of Wash Buffer.
-
-
Elution:
-
Elute the protein with 5-10 CVs of Elution Buffer and collect fractions.
-
Analyze the fractions as described in Protocol 1.
-
Data Presentation
Table 1: Typical Buffer Compositions for Ni-NTA Chromatography
| Buffer Type | Component | Concentration | pH | Notes |
| Lysis Buffer | NaH₂PO₄ | 50 mM | 8.0 | Contains a low concentration of imidazole (10 mM) to reduce non-specific binding.[6] |
| NaCl | 300 mM | |||
| Imidazole | 10 mM | |||
| Wash Buffer | NaH₂PO₄ | 50 mM | 8.0 | Imidazole concentration can be optimized (20-40 mM) to improve purity.[7] |
| NaCl | 300 mM | |||
| Imidazole | 20-40 mM | |||
| Elution Buffer | NaH₂PO₄ | 50 mM | 8.0 | High imidazole concentration (250-500 mM) for efficient elution.[1][9] |
| NaCl | 300 mM | |||
| Imidazole | 250-500 mM |
Table 2: Representative Purification of a Low-Expression His-Tagged Protein
| Purification Step | Total Protein (mg) | Target Protein (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 500 | 1.5 | 0.3 | 100 |
| Flow-through | 480 | 0.1 | <0.1 | - |
| Wash | 15 | 0.2 | 1.3 | - |
| Elution | 1.1 | 1.0 | >90 | 67 |
Note: The data in this table are representative and will vary depending on the specific protein and expression system.
Mandatory Visualizations
Caption: Experimental workflow for the purification of low-expression proteins.
Caption: Troubleshooting guide for low-expression protein purification.
Troubleshooting
Problem: Low or no binding of the target protein to the resin.
-
Possible Cause: His-tag is inaccessible.
-
Solution: Purify under denaturing conditions (e.g., with 6M Guanidinium-HCl or 8M urea) to unfold the protein and expose the His-tag.[2]
-
-
Possible Cause: Incompatible buffer components.
-
Possible Cause: Incorrect pH of the buffer.
-
Solution: Maintain the pH of the lysis and binding buffers around 8.0, as the affinity of the His-tag for the resin is pH-dependent.[2]
-
Problem: Low final yield of the purified protein.
-
Possible Cause: Proteolytic degradation.
-
Possible Cause: Premature elution of the target protein during the wash steps.
-
Solution: Reduce the concentration of imidazole in the wash buffer or decrease the number of wash volumes.
-
-
Possible Cause: Inefficient elution.
-
Solution: Increase the concentration of imidazole in the elution buffer or increase the incubation time with the elution buffer.
-
Problem: Co-elution of contaminating proteins.
-
Possible Cause: Insufficient washing.
-
Solution: Increase the volume of the wash buffer and/or the concentration of imidazole in the wash buffer to remove non-specifically bound proteins.[7]
-
-
Possible Cause: Contaminating proteins have exposed histidine residues.
-
Solution: Optimize the imidazole concentration in the wash buffer by performing a gradient wash to determine the optimal concentration that removes contaminants without eluting the target protein.
-
-
Possible Cause: Non-specific binding to the agarose matrix.
-
Solution: Increase the salt concentration (e.g., up to 500 mM NaCl) in the lysis and wash buffers to reduce ionic interactions.
-
Conclusion
The purification of low-expression proteins using high-capacity Ni-NTA resin is a powerful technique that can yield highly pure protein suitable for a variety of downstream applications. Success relies on the careful optimization of several key parameters, including the choice of purification strategy (batch vs. column), buffer composition, and wash conditions. By following the detailed protocols and troubleshooting guide provided in these application notes, researchers can significantly improve the yield and purity of their low-expression His-tagged proteins.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. bio-works.com [bio-works.com]
- 4. hackert.cm.utexas.edu [hackert.cm.utexas.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bio-works.com [bio-works.com]
- 7. neb.com [neb.com]
- 8. marvelgent.com [marvelgent.com]
- 9. shinegene.org.cn [shinegene.org.cn]
Navigating Ni-NTA Purification: A Detailed Guide to Native and Denaturing Conditions
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the purification of His-tagged proteins using Nickel-Nitrilotriacetic Acid (Ni-NTA) chromatography under both native and denaturing conditions. The choice between these two approaches is critical and depends on the protein's characteristics, its expression, and the intended downstream applications.
Deciding Between Native and Denaturing Purification
The primary goal of native purification is to isolate a folded, biologically active protein. This is the preferred method when the target protein is soluble and correctly folded within the expression host.[1][2] In contrast, denaturing purification is employed when the protein is insoluble, forms inclusion bodies, or when the His-tag is inaccessible in the protein's native conformation.[2][3] Denaturing conditions can also mitigate proteolysis during purification.[3]
| Condition | When to Use | Advantages | Disadvantages |
| Native | Soluble protein expression, requirement for biological activity.[1][2] | Preserves protein structure and function, avoids the need for refolding, can co-purify protein complexes.[2] | Ineffective for insoluble proteins, the His-tag may be inaccessible, potential for protease degradation. |
| Denaturing | Insoluble protein expression (inclusion bodies), inaccessible His-tag.[2][3] | Solubilizes inclusion bodies, fully exposes the His-tag leading to potentially higher purity, reduces protease activity.[2][3] | Yields a non-functional, unfolded protein that requires a subsequent refolding step, which can be inefficient and protein-dependent.[2] |
Quantitative Data Summary
While exact yields and purity are highly dependent on the specific protein, expression system, and optimization of the purification protocol, the following table summarizes general expectations. Denaturing purification can sometimes lead to higher purity by reducing non-specific protein binding, but the subsequent refolding step can significantly impact the final yield of active protein.[2]
| Parameter | Native Conditions | Denaturing Conditions | Notes |
| Protein Yield | Generally higher for soluble proteins. | Can be lower due to competition of denaturants with His-tag binding and losses during refolding.[2] | Yields are highly protein-dependent. |
| Purity | Can be >95% with optimization.[4] | Can be higher due to reduced non-specific binding in the presence of denaturants. | Purity is dependent on wash stringency and the specific contaminants. |
| Biological Activity | Preserved. | Lost, requires refolding to potentially regain activity. | Refolding success is not guaranteed and needs to be optimized for each protein. |
Experimental Protocols
Below are detailed protocols for the purification of His-tagged proteins under native and denaturing conditions.
Protocol 1: Native Protein Purification
This protocol is designed for the purification of soluble His-tagged proteins, preserving their biological activity.
Buffer Compositions:
| Buffer | Component | Concentration |
| Lysis Buffer | Sodium Phosphate | 50 mM |
| NaCl | 300-500 mM | |
| Imidazole | 10-20 mM | |
| pH | 8.0 | |
| Wash Buffer | Sodium Phosphate | 50 mM |
| NaCl | 300-500 mM | |
| Imidazole | 20-40 mM | |
| pH | 8.0 | |
| Elution Buffer | Sodium Phosphate | 50 mM |
| NaCl | 300-500 mM | |
| Imidazole | 250-500 mM | |
| pH | 8.0 |
Methodology:
-
Cell Lysis:
-
Resuspend the cell pellet in Native Lysis Buffer.
-
Lyse the cells by sonication or other mechanical methods on ice.
-
Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
Collect the clear supernatant containing the soluble His-tagged protein.
-
-
Column Equilibration:
-
Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of Native Lysis Buffer.
-
-
Protein Binding:
-
Load the cleared lysate onto the equilibrated Ni-NTA column.
-
Allow the lysate to pass through the column by gravity flow or at a slow flow rate if using a pump.
-
-
Washing:
-
Wash the column with 10-20 CV of Native Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the His-tagged protein with 5-10 CV of Native Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to determine the purity and concentration of the protein.
-
Protocol 2: Denaturing Protein Purification
This protocol is for the purification of insoluble His-tagged proteins from inclusion bodies.
Buffer Compositions:
| Buffer | Component | Concentration |
| Lysis/Binding Buffer | Sodium Phosphate | 100 mM |
| Tris-HCl | 10 mM | |
| Urea or Guanidine-HCl | 8 M or 6 M | |
| pH | 8.0 | |
| Wash Buffer | Sodium Phosphate | 100 mM |
| Tris-HCl | 10 mM | |
| Urea or Guanidine-HCl | 8 M or 6 M | |
| pH | 6.3 | |
| Elution Buffer | Sodium Phosphate | 100 mM |
| Tris-HCl | 10 mM | |
| Urea or Guanidine-HCl | 8 M or 6 M | |
| Imidazole | 250-500 mM | |
| pH | 8.0 |
Methodology:
-
Cell Lysis and Solubilization:
-
Resuspend the cell pellet directly in Denaturing Lysis/Binding Buffer.
-
Stir or rotate for 1-2 hours at room temperature to solubilize the inclusion bodies.
-
Centrifuge the lysate at >12,000 x g for 30 minutes at room temperature.
-
Collect the clear supernatant.
-
-
Column Equilibration:
-
Equilibrate the Ni-NTA column with 5-10 CV of Denaturing Lysis/Binding Buffer.
-
-
Protein Binding:
-
Load the cleared, denatured lysate onto the equilibrated column.
-
-
Washing:
-
Wash the column with 10-20 CV of Denaturing Wash Buffer. The lower pH of this buffer helps to remove contaminants.
-
-
Elution:
-
Elute the denatured protein with 5-10 CV of Denaturing Elution Buffer.
-
Collect and analyze fractions by SDS-PAGE.
-
Protocol 3: On-Column Protein Refolding (Hybrid Protocol)
This protocol is an option for refolding the denatured protein while it is bound to the Ni-NTA resin.
Methodology:
-
Follow steps 1-4 of the Denaturing Protein Purification protocol.
-
Refolding Gradient:
-
Wash the column with a linear gradient of Denaturing Lysis/Binding Buffer to a native buffer (e.g., 50 mM Sodium Phosphate, 300 mM NaCl, pH 8.0) over 10-20 CV. This gradual removal of the denaturant allows the protein to refold on the column.
-
-
Elution:
-
Elute the refolded protein with Native Elution Buffer.
-
Visualizing the Workflows
Caption: Workflow for denaturing protein purification.
Conclusion
The choice between native and denaturing Ni-NTA purification is a critical step in designing a successful protein purification strategy. Native purification is ideal for obtaining active, soluble proteins, while denaturing conditions are necessary for insoluble proteins expressed as inclusion bodies. The provided protocols and workflows offer a solid foundation for researchers to develop and optimize their purification processes, ultimately leading to high-purity protein suitable for a wide range of applications in research and drug development.
References
- 1. Purification of Polyhistidine-Containing Recombinant Proteins with Ni-NTA Purification System | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Choice of native or denaturing purification conditions and use of reducing agents with TALON resin [takarabio.com]
- 3. neb.com [neb.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
Application Notes: Utilizing Nickel-Nitrilotriacetic Acid (Ni-NTA) in Structural Biology for Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel-Nitrilotriacetic Acid (Ni-NTA) affinity chromatography is a cornerstone technique in structural biology for the purification of recombinant proteins destined for crystallization trials.[1][2] This method leverages the high-affinity interaction between a polyhistidine tag (His-tag), engineered onto the protein of interest, and Ni2+ ions immobilized on a chromatography resin via a nitrilotriacetic acid chelator.[2][3][4] The specificity and robustness of this interaction allow for a highly effective, often single-step, purification process that can yield protein of sufficient purity and homogeneity for successful crystallization.[1][5] This document provides detailed application notes, experimental protocols, and key data for researchers employing Ni-NTA based purification strategies in their structural biology workflows.
Principle of Ni-NTA Affinity Chromatography
The principle of Ni-NTA chromatography lies in the co-ordinate covalent bond formed between the imidazole (B134444) rings of the histidine residues in the His-tag and the immobilized nickel ions.[2][3] The NTA moiety chelates the Ni2+ ion at four of its six coordination sites, leaving two sites available to interact with the His-tag.[6] This interaction is reversible and its specificity can be modulated by the concentration of imidazole, a molecule that competes with the His-tag for binding to the Ni2+ ions.[7][8][9] Low concentrations of imidazole are often included in the binding and wash buffers to minimize non-specific binding of endogenous proteins that may have surface-exposed histidine residues.[7][10] Elution of the His-tagged protein is typically achieved by applying a high concentration of imidazole.[3][9]
Applications in Structural Biology
-
High-Purity Protein for Crystallization: The primary application of Ni-NTA chromatography in this context is to obtain highly pure and homogenous protein samples, which is a critical prerequisite for successful protein crystallization.[1][11]
-
Co-crystallization of Protein-Ligand Complexes: Ni-NTA purified proteins are frequently used in co-crystallization studies to determine the structure of a protein in complex with a small molecule, inhibitor, or other binding partner.[12][13]
-
Protein-Protein Interaction Studies: This technique can also be employed to isolate protein complexes. A "bait" protein with a His-tag is used to capture its interacting "prey" protein partners from a cell lysate.[14]
Data Presentation
Table 1: Quantitative Comparison of Ni-NTA Resins
| Resin Type | Ligand | Binding Capacity (Protein Dependent) | Key Features |
| Ni-NTA Agarose (B213101) | Nitrilotriacetic acid (NTA) | Up to 60 mg/mL | High binding capacity, good for general use.[15] |
| Ni-NTA Superflow | Nitrilotriacetic acid (NTA) | Up to 50 mg/mL | Highly cross-linked agarose for higher flow rates.[15] |
| Ni-IDA Agarose | Iminodiacetic acid (IDA) | Potentially higher than NTA | Tridentate chelation, may result in higher yield but lower purity.[16][17] |
| Cobalt-NTA Resin | Nitrilotriacetic acid (NTA) | Generally lower than Ni-NTA | Higher specificity leading to higher purity of eluted protein.[9][18] |
Table 2: Typical Parameters for Ni-NTA Purification for Crystallography
| Parameter | Recommended Range | Purpose |
| Imidazole in Binding/Wash Buffer | 10-40 mM | To reduce non-specific binding of contaminating proteins.[7][10] |
| Imidazole in Elution Buffer | 250-500 mM | To competitively elute the His-tagged protein.[9][10] |
| Protein Yield (from 1L culture) | 3-20 mg | Highly dependent on expression levels and protein characteristics.[19] |
| Required Protein Concentration for Crystallization | 5-20 mg/mL | General starting point for setting up crystallization screens.[19] |
Experimental Protocols
Protocol 1: Standard Ni-NTA Purification of a Soluble His-Tagged Protein under Native Conditions
Materials:
-
Cell paste expressing the His-tagged protein
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 µg/mL DNase I)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole)
-
Ni-NTA Agarose Resin
-
Chromatography column
Procedure:
-
Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer. Lyse the cells using a sonicator or a microfluidizer on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Resin Equilibration: Wash the Ni-NTA resin with 5-10 column volumes (CVs) of Lysis Buffer.
-
Binding: Load the clarified lysate onto the equilibrated column. This can be done by gravity flow or using a chromatography system.
-
Washing: Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with 5-10 CVs of Elution Buffer. Collect fractions and analyze by SDS-PAGE.
-
Post-Purification: Pool the fractions containing the pure protein. For crystallization, it is often necessary to perform a subsequent size-exclusion chromatography step to remove aggregates and exchange the buffer to a low-salt buffer suitable for crystallization.[20]
Protocol 2: Co-crystallization of a Protein-Ligand Complex
Materials:
-
Purified His-tagged protein (from Protocol 1)
-
Ligand of interest
-
Crystallization screens and reagents
Procedure:
-
Complex Formation: Incubate the purified protein with a 2 to 10-fold molar excess of the ligand. The incubation time and temperature should be optimized (e.g., 30-60 minutes at room temperature or 1-2 hours on ice).[13]
-
Concentration: Concentrate the protein-ligand complex to a final concentration suitable for crystallization (typically 5-20 mg/mL).
-
Crystallization Screening: Set up crystallization trials using various commercially available or custom-made screens. The hanging drop or sitting drop vapor diffusion methods are commonly used.[21]
-
Optimization: Once initial crystals are obtained, optimize the crystallization conditions by varying the precipitant concentration, pH, and other additives to obtain diffraction-quality crystals.
Mandatory Visualizations
Diagram 1: General Workflow for Protein Purification and Crystallization using Ni-NTA
Caption: Workflow from protein expression to X-ray diffraction.
Diagram 2: Logical Flow of Ni-NTA Affinity Chromatography
Caption: Key steps in Ni-NTA affinity chromatography.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Protein Yield | - Inefficient cell lysis- His-tag is inaccessible- Protein degradation | - Optimize lysis method (e.g., more sonication cycles).- Perform purification under denaturing conditions (with urea (B33335) or guanidine-HCl).[22]- Add protease inhibitors to the lysis buffer.[23] |
| Protein in Flow-through | - Column overloaded- His-tag is inaccessible- Incorrect buffer pH | - Reduce the amount of lysate loaded or use more resin.- Purify under denaturing conditions or re-clone with the tag at the other terminus.- Ensure the pH of the binding buffer is optimal for His-tag binding (typically pH 7.5-8.0).[22] |
| Contaminating Proteins in Elution | - Non-specific binding- Insufficient washing | - Increase the imidazole concentration in the wash buffer (e.g., up to 40-50 mM).[7][9]- Increase the wash volume (e.g., to 20-30 CVs).- Consider a secondary purification step like size-exclusion or ion-exchange chromatography.[11][20] |
| Protein Precipitates After Elution | - High protein concentration- Unfavorable buffer conditions | - Elute into a larger volume or directly into a buffer containing stabilizing agents (e.g., glycerol).- Perform buffer exchange into a more suitable buffer immediately after elution. |
References
- 1. Protein purification via consecutive histidine–polyphosphate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Comparing Protein Purification Resins: Ni-NTA vs. Strep-Tactin [synapse.patsnap.com]
- 4. Purification of Polyhistidine-Containing Recombinant Proteins with Ni-NTA Purification System | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Efficient Mammalian Cell Expression and Single-step Purification of Extracellular Glycoproteins for Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Optimizing Purification of Histidine-Tagged Proteins [sigmaaldrich.com]
- 8. storage.by.prom.st [storage.by.prom.st]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhancement of crystallization with nucleotide ligands identified by dye-ligand affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ni-NTA Affinity Chromatography to Characterize Protein–Protein Interactions During Fe-S Cluster Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the binding capacity of the Ni-NTA Superflow Cartridges? [qiagen.com]
- 16. cube-biotech.com [cube-biotech.com]
- 17. How to choose the right his-tagged purification resin [takarabio.com]
- 18. bio-works.com [bio-works.com]
- 19. researchgate.net [researchgate.net]
- 20. HIGH-THROUGHPUT PROTEIN PURIFICATION FOR X-RAY CRYSTALLOGRAPHY AND NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. neb.com [neb.com]
Scaling Up His-Tagged Protein Purification with Ni-NTA for Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for scaling up the purification of histidine-tagged (His-tagged) proteins using Nickel-Nitrilotriacetic Acid (Ni-NTA) affinity chromatography. The following sections offer comprehensive guidance on transitioning from small-scale laboratory purifications to larger, production-level outputs, ensuring high yield and purity.
Introduction to Large-Scale His-Tagged Protein Purification
Immobilized Metal Affinity Chromatography (IMAC) is a widely adopted method for purifying recombinant proteins that have been engineered to include a polyhistidine tag (His-tag).[1][2] The high affinity and specificity of the interaction between the His-tag and immobilized nickel ions on the NTA resin allow for a robust and efficient one-step purification process that can achieve purities of over 95%.[2] When scaling up for production, several factors must be carefully considered to maintain efficiency and product quality. These include resin selection, buffer optimization, loading conditions, and column regeneration.[3][4]
Key Considerations for Scaling Up
Successful scale-up of His-tagged protein purification is achieved by increasing the column diameter while maintaining the bed height and linear flow rate of the laboratory-scale process.[4] This ensures that the residence time of the protein on the column remains constant, preserving the binding and elution characteristics.
Workflow for Scaling Up His-Tagged Protein Purification
Caption: A logical workflow for scaling up His-tagged protein purification.
Data Presentation: Quantitative Parameters for Scale-Up
Table 1: Ni-NTA Resin Characteristics for Production Scale
| Parameter | Specification | Significance for Scale-Up |
| Matrix | 6% Cross-linked Agarose | Provides a stable and porous support for large column volumes. |
| Bead Size | 45-165 µm | Affects flow rate and backpressure; larger beads are often preferred for large columns to reduce pressure.[5] |
| Binding Capacity | 40-80 mg/mL of resin | Crucial for calculating the required resin volume based on the expected protein yield.[5][6] |
| Maximum Linear Flow Rate | 150 cm/h | Determines the maximum processing speed for loading, washing, and elution steps.[1] |
| pH Stability | 3-12 | Wide range allows for flexibility in buffer conditions and cleaning protocols. |
Table 2: Recommended Buffer Compositions for Large-Scale Purification
| Buffer Type | Component | Concentration | Purpose |
| Lysis/Binding Buffer | Sodium Phosphate | 20-50 mM | Buffering agent to maintain pH.[7] |
| Sodium Chloride | 300-500 mM | Reduces non-specific ionic interactions.[3][8] | |
| Imidazole (B134444) | 10-40 mM | Minimizes binding of host cell proteins with low histidine content.[8] | |
| pH | 7.4-8.0 | Optimal for His-tag binding to Ni-NTA.[7] | |
| Wash Buffer | Sodium Phosphate | 20-50 mM | Buffering agent.[7] |
| Sodium Chloride | 300-500 mM | Maintains ionic strength.[3][8] | |
| Imidazole | 20-50 mM | Increased concentration to remove weakly bound contaminants.[9] | |
| pH | 7.4-8.0 | Maintains His-tag binding.[7] | |
| Elution Buffer | Sodium Phosphate | 20-50 mM | Buffering agent.[7] |
| Sodium Chloride | 300-500 mM | Maintains protein solubility.[3][8] | |
| Imidazole | 250-500 mM | Competes with the His-tag for binding to Ni-NTA, eluting the target protein.[6][7] | |
| pH | 7.4-8.0 | Maintains protein stability during elution.[7] |
Experimental Protocols
Small-Scale Optimization Protocol
Before scaling up, it is crucial to optimize the purification parameters at a small scale (e.g., 1 mL column) to determine the ideal conditions for your specific protein.
Objective: To determine the optimal imidazole concentrations for binding, washing, and elution to maximize purity and yield.
Materials:
-
Ni-NTA Agarose resin
-
Small-scale chromatography column (1 mL)
-
Clarified cell lysate containing the His-tagged protein
-
Binding, Wash, and Elution buffers with varying imidazole concentrations (see Table 2)
-
Peristaltic pump or chromatography system
-
SDS-PAGE analysis equipment
Methodology:
-
Resin Equilibration: Equilibrate the 1 mL Ni-NTA column with 5-10 column volumes (CV) of Binding Buffer.
-
Sample Loading: Load the clarified lysate onto the column at a flow rate that allows for sufficient residence time (e.g., 1 mL/min). Collect the flow-through for analysis.
-
Washing: Wash the column with 10-20 CV of Wash Buffer containing a specific concentration of imidazole (e.g., 20 mM). It is advisable to test a range of imidazole concentrations (10-50 mM) to find the optimal concentration that removes contaminants without eluting the target protein.[9] Collect wash fractions for analysis.
-
Elution: Elute the bound protein using a step or linear gradient of imidazole.
-
Step Elution: Apply a high concentration of imidazole (e.g., 250-500 mM) in the Elution Buffer and collect fractions.
-
Linear Gradient Elution: Apply a linear gradient of imidazole from the wash concentration to 500 mM over 10-20 CV. This can help to separate proteins with different binding affinities.[2]
-
-
Analysis: Analyze the flow-through, wash, and elution fractions by SDS-PAGE to determine the purity and yield of the target protein at different imidazole concentrations.
Production-Scale Purification Protocol
This protocol is designed for purifying His-tagged proteins from large volumes of cell lysate (e.g., >1 Liter).
Objective: To purify a large quantity of His-tagged protein with high purity and yield.
Materials:
-
Appropriately sized chromatography column packed with Ni-NTA resin
-
Chromatography system capable of handling the required flow rates and pressures
-
Large volumes of clarified cell lysate
-
Large volumes of optimized Binding, Wash, and Elution Buffers
-
Filtration system for lysate clarification (e.g., centrifugation followed by 0.45 µm filtration)
Methodology:
Workflow for Production-Scale Purification
Caption: A streamlined workflow for the production-scale purification process.
-
Column Packing and Equilibration:
-
Pack the chromatography column with the calculated volume of Ni-NTA resin according to the manufacturer's instructions. Proper packing is critical to avoid channeling and ensure even flow distribution.[4][10]
-
Equilibrate the column with at least 5 CV of Binding Buffer at the intended operational flow rate. Ensure the pH and conductivity of the column effluent match the Binding Buffer.
-
-
Sample Loading:
-
Load the clarified and filtered cell lysate onto the equilibrated column. The linear flow rate should be kept consistent with the optimized small-scale run. For example, if a 1 mL/min flow rate was used for a 1 cm diameter column, a 100 mL/min flow rate would be used for a 10 cm diameter column to maintain the same linear velocity.
-
Continuously monitor the absorbance at 280 nm to detect protein breakthrough.
-
-
Washing:
-
After loading, wash the column with 10-20 CV of Wash Buffer containing the optimized imidazole concentration. Continue washing until the A280 reading returns to baseline, indicating that all unbound and weakly bound proteins have been removed.
-
-
Elution:
-
Elute the His-tagged protein using the optimized Elution Buffer. A step elution is generally preferred for simplicity and to obtain a more concentrated product.
-
Collect the eluate in fractions and monitor the A280 to identify the fractions containing the purified protein.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by SDS-PAGE to confirm purity.
-
Pool the fractions containing the pure protein.
-
Column Regeneration and Storage Protocol
Proper regeneration and storage of the Ni-NTA resin are essential for maintaining its performance over multiple purification cycles.[11][12]
Objective: To strip the bound nickel ions and any remaining contaminants from the resin and prepare it for reuse or storage.
Materials:
-
Stripping Buffer: 20 mM Sodium Phosphate, 0.5 M NaCl, 50 mM EDTA, pH 7.4[12]
-
0.1 M NiSO₄ solution
-
Deionized water
Methodology:
-
Stripping: Wash the column with 5-10 CV of Stripping Buffer to remove the nickel ions and any tightly bound proteins. The resin will typically change color from blue to white.[13][14]
-
Water Wash: Wash the column with 10 CV of deionized water to remove the EDTA.
-
Cleaning (Optional, for fouled resins): For more rigorous cleaning, the resin can be washed with 0.5-1 M NaOH for 30-60 minutes, followed by extensive washing with deionized water until the pH is neutral.[12][13]
-
Recharging: Recharge the column by passing 2-3 CV of 0.1 M NiSO₄ solution over the resin. A color change from white back to blue should be observed.
-
Final Wash: Wash the column with 5-10 CV of deionized water to remove excess nickel ions, followed by 5 CV of Binding Buffer.
-
Storage: For long-term storage, equilibrate the column with 20% ethanol and store at 4°C.[9][12]
Troubleshooting Common Scale-Up Issues
Relationship between Problem, Cause, and Solution in Ni-NTA Purification
Caption: A diagram illustrating common problems, their causes, and solutions.
Table 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - His-tag is not accessible.[1]- Protein has precipitated on the column.- Sub-optimal buffer conditions (pH, imidazole). | - Perform purification under denaturing conditions (e.g., with 6M Guanidine-HCl or 8M Urea).[1][15]- Add solubilizing agents like non-ionic detergents (e.g., 0.1% Triton X-100) or glycerol (B35011) (up to 20%) to buffers.[2][16]- Re-optimize pH and imidazole concentrations at a small scale. |
| Low Purity | - Insufficient washing.- Non-specific binding of contaminant proteins.[1] | - Increase the wash volume (to 20-30 CV).- Increase the imidazole concentration in the wash buffer.[16]- Increase the NaCl concentration in the buffers (up to 1 M) to reduce ionic interactions.[16] |
| High Backpressure | - Clogged column frit due to particulates in the lysate.- Resin bed has compressed.- Flow rate is too high for the packed bed. | - Ensure the lysate is clarified and filtered (0.45 µm) before loading.- Re-pack the column.[10]- Reduce the linear flow rate. |
| Protein Elutes in Wash Step | - Imidazole concentration in the wash buffer is too high.- Binding affinity of the His-tagged protein is weak. | - Decrease the imidazole concentration in the wash buffer.- Consider using a resin with a higher affinity ligand or a different metal ion like cobalt (Co²⁺), which can sometimes provide higher specificity.[6][17] |
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively scale up their His-tagged protein purification processes using Ni-NTA chromatography, ensuring a robust, efficient, and reproducible method for obtaining large quantities of high-purity protein for downstream applications.
References
- 1. bio-works.com [bio-works.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. marvelgent.com [marvelgent.com]
- 4. bio-rad.com [bio-rad.com]
- 5. custombiotech.roche.com [custombiotech.roche.com]
- 6. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Ni-NTA Affinity Chromatography to Characterize Protein–Protein Interactions During Fe-S Cluster Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iba-lifesciences.com [iba-lifesciences.com]
- 9. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]
- 10. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 11. cube-biotech.com [cube-biotech.com]
- 12. researchgate.net [researchgate.net]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. protocols.io [protocols.io]
- 16. neb.com [neb.com]
- 17. How to choose the right his-tagged purification resin [takarabio.com]
Troubleshooting & Optimization
Technical Support Center: Ni-NTA Affinity Chromatography
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent non-specific binding to Ni-NTA (Nickel-Nitrilotriacetic Acid) resin during protein purification.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in Ni-NTA chromatography?
Non-specific binding refers to the interaction of proteins other than the intended His-tagged target protein with the Ni-NTA resin.[1] These contaminating proteins co-elute with the target protein, leading to a lower purity of the final sample. This can occur due to several types of interactions, including ionic, hydrophobic, or the presence of naturally occurring histidine-rich regions on the surface of host cell proteins.[2]
Q2: What are the primary causes of non-specific binding?
Several factors can contribute to the binding of unwanted proteins to the Ni-NTA matrix:
-
Ionic Interactions: Proteins with a net positive charge can interact with the negatively charged phosphate (B84403) backbone of the resin.[2]
-
Hydrophobic Interactions: Hydrophobic patches on contaminant proteins can bind to the resin matrix.[2][3]
-
Host Proteins with Histidine Clusters: Some native host cell proteins contain surface-exposed histidine residues that can chelate the nickel ions, mimicking the behavior of the His-tag.[1]
-
Insufficient Washing: Inadequate or insufficiently stringent wash steps may fail to remove weakly bound contaminants.[4][5]
-
Excess Resin: Using a much larger volume of resin than required for the amount of target protein provides more available sites for non-specific binders to attach.[2][6]
Q3: How can I optimize my buffers to reduce non-specific binding?
Buffer optimization is a critical step for improving the purity of your His-tagged protein. The key components to adjust are imidazole (B134444) and salt concentration.
-
Imidazole: Including a low concentration of imidazole in your lysis and wash buffers acts as a competitive agent, preventing proteins with low affinity from binding to the resin.[7]
-
Salt: Increasing the salt concentration (e.g., NaCl) can disrupt non-specific ionic interactions between contaminating proteins and the resin.[2][3]
Q4: What is the optimal concentration of imidazole for lysis and wash buffers?
The optimal imidazole concentration is protein-dependent and often requires empirical determination.[2][4] A common starting point is 10-20 mM in both the lysis and wash buffers.[2][3][6] For many proteins, a concentration of 20 to 40 mM imidazole is effective. If your target protein has a high affinity for the resin, you may be able to increase the imidazole concentration up to 50 mM in the wash buffer for even greater stringency.[4][8]
Q5: How does salt concentration affect purity?
Increasing the salt concentration, typically NaCl, helps to minimize ionic interactions that cause non-specific binding.[2] It is recommended to use at least 300 mM NaCl, but concentrations up to 2 M can be used to disrupt these interactions without affecting the specific binding of the His-tag.[2][7] Using 500 mM NaCl in all buffers (lysis, wash, and elution) is a common practice.[3]
Q6: Can other additives be used to improve purity?
Yes, several additives can be included in the buffers to reduce different types of non-specific interactions:
-
Detergents: Non-ionic detergents like Triton X-100 or Tween 20 (up to 2%) can be used to disrupt hydrophobic interactions.[2]
-
Glycerol (B35011): Adding glycerol (up to 50%) can help stabilize the target protein and reduce hydrophobic interactions between proteins.[2][3]
-
Reducing Agents: Including β-mercaptoethanol (up to 20 mM) can prevent the co-purification of host proteins that may have formed disulfide bonds with your protein of interest.[2] Note that high concentrations of strong reducing agents like DTT should be avoided as they can reduce the nickel ions on the resin.[9]
Troubleshooting Guide: High Levels of Contaminating Proteins
If you are observing significant contamination in your eluted fractions, follow this guide to systematically troubleshoot and optimize your purification protocol.
Problem: Eluted protein sample has low purity and contains multiple non-specific bands on an SDS-PAGE gel.
Below is a workflow to address this common issue. Start with Solution 1 and proceed sequentially if purity does not improve.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. neb.com [neb.com]
- 5. Purification of Polyhistidine-Containing Recombinant Proteins with Ni-NTA Purification System | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. iba-lifesciences.com [iba-lifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Troubleshooting Low Yield of His-Tagged Protein from Ni-NTA Columns
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yield of His-tagged proteins during purification with Nickel-Nitrilotriacetic Acid (Ni-NTA) chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield of His-tagged protein from a Ni-NTA column?
A1: Low yield can stem from various factors throughout the expression and purification workflow. The most common issues include:
-
Poor Protein Expression: The target protein may not be expressed at high levels in the host system.
-
Protein Insolubility: The His-tagged protein may be forming insoluble inclusion bodies.
-
Inaccessible His-tag: The His-tag may be buried within the folded structure of the protein, preventing its binding to the Ni-NTA resin.[1][2][3]
-
Incorrect Buffer Composition: The presence of chelating agents (e.g., EDTA), reducing agents (e.g., DTT), or incorrect concentrations of imidazole (B134444) and pH can significantly hinder binding.[1][2]
-
Column and Resin Issues: The Ni-NTA resin may have a reduced binding capacity due to improper storage, handling, or the need for regeneration.
-
Inefficient Elution: Elution conditions may not be optimal to release the bound protein from the resin.
Q2: How can I check if my His-tagged protein is being expressed?
A2: Before proceeding with purification, it is crucial to confirm the expression of your His-tagged protein. You can do this by taking a small sample of the cell lysate (before loading it onto the column) and analyzing it by SDS-PAGE and Western blotting using an anti-His-tag antibody. This will confirm the presence and the approximate quantity of the target protein.
Q3: My protein is expressed, but it's not binding to the Ni-NTA column. What should I do?
A3: If your protein is present in the lysate but fails to bind to the column, consider the following troubleshooting steps:
-
Check Buffer Composition: Ensure your lysis and binding buffers do not contain EDTA or DTT, which can strip the nickel ions from the resin.[2] The pH of the buffer should be above 7.4 to ensure the histidine residues are not protonated.[1][2][3] Also, verify that the imidazole concentration in the binding buffer is not too high, as it competes with the His-tag for binding. A concentration of 15-25 mM is typically recommended to prevent non-specific binding without interfering with the binding of your target protein.[2]
-
Investigate His-tag Accessibility: The His-tag might be inaccessible. To test this, you can perform a small-scale purification under denaturing conditions using 6-8 M urea (B33335) or 6 M guanidinium (B1211019) hydrochloride.[1][3] If the protein binds under these conditions, it indicates a hidden tag.
-
Assess Resin Quality: Use fresh Ni-NTA resin or regenerate your existing resin. To check if the resin is functional, you can perform a control experiment with a His-tagged protein that is known to bind well.
Troubleshooting Guides
Problem 1: Low Protein Yield in the Eluted Fractions
This section provides a step-by-step guide to diagnose and resolve low protein yield after the elution step.
Logical Flow for Troubleshooting Low Elution Yield
References
Technical Support Center: Optimizing Imidazole Concentration for Ni-NTA Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize imidazole (B134444) concentrations for washing and elution steps in Nickel-Nitrilotriacetic Acid (Ni-NTA) affinity chromatography of His-tagged proteins.
Frequently Asked Questions (FAQs)
Q1: What is the role of imidazole in Ni-NTA chromatography?
Imidazole is used as a competitor to elute His-tagged proteins from Ni-NTA resin. The imidazole ring is structurally similar to the side chain of histidine. In the purification process:
-
Low concentrations of imidazole are used in wash buffers to remove weakly bound, non-specific contaminating proteins that have a low affinity for the Ni-NTA resin.[1][2][3]
-
High concentrations of imidazole are used to outcompete the His-tag for binding to the nickel ions, thus eluting the target protein from the resin.[4]
Q2: What are the typical starting concentrations of imidazole for washing and elution?
While optimal concentrations should be determined empirically for each protein, here are some generally recommended starting points:
| Buffer Type | Imidazole Concentration Range (mM) | Purpose |
| Binding/Lysis Buffer | 10 - 25 | To prevent non-specific binding of host proteins.[5][6] |
| Wash Buffer | 20 - 50 | To remove non-specifically bound contaminating proteins.[7][8] |
| Elution Buffer | 250 - 500 | To competitively elute the His-tagged target protein.[8][9] |
Q3: Can I add imidazole to my lysis/binding buffer?
Yes, it is often recommended to add a low concentration of imidazole (e.g., 10-25 mM) to the lysis and binding buffers.[5][6] This helps to prevent the binding of host cell proteins that have some natural affinity for the nickel resin, thereby increasing the purity of your final protein sample.[2] However, for some His-tagged proteins with weaker binding affinity, it may be better to start with no imidazole in the binding buffer.[10]
Q4: How does the number of histidine residues in the tag affect the required imidazole concentration?
A higher number of histidine residues in the tag (e.g., 8xHis or 10xHis) generally leads to a stronger binding affinity for the Ni-NTA resin.[11] This allows for the use of more stringent washing conditions, such as higher concentrations of imidazole in the wash buffer (e.g., up to 50 mM), which can result in higher purity of the eluted protein.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of imidazole concentrations in Ni-NTA chromatography.
Scenario 1: High levels of contaminating proteins in the eluate.
-
Problem: Non-specific proteins are co-eluting with the target protein.
-
Solutions:
-
Increase Imidazole in Wash Buffer: Gradually increase the imidazole concentration in the wash buffer in increments of 10 mM.[7][12] This will help to remove contaminants that are more weakly bound than your target protein.
-
Perform Additional Washes: Increasing the number of wash steps (e.g., up to 5 washes) can improve purity.[7][12]
-
Optimize with a Gradient Elution: Perform a stepwise or linear gradient of imidazole to determine the optimal concentration that elutes contaminants without eluting the target protein.[13][14]
-
Increase Salt Concentration: Increasing the NaCl concentration (up to 1 M) in the wash buffer can reduce non-specific ionic interactions.[7][15]
-
Add Detergents: Non-ionic detergents like Triton X-100 or Tween 20 (0.05-0.1%) can be added to lysis, wash, and elution buffers to reduce non-specific hydrophobic interactions.[7][16]
-
Scenario 2: Low or no yield of the target protein.
-
Problem: The His-tagged protein is not binding to the resin or is not eluting properly.
-
Solutions:
-
Check for a Hidden His-Tag: The His-tag may be buried within the protein's three-dimensional structure.[6] Try performing the purification under denaturing conditions (e.g., with urea (B33335) or guanidinium (B1211019) chloride) to expose the tag.[6]
-
Verify Buffer Composition: Ensure that buffers do not contain chelating agents like EDTA or strong reducing agents like DTT, which can strip the nickel ions from the resin.[6] Also, check and adjust the pH of the buffers after adding imidazole, as it can lower the pH.[6]
-
Reduce Imidazole in Binding/Wash Buffer: If the protein has a low affinity for the resin, even low concentrations of imidazole in the binding or wash buffers might prevent it from binding or cause it to elute prematurely. Try reducing or removing imidazole from these buffers.[6]
-
Use Fresh Resin: The binding capacity of the Ni-NTA resin can decrease with use. Try using fresh resin.
-
Scenario 3: The target protein elutes during the wash steps.
-
Problem: The imidazole concentration in the wash buffer is too high for the binding affinity of your specific His-tagged protein.
-
Solutions:
-
Decrease Imidazole in Wash Buffer: Reduce the concentration of imidazole in the wash buffer.
-
Increase the Number of Histidines: If possible, re-clone the protein with a longer His-tag (e.g., 8xHis or 10xHis) to increase its affinity for the resin.[11]
-
Experimental Protocols
Protocol 1: Optimization of Imidazole Concentration using a Step Gradient Elution
This protocol allows for the determination of the optimal imidazole concentrations for washing and eluting a specific His-tagged protein.
-
Prepare Buffers: Prepare a series of wash and elution buffers with increasing concentrations of imidazole. A typical range to test would be 20, 40, 60, 80, 100, 150, 200, 250, and 500 mM imidazole. Ensure all buffers have the same base composition (e.g., 50 mM sodium phosphate, 300 mM NaCl, pH 8.0).
-
Equilibrate the Resin: Equilibrate the Ni-NTA resin with a binding buffer containing a low concentration of imidazole (e.g., 10 mM).
-
Load Protein Sample: Load your clarified cell lysate containing the His-tagged protein onto the equilibrated resin.
-
Wash with Increasing Imidazole Concentrations:
-
Wash the resin with 5-10 column volumes (CV) of the binding buffer.
-
Sequentially wash the resin with 5-10 CV of each of the prepared wash buffers with increasing imidazole concentrations (e.g., 20 mM, 40 mM, 60 mM, etc.).[10]
-
Collect the flow-through from each wash step in separate tubes.
-
-
Elute the Target Protein: Elute the protein with a high concentration of imidazole (e.g., 250-500 mM). Collect the eluate in fractions.
-
Analyze Fractions: Analyze all collected fractions (flow-through from washes and elution fractions) by SDS-PAGE to determine:
-
The imidazole concentration at which contaminating proteins are effectively removed.
-
The imidazole concentration at which the target protein begins to elute.
-
The optimal imidazole concentration for eluting the pure target protein.
-
Visualizations
Caption: Workflow of His-tagged protein purification using Ni-NTA chromatography.
Caption: Troubleshooting decision tree for common Ni-NTA purification issues.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Hisタグタンパク質の産生と精製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. LabXchange [labxchange.org]
- 5. neb.com [neb.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. neb.com [neb.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. marvelgent.com [marvelgent.com]
- 11. researchgate.net [researchgate.net]
- 12. neb.com [neb.com]
- 13. med.upenn.edu [med.upenn.edu]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
Technical Support Center: Regenerating and Recharging Ni-NTA Agarose Beads for Reuse
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and recharging of Nickel-Nitrilotriacetic Acid (Ni-NTA) agarose (B213101) beads for repeated use in the purification of histidine-tagged (His-tagged) proteins.
Frequently Asked Questions (FAQs)
Q1: How many times can I reuse Ni-NTA agarose beads?
A: With proper regeneration and cleaning, Ni-NTA agarose beads can typically be reused 3 to 5 times without a significant loss in binding capacity.[1][2][3] Some researchers have reported reusing resins for the same protein purification up to 10-30 times with meticulous care.[4] However, the exact number of reuse cycles depends on the nature of the protein sample, the presence of harsh chemicals, and the cleaning procedure's effectiveness.
Q2: When should I regenerate my Ni-NTA resin?
A: Regeneration is recommended when you observe a noticeable decrease in protein yield, or if the resin will be used to purify a different His-tagged protein to prevent cross-contamination.[1][5][6] It is also advisable to regenerate the resin if it has been exposed to high concentrations of reducing agents (like DTT) or chelating agents (like EDTA).[1] For routine purification of the same protein, a simple wash to remove imidazole (B134444) followed by storage in 20% ethanol (B145695) is often sufficient between runs.[1]
Q3: Why have my Ni-NTA beads changed color from blue to brown or white?
A: A color change from the typical light blue indicates a change in the state of the nickel ions.
-
Brownish-gray: This usually signifies that the nickel ions (Ni²⁺) have been reduced, often due to the presence of reducing agents like DTT in your buffers.[2][7][8]
-
White/Colorless: This indicates that the nickel ions have been stripped from the NTA-agarose matrix, which can be caused by chelating agents like EDTA or exposure to very low pH.[9][10] In either case, the beads need to be stripped and recharged.
Q4: Can I use regenerated Ni-NTA beads for purifying a different protein?
A: It is generally recommended to use a single batch of resin for the purification of a single protein to avoid cross-contamination.[2][6] However, if you must reuse the resin for a different protein, a thorough cleaning-in-place (CIP) protocol followed by a complete strip and recharge is essential to remove all traces of the previous protein.[6]
Q5: What is the difference between washing, regenerating, and recharging?
A:
-
Washing: This is a routine step performed after each purification to remove nonspecifically bound proteins and residual imidazole. It typically involves washing with high salt buffers.
-
Regenerating: This is a more extensive process that includes stripping the nickel ions, cleaning the agarose matrix to remove precipitated proteins and other contaminants, and then recharging the matrix with fresh nickel ions.[1]
-
Recharging: This specifically refers to the process of reloading the cleaned NTA-agarose with nickel ions.[1][5]
Experimental Protocols
Protocol 1: Standard Regeneration of Ni-NTA Agarose Beads
This protocol is suitable for routine regeneration when a decrease in performance is observed or when switching to a different protein. Volumes are given in terms of column bed volume (CV).
Materials:
-
Stripping Buffer: 20 mM Sodium Phosphate, 0.5 M NaCl, 50 mM EDTA, pH 7.0[5]
-
Wash Buffer 1: 1.0 M NaOH[5]
-
Wash Buffer 2: 1.5 M NaCl[5]
-
Recharging Solution: 0.1 M NiSO₄[5]
-
Storage Solution: 20% Ethanol[11]
-
Deionized Water
Procedure:
-
Strip Nickel Ions: Wash the column with 5 CV of Stripping Buffer to remove the nickel ions. The beads will turn white.[5]
-
Wash: Wash the column with 5 CV of deionized water to remove the EDTA.[5]
-
Remove Precipitated Proteins: Wash the column with 5 CV of 1.0 M NaOH and incubate for at least 2 hours in batch mode to remove precipitated proteins.[5]
-
Wash: Wash with 10 CV of deionized water to remove the NaOH.[5]
-
Remove Ionic Interactions: Wash with 5 CV of 1.5 M NaCl for approximately 20 minutes in batch mode.[5]
-
Wash: Wash with 10 CV of deionized water to remove the salt.[5]
-
Recharge with Nickel: Slowly pass 5 CV of 0.1 M NiSO₄ over the column to recharge the beads. The beads should return to a light blue color.[5]
-
Final Wash: Wash with 5 CV of deionized water to remove excess nickel ions.[5]
-
Equilibration/Storage: Equilibrate the column with 5 CV of your binding buffer for immediate use, or store the resin in 20% ethanol at 4°C.[11]
Protocol 2: Cleaning-In-Place (CIP) for Heavily Contaminated Resin
This more rigorous protocol is for beads that are heavily contaminated with lipids, hydrophobic proteins, or other stubborn contaminants.
Materials:
-
Stripping Solution: 100 mM EDTA, pH 8.0[11]
-
Wash Solution 1: 0.5% non-ionic detergent (e.g., Triton X-100) in 0.1 M acetic acid[5]
-
Wash Solution 2: 30% Isopropanol (B130326) or 70% Ethanol[5]
-
Wash Solution 3: 6 M Guanidine Hydrochloride (GuHCl), 0.2 M Acetic Acid[7]
-
Recharging Solution: 100 mM NiSO₄[11]
-
Storage Solution: 20% Ethanol[11]
-
Deionized Water
Procedure:
-
Strip Nickel: Wash the column with 5 CV of 100 mM EDTA, pH 8.0.[11]
-
Wash: Wash with 5 CV of deionized water.[11]
-
Remove Lipids/Hydrophobic Proteins:
-
Wash: Wash with 10 CV of 70% ethanol to remove the detergent, followed by 10 CV of deionized water.[5]
-
Remove Denatured/Aggregated Proteins: Wash with 2 CV of 6 M GuHCl, 0.2 M Acetic Acid.[7][12]
-
Wash: Wash with 5 CV of deionized water.[12]
-
Recharge: Slowly pass 5 CV of 100 mM NiSO₄ over the column.[11]
-
Final Wash: Wash with 10 CV of deionized water.[11]
-
Storage: Store the resin in 20% ethanol at 4°C.[11]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Typical Protein Binding Capacity | >50 mg protein per mL of resin | [5] |
| Recommended Number of Reuses | 3-5 times | [1][2] |
| Maximum Reported Reuses | Up to 10-30 times (for the same protein) | [4] |
| Storage Solution | 20% Ethanol | [3][11] |
| Storage Temperature | 4°C | [5] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Protein Yield | 1. His-tag is inaccessible.2. Resin binding capacity is diminished.3. Presence of chelating or reducing agents in the sample.[10] | 1. Perform purification under denaturing conditions (e.g., with urea (B33335) or GuHCl).2. Regenerate and recharge the Ni-NTA beads.3. Remove EDTA and DTT from buffers or use compatible concentrations (e.g., <1 mM DTT).[8] |
| Poor Protein Purity | 1. Insufficient washing.2. Non-specific binding of contaminant proteins. | 1. Increase the wash buffer volume or the number of washes.[3]2. Optimize the imidazole concentration in the lysis and wash buffers (e.g., 10-20 mM). |
| Slow Column Flow Rate | 1. Resin is clogged with precipitated protein or cellular debris.[12]2. Column was overloaded with lysate.[3]3. SDS from a cleaning step has precipitated.[9] | 1. Perform a Cleaning-In-Place (CIP) procedure.[12]2. Reduce the amount of lysate loaded onto the column.3. Ensure thorough washing with ethanol and water after using SDS-containing solutions.[9] |
| Resin Color is Brown | The Ni²⁺ ions have been reduced by agents like DTT or β-mercaptoethanol.[8][10] | 1. Avoid DTT; if a reducing agent is necessary, use up to 20 mM β-mercaptoethanol.[10]2. Strip and recharge the resin. |
| Resin Color is White | The Ni²⁺ ions have been stripped from the resin by a chelating agent (e.g., EDTA) or low pH.[9][10] | 1. Ensure buffers are free of EDTA.2. Recharge the column with NiSO₄. |
| Protein Precipitates During Purification | 1. Low temperature.2. Protein is aggregating. | 1. Perform the purification at room temperature.[12]2. Add solubilization agents like 0.1% Triton X-100 or up to 20% glycerol (B35011) to buffers.[12] |
Visual Workflows
Caption: Standard workflow for regenerating Ni-NTA agarose beads.
Caption: Decision-making flowchart for troubleshooting common issues.
References
- 1. goldbio.com [goldbio.com]
- 2. Can I reuse the Ni-NTA Agarose and Ni-NTA Superflow resins? [qiagen.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. lifetein.com [lifetein.com]
- 12. ubpbio.com [ubpbio.com]
why is my His-tagged protein not binding to the Ni-NTA column
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing issues with His-tagged protein purification using Nickel-Nitriloacetic Acid (Ni-NTA) chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my His-tagged protein not binding to the Ni-NTA column?
There are several potential reasons for this common issue. The primary causes can be categorized into problems with the protein itself, the buffers used, the Ni-NTA resin, or the experimental procedure. A systematic troubleshooting approach is the most effective way to identify and resolve the problem.
Q2: What is the first thing I should check if my protein is in the flow-through?
First, confirm the presence and integrity of the His-tag on your protein. This can be done by running a Western blot on your crude lysate using an anti-His antibody. If the tag is absent or has been cleaved, the protein will not bind to the column.
Q3: Can the location of the His-tag (N-terminus vs. C-terminus) affect binding?
Yes, the location of the tag can be critical.[1][2] If the terminus where the tag is located becomes buried within the three-dimensional structure of the folded protein, it will be inaccessible to the Ni-NTA resin.[1][3] If you suspect this is the issue, consider re-cloning to move the tag to the opposite terminus or adding a flexible linker sequence between the protein and the tag.[1][4]
Q4: How do I know if my Ni-NTA resin is working correctly?
To verify the functionality of your resin, perform a control experiment with a previously purified His-tagged protein that is known to bind well.[4] If the control protein binds successfully, the issue likely lies with your target protein or the buffers. If the control fails to bind, the resin may be compromised and require regeneration or replacement.
Troubleshooting Guide
Problem 1: The His-tag is inaccessible.
The polyhistidine tag may be buried within the folded structure of the protein, preventing it from interacting with the nickel ions on the resin.[1][3][4]
Solutions:
-
Purification under denaturing conditions: This is a reliable method to determine if the tag is hidden.[1][4] If the protein binds in the presence of denaturants like 6 M guanidinium (B1211019) chloride or 8 M urea, it confirms that the tag is inaccessible in the native conformation.[1][3][4] The protein can then be refolded on the column or after elution.[1][4]
-
Modify the protein construct:
-
Add a linker: Introducing a flexible linker (e.g., a series of glycine (B1666218) and serine residues) between your protein and the His-tag can provide the necessary separation for the tag to be accessible.[1][4]
-
Change tag location: Move the His-tag from the N-terminus to the C-terminus, or vice versa.[1][2]
-
Problem 2: Suboptimal Buffer Composition.
The composition of your lysis, binding, and wash buffers is critical for successful purification. Several components can interfere with the binding of the His-tag to the Ni-NTA resin.
Solutions:
-
pH Adjustment: The pH of the binding buffer should ideally be between 7.4 and 8.0.[3][5] At a pH below 7.0, the histidine residues become protonated, which inhibits their ability to coordinate with the nickel ions.[1][3][4][5] It's also important to re-adjust the pH after adding imidazole (B134444), as it can lower the buffer's pH.[1][4]
-
Optimize Imidazole Concentration: A low concentration of imidazole (typically 10-40 mM) is often included in the binding and wash buffers to prevent the binding of contaminating host proteins.[6] However, for some His-tagged proteins, even low concentrations of imidazole can prevent binding.[4] Try reducing or completely removing imidazole from your binding buffer.
-
Avoid Chelating and Reducing Agents:
-
Chelating Agents: EDTA and EGTA will strip the Ni2+ ions from the NTA resin, rendering it inactive.[3][4] Ensure these are not present in your lysis or binding buffers. Some specialized Ni-NTA resins are more resistant to EDTA.[7][8]
-
Reducing Agents: High concentrations of reducing agents like DTT and β-mercaptoethanol can reduce the nickel ions.[4][9] If a reducing agent is necessary, consider using lower concentrations or a more compatible alternative like TCEP.
-
Buffer Component Compatibility with Ni-NTA Resin
| Reagent Category | Compatible Reagents & Concentrations | Incompatible/Use with Caution | Rationale |
| Buffering Agents | Sodium Phosphate (recommended), Tris, HEPES, MOPS (up to 100 mM)[10][11] | Buffers with secondary or tertiary amines | Can reduce nickel ions.[10][11] |
| Chelating Agents | None | EDTA, EGTA[3][4] | Strip nickel ions from the resin.[3][4] |
| Reducing Agents | β-mercaptoethanol (up to 20 mM)[11], TCEP (up to 5 mM)[9] | DTT, DTE (can be used at low concentrations, e.g., <1 mM)[10][11] | High concentrations can reduce nickel ions.[9][10][11] |
| Detergents | Non-ionic (e.g., Triton X-100, Tween 20)[10], CHAPS (up to 1%)[11] | Anionic (e.g., SDS, Sarkosyl)[11] | Anionic detergents are generally not recommended.[11] |
| Denaturants | Guanidinium-HCl (up to 6 M)[3][11], Urea (up to 8 M)[3][11] | None | Compatible for denaturing purification.[3][11] |
| Salts | NaCl (at least 300 mM, up to 2 M)[11] | None | High salt concentrations can reduce non-specific ionic interactions.[12] |
| Additives | Glycerol (up to 50%)[11][13] | Amino acids (e.g., Glycine, Arginine, Histidine)[11][13] | Histidine competes for binding.[11] |
Experimental Protocols & Workflows
Protocol 1: SDS-PAGE Analysis of Purification Fractions
This protocol is essential for diagnosing where your protein of interest is being lost during the purification process.
Methodology:
-
Collect samples from each stage of the purification process:
-
Crude lysate (before loading onto the column)
-
Flow-through (the solution that passes through the column after loading the lysate)
-
Wash fractions (collected during the column washing steps)
-
Elution fractions (collected after adding the elution buffer)
-
-
Mix each sample with an appropriate volume of SDS-PAGE loading buffer.
-
Boil the samples for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and de-stain.
-
Analyze the gel to determine the location of your His-tagged protein.
References
- 1. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 2. researchgate.net [researchgate.net]
- 3. Why do His tagged protein not binding to Ni beads? NovoPro [novoprolabs.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. bio-works.com [bio-works.com]
- 9. Reducing agent in Ni column - Protein and Proteomics [protocol-online.org]
- 10. What are the compatibilities of different reagents with Ni-NTA matrices? [qiagen.com]
- 11. researchgate.net [researchgate.net]
- 12. neb.com [neb.com]
- 13. scribd.com [scribd.com]
Technical Support Center: His-Tag Protein Purification with Reducing Agents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of reducing agents, such as Dithiothreitol (DTT) and β-mercaptoethanol (BME), during the purification of His-tagged proteins using Nickel-Nitrilotriacetic Acid (Ni-NTA) resin.
Frequently Asked Questions (FAQs)
Q1: Can I include reducing agents like DTT or BME in my buffers for Ni-NTA chromatography?
A1: Yes, but with caution. Reducing agents are often necessary to prevent protein aggregation and maintain protein structure and function. However, they can negatively interact with the Ni-NTA resin. DTT is a more aggressive reducing agent than BME and can reduce the nickel ions (Ni²⁺) chelated to the NTA matrix, causing the resin to turn brown or black and potentially diminishing its binding capacity.[1][2][3][4] BME is generally better tolerated at higher concentrations.[1][5]
Q2: What are the recommended maximum concentrations for DTT and BME with Ni-NTA resin?
A2: The compatibility of reducing agents can vary between different Ni-NTA resin manufacturers. However, general guidelines are as follows:
-
DTT: Most Ni-NTA resins can tolerate DTT concentrations up to 1-2 mM.[1][6] Higher concentrations can lead to the reduction of nickel ions.[1][2][3]
-
BME: BME is less aggressive and can often be used at concentrations up to 10 mM, with some sources recommending a maximum of 5 mM to be safe.[1][2][5] Some specialized resins may tolerate up to 20 mM BME.[7][8]
Q3: What happens to the Ni-NTA resin in the presence of high concentrations of DTT or BME?
A3: High concentrations of strong reducing agents like DTT will reduce the nickel ions (Ni²⁺) on the resin to elemental nickel (Ni⁰).[3][4][9][10] This process causes the resin to change color, typically to brown or black, and can lead to a decreased binding capacity for your His-tagged protein.[1][2][3] This can ultimately result in lower protein yield and purity.
Q4: Are there any alternatives to DTT and BME for use with Ni-NTA chromatography?
A4: Yes, Tris(2-carboxyethyl)phosphine (TCEP) is a highly recommended alternative.[1][11] TCEP is a more stable and effective reducing agent that does not reduce the nickel ions on the Ni-NTA resin.[1][10][11] It can typically be used at concentrations of 1-5 mM without adversely affecting the purification.[1][10] The main drawback of TCEP is its higher cost compared to DTT and BME.[1][10]
Q5: My protein requires a high concentration of reducing agent to remain soluble. What should I do?
A5: If your protein requires a concentration of DTT or BME that is incompatible with standard Ni-NTA resins, you have a few options:
-
Use TCEP: As mentioned, TCEP is the preferred alternative and is compatible with Ni-NTA at higher concentrations.[1][11]
-
Reduce the reducing agent concentration during binding: You can lyse your cells in a buffer with a high concentration of reducing agent and then dilute the lysate before loading it onto the column to bring the reducing agent concentration within the compatible range.[5]
-
Add the reducing agent after elution: Purify your protein in the absence of reducing agents and then add the required concentration to your eluted fractions to prevent precipitation.
-
Consider specialized resins: Some manufacturers offer Ni-NTA resins with increased tolerance to reducing agents.[3][11]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Ni-NTA resin turns brown/black | The concentration of the reducing agent (especially DTT) is too high, causing the reduction of Ni²⁺ ions.[1][2][3][10] | • Reduce the concentration of DTT to ≤ 1 mM or BME to ≤ 10 mM. • Switch to a more compatible reducing agent like TCEP.[1][10][11] • Pre-wash the column with elution buffer to remove any loosely bound nickel ions before equilibration with buffer containing the reducing agent.[11] |
| Low protein yield | • The His-tag is inaccessible due to protein folding. • The binding capacity of the resin has been compromised by the reducing agent. • The pH of the buffer is not optimal.[12] | • Perform purification under denaturing conditions to expose the His-tag.[12] • Use a lower concentration of the reducing agent or switch to TCEP. • Ensure the pH of your buffers is around 8.0 for optimal binding.[12] |
| Protein precipitates after elution | The protein requires a reducing environment to stay soluble and the elution buffer lacks a sufficient concentration of a reducing agent. | • Add DTT, BME, or TCEP to the elution fractions immediately after collection. • If compatible with downstream applications, include a low concentration of a reducing agent in the elution buffer. |
| Non-specific protein binding | Hydrophobic or ionic interactions between contaminant proteins and the resin or your target protein.[2] | • Add a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween-20) to your buffers.[13] • Increase the salt concentration (e.g., up to 500 mM NaCl) to disrupt ionic interactions.[2] • Include a low concentration of imidazole (B134444) (10-20 mM) in your lysis and wash buffers.[2] |
Quantitative Data Summary
| Reducing Agent | Recommended Max. Concentration with Standard Ni-NTA | Notes |
| Dithiothreitol (DTT) | 1-2 mM[1][6] | More aggressive; can readily reduce Ni²⁺ ions, causing resin to turn brown.[1][3][4][9] |
| β-mercaptoethanol (BME) | 5-10 mM[1][2][5] (some resins up to 20 mM[7][8]) | Less aggressive than DTT.[1] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1-5 mM (can be higher)[1][10] | Does not reduce Ni²⁺ ions; more stable and odorless but more expensive.[1][10][11] |
Experimental Protocols
Protocol: His-Tagged Protein Purification with a Reducing Agent
This protocol provides a general workflow for purifying a His-tagged protein using Ni-NTA resin in the presence of a reducing agent.
1. Buffer Preparation:
-
Lysis Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0. Add fresh reducing agent just before use (e.g., 1 mM DTT, 5 mM BME, or 1 mM TCEP).
-
Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0. Add fresh reducing agent.
-
Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 8.0. A reducing agent can be added here if necessary for protein stability and compatible with downstream applications.
2. Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication or other appropriate methods on ice.
-
Centrifuge the lysate at >12,000 x g for 20-30 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant.
3. Protein Binding:
-
Equilibrate the Ni-NTA resin with 5-10 column volumes of Lysis Buffer.
-
Load the clarified lysate onto the equilibrated column.
4. Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
5. Elution:
-
Elute the His-tagged protein with 5-10 column volumes of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE.
6. Post-Elution Handling:
-
If the Elution Buffer did not contain a reducing agent, add the desired concentration to the collected fractions to maintain protein stability.
-
Proceed with downstream applications or buffer exchange.
Visualizations
Caption: Interaction of reducing agents with Ni-NTA resin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Purification of Polyhistidine-Containing Recombinant Proteins with Ni-NTA Purification System | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. reddit.com [reddit.com]
- 6. Nickel-NTA Protein Purification [protocols.io]
- 7. What are the compatibilities of different reagents with Ni-NTA matrices? [qiagen.com]
- 8. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Protein purification via consecutive histidine–polyphosphate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reducing agent in Ni column - Protein and Proteomics [protocol-online.org]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. ubpbio.com [ubpbio.com]
Technical Support Center: Navigating EDTA Interference in Ni-NTA Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from Ethylenediaminetetraacetic acid (EDTA) interference during Nickel-Nitriloacetic acid (Ni-NTA) chromatography for the purification of His-tagged proteins.
Frequently Asked Questions (FAQs)
Q1: What is EDTA, and why is it present in my protein sample?
A1: EDTA (Ethylenediaminetetraacetic acid) is a widely used chelating agent, which means it can form strong complexes with metal ions.[1] In protein purification workflows, it is often included in lysis buffers to inhibit metalloproteases, which are enzymes that require divalent metal ions like Mg²⁺ or Ca²⁺ for their activity and can otherwise degrade the protein of interest.[1][2] It also helps in destabilizing the outer membrane of bacteria during cell lysis.
Q2: How does EDTA interfere with Ni-NTA chromatography?
A2: Ni-NTA chromatography relies on the affinity of the polyhistidine tag (His-tag) on the recombinant protein for nickel ions (Ni²⁺) immobilized on the NTA resin.[3] EDTA is a strong chelator of divalent cations, including Ni²⁺.[4][5] If present in the sample or buffers, EDTA will strip the Ni²⁺ ions from the NTA resin, causing the column to lose its ability to bind the His-tagged protein.[5][6] This leads to reduced or no protein binding and, consequently, a very low yield.[5]
Q3: What is the maximum concentration of EDTA that Ni-NTA resins can tolerate?
A3: The tolerance of Ni-NTA resins to EDTA can vary depending on the specific resin manufacturer. Standard Ni-NTA resins are generally sensitive to EDTA and can tolerate concentrations only up to approximately 1 mM.[6][7][8] However, some specialized resins, like Ni-INDIGO or Ni-Penta™, have been developed to be more resistant to chelating agents, with some tolerating up to 20 mM or even 100 mM EDTA.[6][8][9]
Q4: My protein is in a buffer containing a high concentration of EDTA. What are my options for purification?
A4: You have several options:
-
Remove the EDTA: This is the most common approach. Methods include dialysis, diafiltration (ultrafiltration), and size exclusion chromatography (gel filtration).[10][11][12][13][14]
-
Neutralize the EDTA: You can add an excess of a divalent cation that has a lower affinity for NTA than nickel but will be chelated by EDTA. Magnesium chloride (MgCl₂) is often used for this purpose.[15][16]
-
Use an EDTA-resistant resin: If EDTA removal is problematic, consider using a specialized Ni-NTA resin designed to be resistant to chelating agents.[6][8][9]
Q5: Can I elute my His-tagged protein from the Ni-NTA column using EDTA?
A5: Yes, elution with EDTA is possible.[7] Since EDTA strips the nickel from the column, the protein-resin interaction is disrupted, leading to the elution of the protein.[17] However, this method is harsh on the column and will require recharging the resin with Ni²⁺ before its next use.[17] A potential drawback is that the eluted protein will be in a complex with Ni²⁺ and EDTA, which may need to be removed in a subsequent step and could be toxic for downstream applications.[17]
Troubleshooting Guide
Problem: My His-tagged protein is not binding to the Ni-NTA column.
| Possible Cause | Troubleshooting Steps |
| EDTA in lysis/binding buffer | 1. Check the composition of all your buffers for the presence of EDTA.[3] 2. If EDTA is present at a concentration higher than the resin's tolerance (typically >1 mM for standard resins), it must be removed or neutralized.[6][8] 3. Follow one of the EDTA removal protocols outlined below. |
| His-tag is inaccessible | 1. The His-tag may be buried within the protein's three-dimensional structure.[3] 2. Perform a trial purification under denaturing conditions (e.g., using 6 M guanidinium (B1211019) chloride or 8 M urea) to unfold the protein and expose the tag.[3] If binding is successful, you may need to optimize refolding protocols. |
| Incorrect buffer pH | The pH of the binding buffer should be optimal for His-tag binding, typically around pH 8.0. At lower pH values, the histidine residues can become protonated, preventing their coordination with the nickel ions.[3] |
| Presence of other chelating or reducing agents | Other components in your buffer, such as DTT in high concentrations, can also interfere with the Ni-NTA resin.[5] Check the compatibility of all buffer components with your specific resin. |
| Column has been stripped of Ni²⁺ | If the resin has lost its characteristic blue or light green color and appears white, it has likely been stripped of nickel ions by a chelating agent.[18] The column will need to be regenerated by washing with a stripping agent (like EDTA) and then recharged with a solution of NiSO₄ or NiCl₂.[17] |
Quantitative Data Summary
The following table summarizes the tolerance of different Ni-NTA resins to EDTA and the efficiency of various EDTA removal methods.
| Parameter | Value | Reference |
| EDTA Tolerance of Standard Ni-NTA Resin | ~ 1 mM | [6][7][8] |
| EDTA Tolerance of Ni-INDIGO Resin | Up to 20 mM | [6][8] |
| EDTA Tolerance of Ni-Penta™ Resin | Up to 100 mM | [9] |
| EDTA Removal Efficiency (Dialysis) | Can be incomplete, with significant residual EDTA. | [13][14][19] |
| EDTA Removal Efficiency (Ultrafiltration/Diafiltration) | Highly effective, can lead to virtually undetectable levels of EDTA. | [11][12][13][14] |
| EDTA Removal Efficiency (Size Exclusion Chromatography) | Effective for buffer exchange and EDTA removal. | [10] |
Experimental Protocols
Protocol 1: EDTA Removal by Dialysis
This method is suitable for gentle buffer exchange to remove EDTA, although it may not be the most exhaustive method.[10][13]
-
Sample Preparation: Prepare your protein sample containing EDTA.
-
Dialysis Tubing Preparation: Cut the appropriate length of dialysis tubing with the correct molecular weight cutoff (MWCO) and prepare it according to the manufacturer's instructions (this usually involves boiling in a sodium bicarbonate and EDTA solution, followed by extensive rinsing with distilled water).
-
Sample Loading: Load the protein sample into the dialysis tubing and securely close both ends with clips.
-
Dialysis: Immerse the sealed dialysis bag in a large volume (at least 100 times the sample volume) of EDTA-free binding buffer. Stir the buffer gently at 4°C.
-
Buffer Changes: Change the dialysis buffer every 4-6 hours for a total of 3-4 buffer changes. For more complete removal, the final dialysis can be performed overnight.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, and recover the EDTA-free protein sample.
Protocol 2: EDTA Removal by Ultrafiltration/Diafiltration
This is a highly efficient method for removing small molecules like EDTA from a protein sample.[11][13][14]
-
Device Selection: Choose an ultrafiltration device with a MWCO that is significantly smaller than the molecular weight of your protein of interest (e.g., for a 50 kDa protein, a 10 kDa MWCO device is suitable).
-
Sample Loading: Load the protein sample into the ultrafiltration device.
-
Concentration: Centrifuge the device according to the manufacturer's instructions to concentrate the sample. EDTA and other small molecules will pass through the membrane into the filtrate.
-
Dilution (Diafiltration): Dilute the concentrated protein sample with EDTA-free binding buffer to the original sample volume.
-
Repeat: Repeat the concentration and dilution steps 3-5 times to ensure thorough removal of EDTA.
-
Final Concentration and Recovery: After the final dilution step, concentrate the sample to the desired volume and recover the purified, EDTA-free protein.
Protocol 3: Neutralization of EDTA with MgCl₂
This method can be used as a quick alternative to physical removal of EDTA, but it requires careful optimization.
-
Determine EDTA Concentration: Accurately determine the molar concentration of EDTA in your protein sample.
-
Calculate MgCl₂ Amount: Prepare a stock solution of MgCl₂ (e.g., 1 M). Add MgCl₂ to your protein sample to a final concentration that is in molar excess of the EDTA concentration (e.g., if EDTA is 5 mM, add MgCl₂ to a final concentration of 10-20 mM).[6]
-
Incubation: Incubate the sample on ice for 15-30 minutes to allow the Mg²⁺ to chelate the EDTA.
-
Proceed to Chromatography: The sample can now be loaded onto the Ni-NTA column. The excess Mg²⁺ should not significantly interfere with the binding of the His-tagged protein to the Ni-NTA resin.
Visualizations
Caption: Mechanism of EDTA interference with Ni-NTA chromatography.
Caption: Workflow for removing or neutralizing EDTA before Ni-NTA.
References
- 1. Why is EDTA used in protein purification? | AAT Bioquest [aatbio.com]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. marvelgent.com [marvelgent.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Item - Procedures for EDTA removal from protein samples and detection of EDTA. - Public Library of Science - Figshare [plos.figshare.com]
- 13. journals.plos.org [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. MgCl2 (and EDTA) in buffers - Biochemistry [protocol-online.org]
- 17. researchgate.net [researchgate.net]
- 18. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. [PDF] Drawbacks of Dialysis Procedures for Removal of EDTA | Semantic Scholar [semanticscholar.org]
improving purity of Ni-NTA purified proteins with high salt concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the purity of His-tagged proteins purified using Nickel-Nitrilotriacetic Acid (Ni-NTA) chromatography, with a specific focus on utilizing high salt concentrations.
Troubleshooting Guide
Problem: High levels of contaminating proteins in the eluate.
Solution: Non-specific binding of host cell proteins is a common issue in Ni-NTA chromatography. Increasing the ionic strength of the buffers can disrupt these interactions and improve the purity of the target protein.
Experimental Protocol: Optimizing Salt Concentration in Wash Buffers
-
Initial Setup: Prepare a series of wash buffers with varying NaCl concentrations (e.g., 300 mM, 500 mM, 1 M, 1.5 M). Keep all other buffer components, including the imidazole (B134444) concentration, constant.[1][2][3][4]
-
Purification: Perform parallel small-scale purifications of your His-tagged protein. After binding the protein to the Ni-NTA resin, wash each column with one of the prepared high-salt wash buffers.
-
Analysis: Elute the target protein and analyze the purity of the eluted fractions from each wash condition using SDS-PAGE.
-
Optimization: Compare the purity of the protein obtained with different salt concentrations. Select the highest salt concentration that effectively removes contaminants without significantly reducing the yield of the target protein. It is often beneficial to include the optimized high salt concentration in the lysis and binding buffers as well.[3]
Problem: Co-elution of specific host proteins known to bind Ni-NTA resin.
Solution: Some endogenous proteins from the expression host (e.g., E. coli's SlyD and ArnA) have regions rich in histidines or other residues that can interact with Ni-NTA resin.[3][5] A combination of optimized imidazole and salt concentrations in the wash steps is often effective at mitigating this issue.
Experimental Protocol: Combined Imidazole and Salt Gradient Wash
-
Buffer Preparation: Prepare a series of wash buffers with a gradient of both imidazole (e.g., 20 mM, 40 mM, 60 mM) and NaCl (e.g., 500 mM, 1 M).
-
Step-wise Washing: After binding the lysate to the Ni-NTA resin, perform sequential washes with increasing concentrations of imidazole and a constant high concentration of NaCl. For example:
-
Wash 1: 20 mM Imidazole, 500 mM NaCl
-
Wash 2: 40 mM Imidazole, 500 mM NaCl
-
Wash 3: 60 mM Imidazole, 500 mM NaCl
-
-
Elution and Analysis: Elute the target protein and analyze the purity of the eluted fractions by SDS-PAGE. This method helps to remove weakly bound contaminants in the initial wash steps, leading to a purer final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of high salt concentration in Ni-NTA purification?
High salt concentrations, typically using NaCl, increase the ionic strength of the purification buffers.[1][2] This helps to disrupt non-specific electrostatic interactions between contaminating host cell proteins and the Ni-NTA resin, leading to a purer final eluate.[1][2][4]
Q2: What range of NaCl concentrations is typically effective?
The optimal NaCl concentration can vary depending on the target protein and the specific contaminants. A common starting point is 300-500 mM NaCl.[5] However, concentrations up to 1-2 M have been used successfully to remove tightly bound contaminants.[2][3][6] It is recommended to empirically determine the optimal concentration for your specific protein.
Q3: Should I include high salt in all my purification buffers?
For optimal results, it is often beneficial to maintain a consistent high salt concentration throughout the lysis, binding, wash, and elution steps.[3] This ensures that non-specific interactions are minimized from the very beginning of the purification process.
Q4: Will high salt concentrations affect the binding of my His-tagged protein to the Ni-NTA resin?
The interaction between the His-tag and the Ni-NTA resin is a strong, specific coordination chemistry interaction that is generally not disrupted by high salt concentrations.[7] In fact, for some proteins, high salt can even enhance the specificity of this binding by reducing weaker, non-specific interactions.[7]
Q5: Besides high salt, what other additives can I use to improve purity?
Several other additives can be used in conjunction with high salt to further enhance purity:
-
Imidazole: Low concentrations of imidazole (10-40 mM) in the wash buffer act as a competitive agent to remove proteins with weak affinity for the resin.[1][2][3][4]
-
Non-ionic Detergents: Detergents like Tween-20 or Triton X-100 (typically at 0.1-0.5%) can reduce non-specific hydrophobic interactions.[1][2]
-
Glycerol (B35011): The addition of glycerol (5-10%) can help to stabilize the target protein and reduce non-specific binding.[2][3]
-
Reducing Agents: In cases where contaminants are linked to the target protein via disulfide bonds, a low concentration of a reducing agent like β-mercaptoethanol (up to 20 mM) can be included in the lysis buffer.[2][3] Note that higher concentrations of some reducing agents can strip the nickel ions from the resin.
Data Presentation
Table 1: Recommended Starting Concentrations for Buffer Additives to Improve Purity
| Additive | Lysis Buffer | Wash Buffer | Elution Buffer | Purpose |
| NaCl | 300 - 500 mM | 300 mM - 2 M | 300 - 500 mM | Reduce non-specific ionic interactions[1][2][3][4] |
| Imidazole | 10 - 20 mM | 20 - 60 mM | 250 - 500 mM | Competitive elution of non-specific binders[1][2][3][4] |
| Tween-20 / Triton X-100 | 0.1 - 0.5% | 0.1 - 0.5% | Optional | Reduce non-specific hydrophobic interactions[1][2] |
| Glycerol | 5 - 10% | 5 - 10% | 5 - 10% | Protein stabilization, reduce non-specific binding[2][3] |
Visualizations
Caption: Workflow for optimizing Ni-NTA purification with high salt.
Caption: Troubleshooting logic for improving Ni-NTA purification purity.
References
- 1. neb.com [neb.com]
- 2. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. neb.com [neb.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. His tag protein purification problem - Protein Expression and Purification [protocol-online.org]
Technical Support Center: Endotoxin Removal from Ni-NTA Purified Protein Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing endotoxins from protein samples purified using Nickel-Nitriloacetic Acid (Ni-NTA) chromatography.
Frequently Asked Questions (FAQs)
Q1: What are endotoxins and why are they a concern for my protein sample?
Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria, such as E. coli, which are commonly used for recombinant protein expression.[1] Even at minute concentrations, endotoxins can trigger strong immune responses, including inflammation, fever, and septic shock, in mammalian hosts.[1][2] For researchers, the presence of endotoxins can lead to inaccurate and misleading results in cell-based assays.[2] Therefore, their removal is a critical step for applications in preclinical and clinical research.
Q2: What are the primary sources of endotoxin (B1171834) contamination in Ni-NTA purified proteins?
The primary source of endotoxin contamination is the host organism itself, typically E. coli.[3] During cell lysis to release the target protein, large quantities of LPS from the bacterial cell wall are released into the lysate.[2][3] Other potential sources of contamination include non-sterile buffers, glassware, plasticware, and chromatography resins.
Q3: What are the most common methods for removing endotoxins from protein samples?
Several methods are commonly employed for endotoxin removal, each with its own advantages and disadvantages. The most prevalent techniques include:
-
Phase Separation using Triton X-114: This method utilizes the non-ionic detergent Triton X-114, which partitions endotoxins into a detergent-rich phase, separating them from the protein in the aqueous phase.[1][4]
-
Ion-Exchange Chromatography (IEX): This technique leverages the net negative charge of endotoxins. Anion-exchange chromatography (AEC) is particularly effective, where positively charged resins bind the negatively charged endotoxins, allowing the protein to flow through.[1][5]
-
Affinity Chromatography: This method employs ligands with a high affinity for endotoxins, such as Polymyxin B (PMB), immobilized on a chromatography resin.[6][7] The endotoxins bind to the ligand, and the purified protein is collected in the flow-through.
-
Ultrafiltration: This technique separates molecules based on size. Since endotoxins can form large aggregates, membranes with a specific molecular weight cutoff can be used to retain endotoxins while allowing the smaller protein to pass through.[1]
Q4: How do I choose the best endotoxin removal method for my protein?
The choice of method depends on several factors, including the properties of your target protein (e.g., isoelectric point (pI), hydrophobicity, and stability), the initial endotoxin concentration, the required final endotoxin level, and the scale of your purification.[8] A comparison of the most common methods is provided in the table below to aid in your decision-making process.
Comparison of Endotoxin Removal Methods
| Method | Endotoxin Removal Efficiency | Protein Recovery | Key Advantages | Key Disadvantages |
| Triton X-114 Phase Separation | >99%[9] | >90%[9] | Simple, cost-effective, and highly efficient for many proteins. | Residual detergent may remain and require an additional removal step; not suitable for hydrophobic proteins or those sensitive to temperature cycling.[1] |
| Anion-Exchange Chromatography | >99%[10] | ~95%[10] | Rapid, scalable, and compatible with stringent cleaning procedures.[1] | Performance can be affected by pH and salt concentration; may not be suitable for acidic proteins which can also bind to the resin.[8][11] |
| Affinity Chromatography (Polymyxin B) | >98%[10] | >98%[10] | High specificity for endotoxins, leading to high protein recovery.[1] | Can be more expensive than other methods; binding capacity can be a limitation.[1] |
| Ultrafiltration | 28.9% - 99.8%[1] | 94%[10] | Simple physical separation process. | Efficiency is highly variable and depends on factors like protein concentration and endotoxin aggregation state.[1] |
Troubleshooting Guides
Issue 1: Low Protein Recovery After Endotoxin Removal
| Possible Cause | Troubleshooting Step |
| Protein precipitation during Triton X-114 phase separation. | Optimize the incubation times and temperatures. Ensure the protein is stable under the conditions used. Consider adding stabilizing agents to the buffer. |
| Protein binding to the ion-exchange resin. | If your protein has a pI close to the buffer pH or is acidic, it may bind to the anion-exchange resin.[8] Adjust the buffer pH to be at least 1-2 units away from the protein's pI to ensure it is not negatively charged. Alternatively, increase the salt concentration in your buffer to reduce ionic interactions.[11] |
| Non-specific binding to the affinity resin. | Although designed for low non-specific binding, some interactions can occur. Try adjusting the ionic strength of your buffer. Ensure the buffer composition is compatible with the specific affinity resin being used. |
| Protein aggregation leading to loss during ultrafiltration. | Optimize buffer conditions (pH, ionic strength) to maintain protein solubility. Work at a lower protein concentration if possible. |
Issue 2: Inefficient Endotoxin Removal
| Possible Cause | Troubleshooting Step |
| Initial endotoxin levels are very high. | Consider performing two different endotoxin removal steps sequentially. For example, an initial Triton X-114 phase separation followed by a polishing step with an affinity column. |
| Endotoxin is tightly associated with the protein. | The interaction between endotoxin and your protein may be strong. For ion-exchange chromatography, increasing the pH can help weaken the endotoxin-protein attraction.[11] For affinity chromatography, a slower flow rate or batch incubation may improve binding of the endotoxin to the resin.[2] |
| Suboptimal buffer conditions for IEX or Affinity Chromatography. | Ensure the pH and salt concentration of your buffer are within the optimal range for the chosen resin. High salt concentrations can interfere with endotoxin binding in both methods.[2] |
| Incomplete phase separation with Triton X-114. | Ensure the temperature for phase separation is reached and maintained for a sufficient time. Centrifugation speed and time may also need to be optimized for a clean separation of the aqueous and detergent phases.[1] |
Experimental Protocols
Protocol 1: Endotoxin Removal by Triton X-114 Phase Separation
This protocol is a general guideline and may require optimization for your specific protein.
Materials:
-
Ni-NTA purified protein sample
-
Triton X-114 (pre-condensed and endotoxin-free)
-
Endotoxin-free buffers and tubes
-
Ice bath
-
Water bath at 37°C
-
Centrifuge
Procedure:
-
Preparation: Cool your protein sample and a stock solution of 10% Triton X-114 on ice.
-
Addition of Triton X-114: Add Triton X-114 to your protein sample to a final concentration of 1% (v/v). Mix gently but thoroughly.[1]
-
Incubation on Ice: Incubate the mixture on ice for 30 minutes with gentle stirring to ensure a homogenous solution.[1]
-
Phase Separation: Transfer the tube to a 37°C water bath and incubate for 10 minutes to induce phase separation. The solution will become cloudy.[1]
-
Centrifugation: Centrifuge the sample at 20,000 x g for 10 minutes at 25°C.[1] This will result in two distinct phases: an upper aqueous phase containing your protein and a lower, smaller detergent-rich phase containing the endotoxins.
-
Collection of Aqueous Phase: Carefully collect the upper aqueous phase, avoiding the detergent phase.
-
Repeat Cycles: For higher purity, repeat the process (steps 2-6) one to two more times.[1] Each cycle can significantly reduce the endotoxin level.
-
Detergent Removal (Optional but Recommended): To remove residual Triton X-114, you can use a hydrophobic interaction chromatography resin or perform a buffer exchange.
Caption: Workflow for endotoxin removal using Triton X-114 phase separation.
Protocol 2: Endotoxin Removal by Anion-Exchange Chromatography
This protocol is a general guideline for using a strong anion-exchange resin (e.g., a quaternary ammonium-based resin).
Materials:
-
Ni-NTA purified protein sample
-
Anion-exchange chromatography column
-
Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0 - adjust pH to be at least 1-2 units above your protein's pI)
-
Wash Buffer (same as Equilibration Buffer)
-
Regeneration Buffer (e.g., 1 M NaOH)
-
Endotoxin-free water
Procedure:
-
Column Preparation: If the column is new or has been stored, wash it thoroughly with endotoxin-free water.
-
Sanitization: Sanitize the column with several column volumes of Regeneration Buffer (e.g., 1 M NaOH) to remove any bound endotoxins, followed by an extensive wash with endotoxin-free water until the pH of the flow-through is neutral.
-
Equilibration: Equilibrate the column with at least 5-10 column volumes of Equilibration Buffer.
-
Sample Loading: Load your protein sample onto the column. The flow rate should be optimized to allow sufficient time for the endotoxins to bind to the resin.
-
Collect Flow-Through: Collect the fraction that flows through the column. This fraction contains your protein, as the negatively charged endotoxins should be bound to the positively charged resin.
-
Wash: Wash the column with several column volumes of Wash Buffer to ensure all of your protein has eluted. Pool the flow-through and wash fractions.
-
Regeneration: Regenerate the column according to the manufacturer's instructions, typically with a high salt buffer followed by the Regeneration Buffer.
Caption: Workflow for endotoxin removal using anion-exchange chromatography.
Protocol 3: Endotoxin Removal using Polymyxin B Affinity Chromatography
This protocol provides a general procedure for using a Polymyxin B-based affinity resin.
Materials:
-
Ni-NTA purified protein sample
-
Polymyxin B affinity column
-
Equilibration Buffer (e.g., PBS or Tris-based buffer at physiological pH)
-
Regeneration Buffer (e.g., 1% deoxycholic acid or as recommended by the manufacturer)
-
Endotoxin-free water and buffers
Procedure:
-
Column Preparation: Wash the column with endotoxin-free water.
-
Regeneration (if necessary): If the column has been used previously, regenerate it according to the manufacturer's protocol.
-
Equilibration: Equilibrate the column with 5-10 column volumes of Equilibration Buffer.[2]
-
Sample Application: Apply the protein sample to the column. A slower flow rate is generally recommended to maximize the binding of endotoxin to the Polymyxin B ligand.[2]
-
Collect Flow-Through: Collect the flow-through fraction, which contains the endotoxin-depleted protein.
-
Wash: Wash the column with additional Equilibration Buffer to recover any remaining protein. Pool the collected fractions.
-
Regeneration: After use, regenerate the column as per the manufacturer's instructions to remove the bound endotoxins, allowing for reuse.
References
- 1. sinobiological.com [sinobiological.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Endotoxin Removal by Triton X-114 partitioning - Arvys Proteins [arvysproteins.com]
- 5. Removal of gram-negative endotoxin from solutions by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods of Endotoxin Removal from Biological Preparations: a Review [sites.ualberta.ca]
- 7. acciusa.com [acciusa.com]
- 8. Removal of endotoxin from recombinant protein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 10. researchgate.net [researchgate.net]
- 11. Something went wrong... [wolfson.huji.ac.il]
Technical Support Center: On-Column Protein Refolding on Ni-NTA
Welcome to the technical support center for refolding denatured proteins on a Nickel-NTA (Ni-NTA) column. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during this critical step in protein purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the on-column refolding process, offering potential causes and solutions.
Issue 1: Low or No Recovery of Refolded Protein
Symptom: The final elution contains a very low concentration of the target protein, or none at all.
| Potential Cause | Troubleshooting Steps |
| Protein Precipitation on the Column: The protein may aggregate and precipitate on the resin as the denaturant is removed.[1] | 1. Analyze the Resin: After the elution step, boil a small sample of the Ni-NTA resin in SDS-PAGE loading buffer and run it on a gel to see if the protein is still bound.[2] 2. Optimize Refolding Gradient: Slow down the gradient from denaturing to native buffer. A linear gradient is often gentler than a step-wise gradient.[3][4] Consider a gradient of at least 20 column volumes (CV).[5] 3. Modify Refolding Buffer: Include additives that suppress aggregation, such as L-arginine (0.4-1.0 M), glycerol (B35011) (5-10%), or polyethylene (B3416737) glycol (PEG).[3] 4. Lower Protein Concentration: Reduce the amount of protein loaded onto the column to decrease the likelihood of intermolecular aggregation during refolding. |
| Premature Elution: The protein may be eluting during the refolding or wash steps. | 1. Analyze Flow-Through and Wash Fractions: Run all collected fractions on an SDS-PAGE gel to determine where the protein is being lost. 2. Optimize Imidazole (B134444) Concentration: A low concentration of imidazole (e.g., 1-5 mM) can be maintained in the refolding buffer to prevent non-specific binding of contaminants without eluting the His-tagged protein. However, for some proteins, even low imidazole concentrations can cause elution, so this may need to be optimized.[6] |
| Inefficient Elution: The refolded protein is stable and correctly folded on the column but does not elute efficiently. | 1. Increase Imidazole Concentration in Elution Buffer: Try a higher concentration of imidazole (e.g., 300-500 mM).[7][8] 2. Increase Elution Volume and Incubation Time: Flow the elution buffer slowly and consider pausing the flow for a few minutes to allow for complete elution. 3. Check pH of Elution Buffer: Ensure the pH of the elution buffer is optimal for your protein's stability and for disrupting the His-tag interaction with the Ni-NTA resin (typically pH 7.5-8.0). |
Issue 2: Protein Aggregation and Precipitation
Symptom: The eluted protein solution is cloudy or contains visible precipitate. Aggregation may also occur on the column, leading to low yield.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Refolding Conditions: The buffer composition, pH, or temperature may not be optimal for the protein's folding pathway. | 1. Screen Refolding Buffers: Systematically screen different buffer conditions (pH, ionic strength, additives) in small-scale batch experiments before attempting on-column refolding.[1][9] 2. Optimize Temperature: Perform the refolding and elution steps at a lower temperature (e.g., 4°C) to slow down aggregation kinetics.[10] 3. Incorporate Additives: Use additives known to enhance protein solubility and stability, such as L-arginine, glycerol, sugars (sucrose, trehalose), or non-detergent sulfobetaines (NDSBs). |
| Disulfide Bond Scrambling: Incorrect formation of disulfide bonds can lead to misfolded and aggregated protein. | 1. Include Redox System: Add a redox pair, such as reduced and oxidized glutathione (B108866) (GSH/GSSG), to the refolding buffer to facilitate correct disulfide bond formation.[8] The optimal ratio of GSH to GSSG (typically between 5:1 and 10:1) should be determined empirically. |
| High Protein Concentration: The concentration of the protein on the column is too high, promoting aggregation. | 1. Reduce Protein Load: Decrease the amount of denatured protein loaded onto the column. 2. Increase Refolding Volume: Use a larger volume for the refolding gradient to allow for a more gradual removal of the denaturant. |
| Nickel Leaching: Leached nickel ions from the column can sometimes promote aggregation of His-tagged proteins. | 1. Add Chelating Agent to Elution: Add a small amount of EDTA (e.g., 0.5-1 mM) to the collection tubes to chelate any leached nickel ions. Note that EDTA should not be present in the buffers used on the column as it will strip the nickel.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between step-wise and linear gradient on-column refolding?
A linear gradient involves a continuous and gradual change in the concentration of the denaturant (e.g., urea (B33335) or guanidinium (B1211019) hydrochloride) from a high concentration to zero.[4] A step-wise gradient, on the other hand, involves a series of discrete washes with decreasing concentrations of the denaturant.[3] A linear gradient is generally considered gentler and can be more effective for proteins prone to aggregation, while a step-wise approach can be quicker to perform.[3][11]
Q2: What are the key components of a good on-column refolding buffer?
A typical on-column refolding buffer contains a buffering agent (e.g., Tris-HCl, HEPES) to maintain a stable pH, a salt (e.g., NaCl, KCl) to reduce non-specific ionic interactions, and often includes additives to enhance folding efficiency and prevent aggregation.[7][8]
| Component | Typical Concentration | Purpose |
| Buffering Agent | 20-50 mM | Maintain optimal pH for protein stability and folding. |
| Salt (e.g., NaCl) | 100-500 mM | Suppress non-specific ionic interactions.[12] |
| L-Arginine | 0.4-1.0 M | Suppress protein aggregation. |
| Glycerol | 5-20% (v/v) | Increase solvent viscosity and stabilize the protein.[3][10] |
| Redox System (GSH/GSSG) | 1-5 mM / 0.1-0.5 mM | Facilitate correct disulfide bond formation.[8] |
| Low Imidazole | 1-5 mM | Reduce non-specific binding of contaminants. |
Q3: My His-tagged protein is in inclusion bodies. How do I prepare it for on-column refolding?
-
Isolate Inclusion Bodies: After cell lysis, centrifuge the lysate to pellet the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., Triton X-100) and low concentrations of denaturant (e.g., 2M urea) to remove contaminating proteins and lipids.
-
Solubilize Inclusion Bodies: Resuspend the washed inclusion bodies in a buffer containing a high concentration of a strong denaturant, such as 6 M guanidinium hydrochloride or 8 M urea.[11] This buffer should also contain a reducing agent like DTT or β-mercaptoethanol if your protein has cysteine residues, to ensure all disulfide bonds are broken.
-
Clarify the Lysate: Centrifuge the solubilized inclusion body solution at high speed to pellet any remaining insoluble material. The supernatant, containing the denatured protein, is then ready to be loaded onto the equilibrated Ni-NTA column.
Q4: Can I use detergents in my on-column refolding protocol?
Yes, detergents can be beneficial, particularly for membrane proteins or proteins that are highly prone to aggregation. A common strategy is to wash the column-bound protein with a buffer containing a mild detergent like Triton X-100 to help remove improperly folded species and prevent aggregation.[7][13] This is often followed by a wash with a buffer containing cyclodextrin (B1172386) to strip the detergent from the protein, allowing it to refold.[7][13]
Experimental Protocols & Workflows
General On-Column Refolding Protocol (Linear Gradient)
This protocol is a starting point and should be optimized for your specific protein.
Caption: Linear gradient on-column refolding workflow.
Troubleshooting Logic for Low Protein Yield
Caption: Troubleshooting flowchart for low protein yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. ipo.lbl.gov [ipo.lbl.gov]
- 8. biotechrep.ir [biotechrep.ir]
- 9. High-throughput automated refolding screening of inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. marvelgent.com [marvelgent.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. On-column refolding of recombinant chemokines for NMR studies and biological assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: Ni-NTA vs. Cobalt-Based Resins for His-Tag Purification
For researchers and drug development professionals, the purification of recombinant His-tagged proteins is a cornerstone of daily laboratory work. The choice between nickel-nitrilotriacetic acid (Ni-NTA) and cobalt-based immobilized metal affinity chromatography (IMAC) resins is a critical decision that directly impacts protein purity, yield, and downstream applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols to aid in selecting the optimal resin for your specific needs.
Key Performance Differences: A Balancing Act of Yield and Purity
The fundamental difference between Ni-NTA and cobalt-based resins lies in their binding affinity and specificity for the polyhistidine tag. Nickel ions exhibit a stronger binding affinity for histidine residues, which often translates to a higher binding capacity and greater protein yield.[1][2][3] However, this strong interaction can also lead to increased non-specific binding of contaminating proteins that have naturally occurring histidine clusters on their surface.[1][4]
Conversely, cobalt ions have a more selective, albeit weaker, interaction with the His-tag.[1][2] This higher specificity results in significantly lower non-specific binding, leading to purer protein eluates in a single step.[1][5] The trade-off for this enhanced purity is often a lower overall protein yield compared to Ni-NTA resins.[1][2] Therefore, the choice between the two hinges on the primary goal of the purification: maximizing yield or achieving the highest possible purity.[3]
Quantitative Data Summary
The following table summarizes the key quantitative differences between Ni-NTA and cobalt-based resins based on available experimental data.
| Parameter | Ni-NTA Resin | Cobalt-Based Resin | Key Considerations |
| Binding Affinity | Higher | Lower | Stronger binding can lead to higher yield but also more non-specific binding.[1][2] |
| Binding Specificity | Lower | Higher | Cobalt's higher specificity results in purer protein with fewer contaminants.[1][5] |
| Protein Yield | Generally Higher | Generally Lower | The choice depends on whether yield or purity is the priority for the downstream application.[3] |
| Protein Purity | Good to High | High to Very High | Cobalt resins often yield proteins pure enough for demanding applications like crystallography.[3][5] |
| Binding Capacity | Higher (e.g., up to 50 mg/mL) | Lower (e.g., >10 mg/mL) | Ni-NTA can bind more protein per volume of resin.[4][6] |
| Elution Conditions | Higher imidazole (B134444) concentration or lower pH required for elution.[5] | Elution is possible with lower imidazole concentrations or at a milder pH.[5] | Milder elution conditions with cobalt can be beneficial for sensitive proteins. |
| Metal Ion Leaching | More prone to leaching, which can affect downstream applications.[2] | Lower metal ion leakage due to a more stable coordination complex.[5] | Important for applications sensitive to metal ions. |
| Resistance to Reducing Agents | Can be sensitive to agents like DTT or BME. | Generally more resistant to low concentrations of reducing agents.[5][7] | Cobalt resins may be preferable when reducing agents are necessary to maintain protein integrity. |
Experimental Workflow and Comparison Logic
The process of His-tag purification using either resin follows a similar workflow. The key differences lie in the stringency of the wash and elution steps.
Caption: General workflow for His-tag protein purification.
The decision between Ni-NTA and cobalt-based resins can be visualized as a logical flow based on experimental priorities.
Caption: Decision tree for selecting the appropriate resin.
Experimental Protocols
Below are generalized protocols for comparing the performance of Ni-NTA and cobalt-based resins. Note that optimal buffer compositions, especially imidazole concentrations, may need to be determined empirically for each specific protein.
Resin Equilibration and Protein Binding (Native Conditions)
-
Resin Preparation: Gently resuspend the resin and transfer the desired volume to a chromatography column. Allow the storage buffer to drain.
-
Equilibration: Equilibrate the resin by washing with 5-10 column volumes (CV) of Binding Buffer.
-
Binding Buffer Composition: 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0.[8]
-
-
Protein Loading: Apply the clarified cell lysate containing the His-tagged protein to the column. The flow rate should be slow enough to allow for efficient binding (e.g., 0.5-1 mL/min). Collect the flow-through for analysis.
Washing Step (Native Conditions)
-
Wash: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.
-
Wash Buffer Composition: 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0.[8] The imidazole concentration can be gradually increased to improve purity.
-
Elution (Native Conditions)
-
Elution: Elute the bound His-tagged protein with 5-10 CV of Elution Buffer. Collect fractions and monitor protein concentration (e.g., by measuring absorbance at 280 nm).
Purification under Denaturing Conditions
For proteins expressed in inclusion bodies, purification can be performed under denaturing conditions.
-
Solubilization: Solubilize inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).
-
Buffers: All buffers (Binding, Wash, and Elution) must contain the same concentration of the denaturant to maintain protein solubility throughout the purification process.[10][11]
Analysis of Results
-
Protein Yield: Determine the total protein concentration in the elution fractions using a Bradford assay or by measuring A280.
-
Protein Purity: Analyze the loaded lysate, flow-through, wash, and elution fractions by SDS-PAGE to visualize the purity of the eluted protein and identify any contaminants.
Conclusion
The selection between Ni-NTA and cobalt-based resins is a strategic one, dictated by the specific requirements of the intended downstream application. For applications where a high yield of moderately pure protein is sufficient, such as for antibody production, Ni-NTA resins are a robust and economical choice.[3] However, for applications demanding the highest purity, such as structural biology (X-ray crystallography, NMR) or functional assays where contaminants could interfere, the superior specificity of cobalt-based resins makes them the preferred option.[3][5] By understanding the fundamental differences and employing optimized protocols, researchers can consistently achieve their desired purification outcomes.
References
- 1. Compare Ni-NTA vs. Co2+ Resins for His-Tag Proteins [synapse.patsnap.com]
- 2. Affinity Resins Compared: Ni-NTA vs Cobalt vs IMAC [synapse.patsnap.com]
- 3. How to choose the right his-tagged purification resin [takarabio.com]
- 4. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Obtain highest purity with cobalt resin [takarabio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. protenova.com [protenova.com]
- 9. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. protocols.io [protocols.io]
A Head-to-Head Battle: Ni-NTA vs. GST-Tag Protein Purification
For researchers in molecular biology, biotechnology, and drug development, the efficient purification of recombinant proteins is a cornerstone of their work. Among the plethora of affinity tags available, the polyhistidine (His-tag) and Glutathione (B108866) S-Transferase (GST-tag) systems are two of the most prevalent. This guide provides an in-depth comparison of the Ni-NTA (Nickel-Nitrilotriacetic Acid) system for His-tagged proteins and the GST-tag system, offering experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal purification strategy.
At a Glance: Key Differences and Performance Metrics
The choice between Ni-NTA and GST-tag purification often hinges on the specific requirements of the downstream application, the nature of the target protein, and the desired balance between purity, yield, and cost.
| Feature | Ni-NTA (His-Tag) System | GST-Tag System |
| Tag Size | Small (typically 6-10 amino acids, ~0.8 kDa) | Large (211 amino acids, ~26 kDa)[1] |
| Principle | Immobilized Metal Affinity Chromatography (IMAC)[2] | Affinity chromatography based on GST's specific binding to glutathione[1] |
| Binding Affinity | High affinity of histidine residues for immobilized nickel ions[3] | High affinity of GST for its substrate, glutathione[2] |
| Typical Purity | >80-95%[4] | >90%[1] |
| Typical Yield | 0.5 - 20 mg/L of culture[5] | 1 - 10 mg/L of culture[6] |
| Resin Binding Capacity | Up to 50 mg/mL of resin[7][8] | ~25 mg/mL of packed beads[6] |
| Elution Conditions | Imidazole competition or pH shift[3] | Competition with free reduced glutathione[1] |
| Cost | Generally lower resin cost[4] | Generally higher resin cost |
| Solubility Enhancement | Minimal | Can significantly enhance the solubility of the fusion protein[1][3] |
| Potential for Non-Specific Binding | Can be an issue with host proteins containing histidine clusters[9] | Generally lower, but some non-specific binding can occur |
Delving Deeper: Advantages of the Ni-NTA System
The Ni-NTA system, utilizing the affinity of a polyhistidine tag for nickel ions, offers several distinct advantages that have cemented its popularity in protein purification workflows.
One of the primary benefits of the His-tag is its diminutive size, typically consisting of six to ten histidine residues. This small footprint is less likely to interfere with the structure, function, and downstream applications of the target protein[3][10]. The purification process itself is robust and can be performed under both native and denaturing conditions, providing versatility for purifying proteins that may be insoluble and form inclusion bodies.
The elution of His-tagged proteins is achieved by competition with imidazole, a molecule that resembles the side chain of histidine, or by a decrease in pH which protonates the histidine residues, disrupting their coordination with the nickel ions. These elution conditions are generally considered mild and can often preserve the protein's native conformation and activity[3].
From a cost perspective, Ni-NTA resins are often more economical compared to other affinity chromatography matrices, making this system an attractive option for large-scale protein production and for laboratories with budget constraints[4].
However, a notable drawback of the Ni-NTA system is the potential for non-specific binding of endogenous host cell proteins that contain naturally occurring histidine clusters[9]. This can sometimes lead to lower purity of the final protein product, necessitating further purification steps.
The Power of Fusion: Advantages of the GST-Tag System
The GST-tag system leverages the high-affinity interaction between Glutathione S-Transferase and its substrate, glutathione, which is immobilized on a resin. A significant advantage of this system is the large size of the GST tag itself. While this might seem counterintuitive, the 26 kDa GST protein often acts as a solubility enhancer, promoting the proper folding and preventing the aggregation of the fused target protein, which can be particularly beneficial for proteins that are prone to forming inclusion bodies when expressed in bacterial systems[1][3][10].
Purification using the GST-tag system is typically a one-step process that can yield highly pure protein, often exceeding 90%[1]. The binding of the GST-tagged protein to the glutathione resin is highly specific, resulting in low non-specific binding and a cleaner elution profile. Elution is achieved under mild, non-denaturing conditions by adding a solution of free reduced glutathione, which competes for the binding sites on the GST enzyme, thus releasing the fusion protein[1].
The GST tag can also be advantageous for downstream applications. The enzymatic activity of GST can be used to monitor the fusion protein during purification, and the tag can be used in pull-down assays to study protein-protein interactions.
A primary disadvantage of the GST system is the large size of the tag, which may interfere with the function of the target protein. Therefore, it is often necessary to remove the GST tag after purification, which requires the inclusion of a specific protease cleavage site between the tag and the protein, adding an extra step to the workflow.
Visualizing the Workflow: Purification Pathways
To better illustrate the procedural differences between the two systems, the following diagrams outline the key steps in each purification workflow.
Caption: Ni-NTA protein purification workflow.
Caption: GST-tag protein purification workflow.
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for Ni-NTA and GST-tag protein purification. It is important to note that optimization of buffer composition, incubation times, and other parameters may be necessary for specific proteins.
Ni-NTA Affinity Chromatography Protocol
Materials:
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Ni-NTA Agarose (B213101) Resin
-
Chromatography Column
Procedure:
-
Cell Lysis: Resuspend the cell pellet expressing the His-tagged protein in Lysis Buffer. Lyse the cells by sonication or other appropriate methods on ice.
-
Clarification: Centrifuge the lysate at 10,000 x g for 20-30 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Resin Equilibration: Add the Ni-NTA resin to a chromatography column and equilibrate with 5-10 column volumes of Lysis Buffer.
-
Binding: Load the clarified lysate onto the equilibrated column. Allow the lysate to pass through the resin by gravity flow or at a slow flow rate to ensure efficient binding.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with 5-10 column volumes of Elution Buffer. Collect the fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE to determine the purity and concentration of the purified protein.
GST-Tag Affinity Chromatography Protocol
Materials:
-
Binding/Wash Buffer (PBS): 140 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.3.
-
Elution Buffer: 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0.
-
Glutathione Agarose Resin
-
Chromatography Column
Procedure:
-
Cell Lysis: Resuspend the cell pellet expressing the GST-tagged protein in ice-cold PBS. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Resin Equilibration: Wash the glutathione agarose resin with 10 column volumes of cold PBS.
-
Binding: Add the clarified lysate to the equilibrated resin and incubate at 4°C for 1-2 hours with gentle agitation.
-
Washing: Pack the resin into a column and wash with 10-20 column volumes of cold PBS to remove unbound proteins.
-
Elution: Elute the GST-tagged protein by adding 2-5 column volumes of Elution Buffer to the column. Collect the eluate in fractions.
-
Analysis: Analyze the eluted fractions by SDS-PAGE to assess the purity and yield of the purified protein.
Conclusion: Making the Right Choice
Both the Ni-NTA and GST-tag protein purification systems are powerful tools for isolating recombinant proteins. The Ni-NTA system excels in its simplicity, cost-effectiveness, and the small size of the His-tag, making it a workhorse for many routine applications. On the other hand, the GST-tag system offers the significant advantage of enhancing protein solubility and often yields highly pure protein in a single step, which can be crucial for challenging proteins.
Ultimately, the decision between these two systems should be guided by the specific characteristics of the target protein, the intended downstream applications, and the available resources. For proteins that express well and where a small tag is desirable, the Ni-NTA system is an excellent choice. For proteins prone to insolubility or when high purity is paramount, the GST-tag system, despite the larger tag size, may be the more advantageous approach. Careful consideration of these factors will enable researchers to select the most appropriate purification strategy for their experimental needs, leading to successful protein isolation and subsequent discoveries.
References
- 1. GST-Tagged Protein Purification: Comprehensive Guide & Uses - Creative Proteomics [creative-proteomics.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. The Battle of the Tags: Evaluating GST and His-Tag Methods in Recombinant Protein Purification [thedailyscientist.org]
- 4. researchgate.net [researchgate.net]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. What is the difference between Ni-NTA Agarose and Ni-NTA Superflow? [qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
A Researcher's Guide: Validating Protein Purity after Ni-NTA Chromatography with SDS-PAGE
For researchers, scientists, and drug development professionals, obtaining a highly pure protein is often the crucial first step for downstream applications, from structural studies to functional assays. Nickel-Nitrilotriacetic Acid (Ni-NTA) chromatography is a widely adopted method for purifying recombinant proteins containing a polyhistidine tag (His-tag). However, the purification process itself does not guarantee purity. It is imperative to validate the success of the purification and assess the homogeneity of the resulting protein sample.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is the cornerstone technique for this validation.[1] It is a reliable, straightforward, and cost-effective method to separate proteins based on their molecular weight, providing a clear visual assessment of protein purity.[1][2] This guide provides a comprehensive comparison of Ni-NTA chromatography and its validation by SDS-PAGE, complete with experimental protocols and data interpretation.
The Experimental Journey: From Purification to Validation
The overall process involves purifying the His-tagged protein from a cell lysate using Ni-NTA resin and then analyzing fractions from each stage of the purification process using SDS-PAGE to track the target protein and identify any contaminants.
Caption: Workflow from Ni-NTA purification to SDS-PAGE validation.
Core Techniques: Principles and Protocols
Nickel-NTA Affinity Chromatography
Principle: This technique, a type of Immobilized Metal Affinity Chromatography (IMAC), leverages the high affinity of polyhistidine tags (commonly 6xHis) for immobilized nickel ions.[3][4] The NTA chelation chemistry securely holds the Ni²+ ions, leaving two coordination sites free to bind specifically to the imidazole (B134444) rings of the histidine residues in the His-tag.[4] The target protein is bound to the resin while other proteins are washed away. Finally, the purified protein is eluted by competition, typically using a high concentration of imidazole, which displaces the His-tag from the nickel ions.[4][5]
Experimental Protocol:
-
Resin Preparation:
-
Resuspend the Ni-NTA agarose (B213101) resin (typically supplied as a 50% slurry).[6]
-
Add the desired amount of slurry to a chromatography column.
-
Equilibrate the resin by washing with 5-10 column volumes of Binding Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0). This removes the storage solution (e.g., ethanol) and prepares the resin for protein binding.[7]
-
-
Sample Preparation and Loading:
-
Prepare the cell lysate containing the His-tagged protein under native or denaturing conditions.
-
Clarify the lysate by centrifugation to pellet cell debris.[5]
-
Add imidazole to the lysate to the same concentration as the Binding Buffer (e.g., 10 mM) to reduce low-affinity, non-specific binding of contaminant proteins.
-
Apply the clarified lysate to the equilibrated Ni-NTA column. Collect the fraction that passes through the column; this is the "Flow-through."[5]
-
-
Wash Step:
-
Wash the column with 10-20 column volumes of Wash Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0).
-
The slightly increased imidazole concentration helps to remove proteins that are non-specifically bound to the resin.[4] Collect wash fractions for analysis.
-
-
Elution Step:
-
Elute the bound His-tagged protein using 5-10 column volumes of Elution Buffer, which contains a high concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[5]
-
The high imidazole concentration outcompetes the His-tag for binding to the nickel ions, releasing the target protein.[5]
-
Collect the eluted protein in several fractions.
-
SDS-PAGE for Purity Validation
Principle: SDS-PAGE separates proteins based on their molecular weight.[8] The anionic detergent SDS denatures proteins, disrupting their secondary and tertiary structures, and imparts a uniform negative charge-to-mass ratio.[9][10] When an electric field is applied, the SDS-coated proteins migrate through the porous polyacrylamide gel matrix. Smaller proteins move more easily through the pores and travel further down the gel than larger proteins.[1] This results in separation by size. A pure protein should ideally yield a single band at its expected molecular weight.[10]
Experimental Protocol:
-
Sample Preparation:
-
Take aliquots of the samples collected during purification: Crude Lysate, Flow-through, final Wash, and each Elution fraction.
-
Mix each sample with an equal volume of 2x Laemmli sample buffer (containing SDS, β-mercaptoethanol, glycerol, and bromophenol blue tracking dye).[10]
-
Heat the samples at 95-100°C for 5-10 minutes to ensure complete denaturation and reduction.[9][10]
-
-
Gel Electrophoresis:
-
Assemble the pre-cast or hand-cast polyacrylamide gel in the electrophoresis apparatus and fill the inner and outer chambers with 1x Running Buffer.
-
Load a molecular weight marker (protein ladder) into the first lane. This contains a mixture of well-characterized proteins of known sizes and serves as a reference.[1]
-
Carefully load the prepared samples into the subsequent wells of the gel.
-
Apply a constant voltage (e.g., 120-150 V) and run the gel until the bromophenol blue dye front reaches the bottom.[10]
-
-
Staining and Visualization:
Data Presentation and Interpretation
A successful purification will show the target protein band becoming progressively more prominent from the crude lysate to the elution fractions, while contaminant bands diminish.
Caption: Logic of SDS-PAGE for validating purification success.
Quantitative Data Summary
The purity of the eluted protein can be estimated by densitometry, where the intensity of the target protein band is compared to the total intensity of all bands in that lane.[1]
| Sample Fraction | Expected SDS-PAGE Result | Interpretation |
| Molecular Weight Marker | A series of distinct bands with known molecular weights. | Provides a reference to estimate the size of the sample proteins.[11] |
| Crude Lysate | Multiple bands of varying intensities, including one at the expected size of the His-tagged protein. | Represents the entire protein profile of the host cells before purification. |
| Flow-through | A protein profile similar to the crude lysate, but with the target protein band significantly diminished or absent. | Shows that the target protein has successfully bound to the Ni-NTA resin. |
| Wash | Faint bands corresponding to weakly or non-specifically bound proteins. The target protein should be absent. | Indicates that contaminants are being effectively removed. |
| Elution | A single, prominent band at the expected molecular weight of the His-tagged protein. | Confirms the successful purification of the target protein.[10] The presence of other bands indicates contamination. |
Comparison with Alternative Methods
While Ni-NTA and SDS-PAGE are the workhorses of protein purification and analysis, other methods exist for specific applications.
Alternative Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Ni-NTA Chromatography | IMAC based on His-tag binding to Nickel.[3] | High affinity, versatile (native/denaturing), high capacity. | Co-purification of metal-binding proteins; potential for metal ion leaching.[4] |
| Cobalt-IMAC | IMAC based on His-tag binding to Cobalt. | Higher specificity and purity than Nickel, less non-specific binding.[12][13] | Lower binding capacity compared to Nickel.[13] |
| Ion Exchange (IEX) | Separation based on net surface charge.[14] | High capacity, removes charged contaminants, no tag required. | Purity is highly dependent on buffer pH and ionic strength; often requires multiple steps.[15] |
| Size Exclusion (SEC) | Separation based on hydrodynamic radius (size and shape).[14] | Good for polishing and removing aggregates; can be used for buffer exchange. | Low resolution and capacity; not suitable for primary capture from crude lysate.[14] |
Alternative Purity Validation Techniques
| Technique | Principle | Advantages | Disadvantages |
| SDS-PAGE | Separation by molecular weight.[8] | Simple, rapid, low cost, good qualitative assessment.[2] | Primarily qualitative/semi-quantitative, limited resolution for proteins of similar size.[16] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on interactions with a stationary phase (e.g., reverse-phase, SEC). | Highly quantitative, high resolution and sensitivity.[2] | More expensive equipment, requires more expertise, can be time-consuming. |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules. | Extremely high sensitivity and accuracy, can confirm protein identity and detect modifications. | Requires significant expertise and expensive instrumentation; not a primary screening tool for all fractions.[17] |
References
- 1. How to Validate Protein Purity Using SDS-PAGE [synapse.patsnap.com]
- 2. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
- 3. sinobiological.com [sinobiological.com]
- 4. med.upenn.edu [med.upenn.edu]
- 5. qb3.berkeley.edu [qb3.berkeley.edu]
- 6. Nickel-NTA Protein Purification [protocols.io]
- 7. Ni-NTA Affinity Chromatography to Characterize Protein–Protein Interactions During Fe-S Cluster Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing protein purity using SDS PAGE [protocols.io]
- 9. SDS-PAGE Protocol | Rockland [rockland.com]
- 10. Biopharmaceutical Protein Purity Analysis_SDS-PAGE Protein Purity Identification_SDS-PAGE Protein Purity Analysis_SDS-PAGE Protein Band Purity Analysis | Baitai Paike Biotechnology [en.biotech-pack.com]
- 11. How to Interpret the Electrophoresis Results of SDS-PAGE for Target Protein Detection? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. TOP 5 Protein Purification Columns for His-Tagged Proteins [synapse.patsnap.com]
- 13. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. quora.com [quora.com]
- 15. biocompare.com [biocompare.com]
- 16. SDS-PAGE Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 17. benchchem.com [benchchem.com]
A Head-to-Head Battle for Purity: Ni-NTA vs. Strep-tag in Mass Spectrometry Workflows
For researchers in proteomics and drug development, the purity of a protein sample is paramount for reliable downstream mass spectrometry (MS) analysis. The choice of affinity purification method can significantly impact the quality of the final data. This guide provides a direct comparison of two widely used affinity purification systems: Nickel Nitrilotriacetic Acid (Ni-NTA) chromatography for His-tagged proteins and Strep-Tactin® chromatography for Strep-tag® II or Twin-Strep-tag® fusion proteins. We will delve into their performance, supported by representative experimental data, and provide detailed protocols to help you make an informed decision for your specific research needs.
The Core Principle: A Tale of Two Affinities
The fundamental difference between these two popular methods lies in the nature of their affinity interactions.
Nickel-NTA (IMAC): This method, a type of Immobilized Metal Affinity Chromatography (IMAC), relies on the interaction between a polyhistidine tag (His-tag) engineered onto the recombinant protein and nickel ions chelated to the NTA resin.[1] While generally robust and high-yielding, the interaction can be prone to non-specific binding from endogenous host cell proteins that have naturally occurring histidine-rich regions.[2]
Strep-Tactin®: This system leverages the highly specific and strong interaction between the Strep-tag® II peptide sequence (WSHPQFEK) and a specially engineered streptavidin protein called Strep-Tactin®.[3] This interaction mimics the natural biotin-streptavidin binding, which is one of the strongest non-covalent interactions known in nature. This high specificity often results in superior purity in a single step.[3]
Performance Showdown: Yield vs. Purity
The choice between Ni-NTA and Strep-tag often comes down to a trade-off between protein yield and purity. While Ni-NTA is known for its high binding capacity and cost-effectiveness, it frequently requires extensive optimization to minimize contaminants.[1] Conversely, the Strep-tag system typically delivers highly pure protein with minimal optimization, though the resin can be more expensive and the yield might be lower in some cases.[4]
Table 1: Comparison of Purification Performance
| Parameter | Nickel-NTA (His-tag) | Strep-Tactin® (Twin-Strep-tag®) |
| Purity | Moderate (~80%)[4] | High (>95%)[4] |
| Yield | High (5–40 mg/ml resin)[4] | Good (~3 mg/ml resin)[4] |
| Binding Affinity | µM–nM range[2] | µM–pM range[4] |
| Elution Conditions | Imidazole gradient, pH shift[4] | Competitive elution with desthiobiotin[3] |
| Need for Optimization | High[3] | Low[3] |
Table 2: Mass Spectrometry Outcome Comparison
| MS Metric | Nickel-NTA Purified Sample | Strep-Tactin® Purified Sample |
| Target Protein Sequence Coverage | Good | Excellent |
| Number of Identified Host Cell Contaminants | Higher | Lower |
| Reproducibility | Moderate to Good | High |
Experimental Protocols
Here we provide detailed protocols for a typical purification workflow for each system, followed by a standardized on-bead digestion protocol for mass spectrometry sample preparation.
Protocol 1: Nickel-NTA Purification of His-tagged Proteins (Native Conditions)
-
Resin Equilibration:
-
Add 1 ml of Ni-NTA resin slurry (50%) to a gravity-flow column.
-
Wash the resin with 5 column volumes (CV) of sterile, deionized water.
-
Equilibrate the resin with 5 CV of Lysis/Binding Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
-
Lysate Preparation and Binding:
-
Resuspend the cell pellet from a 1 L culture in 20-30 ml of ice-cold Lysis/Binding Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.
-
Apply the cleared lysate to the equilibrated Ni-NTA column.
-
-
Washing:
-
Wash the column with 10 CV of Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the His-tagged protein with 5 CV of Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect 1 ml fractions and analyze by SDS-PAGE.
-
Protocol 2: Strep-Tactin® Purification of Twin-Strep-tag® Proteins (Native Conditions)
-
Resin Equilibration:
-
Add 1 ml of Strep-Tactin® resin to a gravity-flow column.
-
Equilibrate the resin with 5 CV of Buffer W (100 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0).
-
-
Lysate Preparation and Binding:
-
Resuspend the cell pellet from a 1 L culture in 20-30 ml of ice-cold Buffer W.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.
-
Apply the cleared lysate to the equilibrated Strep-Tactin® column.
-
-
Washing:
-
Wash the column with 10 CV of Buffer W to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the Twin-Strep-tagged protein with 5 CV of Buffer E (Buffer W containing 2.5 mM desthiobiotin).
-
Collect 1 ml fractions and analyze by SDS-PAGE.
-
Protocol 3: On-Bead Digestion for Mass Spectrometry
-
Bead Preparation:
-
After the final wash step in either Protocol 1 or 2, transfer a 50 µl aliquot of the protein-bound resin to a new microcentrifuge tube.
-
Wash the beads three times with 500 µl of 50 mM Ammonium Bicarbonate, pH 8.0.
-
-
Reduction and Alkylation:
-
Resuspend the beads in 50 µl of 50 mM Ammonium Bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes.
-
-
Digestion:
-
Add 1 µg of sequencing-grade trypsin to the bead slurry.
-
Incubate overnight at 37°C with gentle shaking.
-
-
Peptide Extraction:
-
Centrifuge the tube and transfer the supernatant containing the peptides to a new tube.
-
To further extract peptides, add 50 µl of 0.1% formic acid to the beads, vortex, and centrifuge. Combine this supernatant with the first one.
-
Desalt the peptides using a C18 StageTip prior to LC-MS/MS analysis.
-
Visualizing the Workflow and Comparison
To better illustrate the processes and the key decision points, the following diagrams have been generated.
Conclusion and Recommendations
The choice between Nickel-NTA and Strep-Tactin® purification systems is highly dependent on the specific goals of your experiment.
-
Choose Nickel-NTA when:
-
Maximizing protein yield is the primary concern.
-
Cost of consumables is a limiting factor.
-
You are prepared to optimize washing and elution conditions to improve purity.
-
-
Choose Strep-Tactin® when:
-
High purity is critical for your downstream application, such as the identification of protein-protein interactions or the analysis of post-translational modifications.
-
A streamlined, one-step purification protocol is desired.
-
Gentle elution conditions are required to maintain protein activity or complex integrity.[1]
-
For most mass spectrometry applications, where sample purity directly translates to data quality, the Strep-tag® system often provides a more reliable and efficient workflow , despite the potentially higher initial cost. The reduction in host cell protein contamination leads to cleaner spectra, more confident protein identifications, and higher sequence coverage of the protein of interest.
References
A Researcher's Guide to Ni-NTA Resin Binding Capacity: A Comparative Analysis
For researchers and professionals in drug development, the efficient purification of His-tagged proteins is a critical step. A key factor in this process is the binding capacity of the nickel-nitrilotriacetic acid (Ni-NTA) resin used. This guide provides a comparative analysis of the binding capacities of various commercially available Ni-NTA resins, supported by experimental data and detailed protocols to aid in resin selection and experimental design.
Understanding Binding Capacity
The binding capacity of a chromatography resin refers to the amount of target protein that can be adsorbed by a specific volume of the resin. This is typically expressed in milligrams of protein per milliliter of resin (mg/mL). Two main types of binding capacity are considered:
-
Static Binding Capacity (SBC): This is the maximum amount of protein that can bind to the resin under batch conditions, where the resin and protein solution are incubated together for a prolonged period.
-
Dynamic Binding Capacity (DBC): This is the amount of protein that binds to the resin in a column under specific flow conditions before a significant amount of the target protein begins to elute without binding (breakthrough). DBC is often a more realistic measure for column chromatography applications.
It is important to note that the binding capacity is not an absolute value but is influenced by several factors, including the specific characteristics of the His-tagged protein (size, conformation, and accessibility of the His-tag), buffer composition (pH, ionic strength, and the presence of imidazole), and the flow rate during chromatography.
Comparison of Commercial Ni-NTA Resins
The following tables summarize the reported binding capacities of several popular commercial Ni-NTA resins. The data has been compiled from manufacturer's technical specifications and publicly available information. It is crucial to recognize that the reported values may have been determined under different experimental conditions, leading to some variability.
| Resin | Manufacturer | Reported Binding Capacity (mg/mL) | Matrix Type |
| Ni-NTA Agarose | QIAGEN | Up to 50 | Sepharose CL-6B |
| Ni-NTA Superflow | QIAGEN | Up to 50 | Cross-linked Agarose |
| PureCube Ni-NTA Agarose | Cube Biotech | Up to 80 | Agarose |
| GoldBio Ni-NTA Agarose | GoldBio | 6 - 80 | Agarose |
| High-Affinity Ni-NTA Resin | GenScript | > 20 | 4% Cross-linked Agarose |
| Ni-NTA Resin | G-Biosciences | > 50 | 6% Cross-linked Agarose |
| Super Nickel NTA Affinity Resin | Molecular Dimensions/Agar Scientific | Up to 70 | 7.5% Cross-linked Agarose |
Note: The binding capacity is often protein-dependent. For instance, QIAGEN specifies that while their Ni-NTA Superflow has a guaranteed binding capacity of up to 20 mg/mL for any 6xHis-tagged protein, it can be significantly higher for specific proteins like 6xHis-GFP (55 mg/mL).[1] Similarly, Cube Biotech's resin boasts a high binding capacity of up to 80 mg/mL.[2] GoldBio also reports a wide range of binding capacities, from 6 to 80 mg/mL, depending on the specific product and target protein.[3]
Experimental Protocols
To accurately assess and compare the binding capacity of different Ni-NTA resins in your own laboratory, it is essential to follow a standardized protocol. Below are detailed methodologies for determining both static and dynamic binding capacity.
Determining Static Binding Capacity (SBC)
This protocol is adapted for a batch-binding format.
Materials:
-
Ni-NTA resin slurry (e.g., 50% suspension)
-
Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Purified His-tagged protein of known concentration
-
Microcentrifuge tubes
-
Spectrophotometer or protein quantification assay (e.g., Bradford or BCA)
Procedure:
-
Resin Equilibration:
-
Pipette a defined volume of the Ni-NTA resin slurry (e.g., 1 mL of a 50% slurry, which corresponds to 0.5 mL of settled resin) into a microcentrifuge tube.
-
Centrifuge at 500 x g for 2 minutes to pellet the resin.
-
Discard the supernatant.
-
Add 5 bed volumes of Binding Buffer to the resin, gently resuspend, and centrifuge again. Repeat this wash step twice.
-
-
Protein Binding:
-
Add a known, excess amount of the purified His-tagged protein solution to the equilibrated resin.
-
Incubate on a rotator at 4°C for 1-2 hours to allow for complete binding.
-
-
Washing:
-
Centrifuge the tube at 500 x g for 2 minutes and collect the supernatant (this is the unbound fraction).
-
Wash the resin with 5 bed volumes of Wash Buffer. Repeat twice, collecting the wash fractions.
-
-
Elution:
-
Add 2 bed volumes of Elution Buffer to the resin, resuspend, and incubate for 10 minutes.
-
Centrifuge and collect the supernatant (eluate). Repeat the elution step.
-
-
Quantification:
-
Measure the protein concentration of the initial protein solution, the unbound fraction, the wash fractions, and the elution fractions using a spectrophotometer (at A280) or a protein quantification assay.
-
Calculate the static binding capacity using the following formula:
SBC (mg/mL) = (Total amount of protein loaded - Amount of protein in unbound and wash fractions) / Volume of settled resin
-
Determining Dynamic Binding Capacity (DBC)
This protocol is designed for use with a chromatography system (e.g., FPLC).[4]
Materials:
-
Chromatography system with a UV detector
-
Packed column with a known bed volume of Ni-NTA resin
-
Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Purified His-tagged protein of known concentration in Binding Buffer
-
0.45 µm filter
Procedure:
-
System and Column Preparation:
-
Equilibrate the chromatography system and the packed column with Binding Buffer until a stable baseline is achieved on the UV detector.
-
-
Sample Loading:
-
Filter the protein sample through a 0.45 µm filter to remove any precipitates.
-
Continuously load the protein sample onto the column at a defined, constant flow rate (e.g., 1 mL/min for a 1 mL column).
-
-
Monitoring Breakthrough:
-
Monitor the absorbance at 280 nm (A280) of the column effluent in real-time.
-
As the resin becomes saturated, the protein will start to flow through the column without binding, causing the A280 to rise. This is known as breakthrough.
-
-
Data Analysis:
-
The dynamic binding capacity is typically calculated at 10% breakthrough (QB10), which is the point where the A280 of the effluent reaches 10% of the A280 of the initial protein sample.
-
Calculate the DBC using the following formula:
DBC (mg/mL) = (Volume of protein loaded at 10% breakthrough) x (Concentration of protein sample) / (Column bed volume)
-
Visualizing the Experimental Workflow
To further clarify the process of determining binding capacity, the following diagrams illustrate the key steps in both the static and dynamic binding capacity experiments.
Caption: Workflow for determining Static Binding Capacity (SBC).
Caption: Workflow for determining Dynamic Binding Capacity (DBC).
By understanding the factors that influence binding capacity and by employing standardized protocols for evaluation, researchers can make informed decisions when selecting a Ni-NTA resin, ultimately leading to more efficient and successful protein purification workflows.
References
A Head-to-Head Comparison of Ni-NTA and Other Affinity Tags for Protein Purification
For researchers, scientists, and drug development professionals navigating the complex landscape of protein expression and purification, the choice of an affinity tag is a critical decision that significantly impacts yield, purity, and downstream applications. This guide provides an objective comparison of the widely used Nickel-Nitrilotriacetic Acid (Ni-NTA) affinity system with other popular alternatives, namely Glutathione S-Transferase (GST), Strep-tag® II, and FLAG®-tag. The information presented herein is supported by experimental data to facilitate an informed selection process.
At a Glance: Performance Comparison of Common Affinity Tags
The selection of an appropriate affinity tag is a balancing act between desired purity, expected yield, and the biochemical properties of the target protein. The following table summarizes key quantitative and qualitative performance indicators for Ni-NTA (His-tag), GST-tag, Strep-tag II, and FLAG-tag based on comparative studies.[1][2][3][4] It is important to note that yields and purity can vary significantly depending on the specific protein, expression system, and experimental conditions.
| Feature | Ni-NTA (His-tag) | GST-tag | Strep-tag II | FLAG-tag |
| Principle | Immobilized Metal Affinity Chromatography (IMAC) | Enzyme-substrate affinity | High-affinity streptavidin-peptide interaction | Immunoaffinity (Antibody-antigen interaction) |
| Typical Yield | Good to High | Moderate to High | Good | Low to Moderate |
| Purity from E. coli | Moderate | Moderate to High | High to Very High | Very High |
| Binding Capacity of Resin | High | High | Moderate | Low |
| Elution Conditions | Harsh (Low pH or Imidazole competition) | Mild (Reduced glutathione) | Mild (Desthiobiotin competition) | Mild (Competitive peptide elution) or Harsh (Low pH) |
| Tag Size | Small (6-10 amino acids) | Large (~26 kDa) | Small (8 amino acids) | Small (8 amino acids) |
| Potential for Non-specific Binding | Moderate to High | Low to Moderate | Very Low | Very Low |
| Cost of Resin | Low | Moderate | Moderate | High |
In-Depth Analysis of Affinity Tag Systems
Ni-NTA (His-tag) System
The His-tag, typically a sequence of six to ten histidine residues, is one of the most popular affinity tags due to its small size and the high binding capacity of the corresponding Ni-NTA resin.[1][2][3][4] Purification is based on the ability of histidine residues to chelate divalent metal ions, most commonly nickel, immobilized on a chromatography matrix.
While the His-tag system often provides good protein yields from inexpensive and high-capacity resins, it can suffer from moderate purity, especially when purifying from complex sources like eukaryotic cell extracts.[1][2][3][4] This is due to the presence of endogenous proteins with histidine-rich regions that can co-purify with the target protein. Elution typically requires either a low pH buffer, which can be detrimental to protein stability and function, or high concentrations of imidazole, which may need to be removed for downstream applications.
GST-tag System
The Glutathione S-Transferase (GST) tag is a larger protein tag (~26 kDa) that can enhance the solubility and expression of some recombinant proteins.[5] Purification relies on the high affinity of GST for its substrate, glutathione, which is immobilized on a resin. Elution is achieved under mild conditions using a buffer containing reduced glutathione.[5]
The GST system generally provides moderate to high purity and yield.[1][2][3][4] The large size of the GST tag can sometimes interfere with the structure and function of the target protein, often necessitating its removal by proteolytic cleavage.
Strep-tag® II System
The Strep-tag II is a small peptide tag (8 amino acids) that binds with high specificity and affinity to a genetically engineered form of streptavidin called Strep-Tactin®.[6] This system offers a significant advantage in terms of purity, often yielding highly pure protein in a single step.[1][2][3][4] Elution is performed under very mild and physiological conditions using desthiobiotin, a competitive agent that reversibly binds to Strep-Tactin®.[6]
Comparative studies suggest that the Strep-tag II system provides an excellent compromise of high purity, good yield, and moderate cost.[1][2][3][4]
FLAG®-tag System
The FLAG-tag is a small, hydrophilic octapeptide that is recognized by a specific monoclonal antibody (anti-FLAG). This immunoaffinity-based system is renowned for its high specificity, which results in exceptionally pure protein preparations.[1][2][3][4] Elution can be achieved under gentle conditions by competition with a FLAG peptide or under harsher, low pH conditions.
The primary drawbacks of the FLAG-tag system are the high cost and low binding capacity of the antibody-based affinity resin, which can limit its use for large-scale purifications.[1][2][3][4]
Experimental Workflows
The general workflow for affinity purification of tagged proteins is conserved across the different systems, involving cell lysis, binding of the tagged protein to the affinity resin, washing to remove unbound contaminants, and elution of the purified protein.
References
A Researcher's Guide to Magnetic Ni-NTA Beads for Pull-Down Assays: A Performance Evaluation
For researchers and professionals in drug development, the efficient isolation of His-tagged proteins is a critical step in numerous workflows. Magnetic Nickel-Nitrilotriacetic acid (Ni-NTA) beads have become a staple for pull-down assays due to their high affinity and ease of use. This guide provides an objective comparison of the performance of various commercially available magnetic Ni-NTA beads and evaluates them against alternative technologies, supported by experimental data and detailed protocols.
Performance Comparison of Magnetic Ni-NTA Beads
The selection of magnetic Ni-NTA beads can significantly impact the yield and purity of the target protein. Below is a summary of performance data from various suppliers, highlighting key metrics such as binding capacity and observed purity.
| Bead Type | Target Protein | Binding Capacity (per mL of beads) | Purity | Source |
| Thermo Scientific HisPur Ni-NTA | 6xHis-GFP | Not specified in direct comparison | High | [1] |
| 6xHis-β Galactosidase | Not specified in direct comparison | High | [1] | |
| Qiagen Ni-NTA Magnetic Agarose | 6xHis-GFP | Not specified in direct comparison | High | [1] |
| 6xHis-β Galactosidase | Not specified in direct comparison | Lower | [1] | |
| Millipore PureProteome Ni-NTA | 6xHis-GFP | Not specified in direct comparison | Lower | [1] |
| 6xHis-β Galactosidase | Not specified in direct comparison | Lower | [1] | |
| GE Healthcare Mag Sepharose | 6xHis-GFP | Not specified in direct comparison | Lower | [1] |
| 6xHis-β Galactosidase | Not specified in direct comparison | Lower | [1] | |
| NEB NEBExpress Ni-NTA | General His-tagged proteins | ≥ 7.5 mg | >95% | [2][3][4] |
| Cube Biotech Ni-NTA MagBeads | 6xHis-tagged GFP (27 kDa) | ~80 mg | High | [5] |
Note: Direct comparison of binding capacity can be challenging as it is often protein-dependent. The data presented is based on manufacturer claims and available comparative studies.
Experimental Protocol: His-Tagged Protein Pull-Down Assay with Magnetic Ni-NTA Beads
This generalized protocol synthesizes common steps from various manufacturer instructions. Optimization may be required for specific proteins and applications.
1. Bead Preparation:
-
Resuspend the magnetic Ni-NTA beads thoroughly by vortexing.
-
Transfer the desired volume of bead slurry to a microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads.
-
Remove and discard the supernatant.
-
Wash the beads with 2-3 volumes of Equilibration/Binding Buffer. Repeat this step twice.
2. Protein Binding:
-
Resuspend the washed beads in Equilibration/Binding Buffer.
-
Add the clarified cell lysate containing the His-tagged protein to the bead suspension.
-
Incubate on a rotator or shaker for 30-60 minutes at room temperature or 4°C.
3. Washing:
-
Place the tube on a magnetic rack to pellet the beads.
-
Remove and discard the supernatant (flow-through).
-
Wash the beads 3-5 times with Wash Buffer. For each wash, resuspend the beads completely and incubate for 5 minutes before magnetic separation.
4. Elution:
-
After the final wash, remove all residual wash buffer.
-
Add Elution Buffer to the beads and resuspend thoroughly.
-
Incubate for 10-15 minutes with gentle mixing.
-
Place the tube on a magnetic rack and carefully collect the supernatant containing the eluted protein.
-
For a higher protein concentration, a second elution step can be performed.
Buffer Compositions:
-
Equilibration/Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-50 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.
Visualizing the Workflow
The following diagram illustrates the key steps in a typical pull-down assay using magnetic Ni-NTA beads.
Caption: Experimental workflow for a His-tagged protein pull-down assay.
Alternatives to Magnetic Ni-NTA Beads
While Ni-NTA is the most common chemistry for His-tagged protein purification, several alternatives exist, each with its own set of advantages and disadvantages.
| Technology | Principle | Advantages | Disadvantages |
| Magnetic Cobalt (Co-IMAC) Beads | Immobilized Metal Affinity Chromatography using Cobalt ions. | Higher specificity, leading to higher purity and less non-specific binding.[6][7][8] | Lower binding affinity and capacity compared to Nickel.[6][9][10][11] |
| Strep-Tactin® Magnetic Beads | High-affinity interaction between the Strep-tag® II and Strep-Tactin®. | Very high specificity, mild elution conditions preserving protein activity.[12] | Requires the larger Strep-tag® II, potentially lower binding capacity than Ni-NTA.[12] |
| Polyphosphate (polyP) Resin | Non-covalent interaction between histidine repeats and polyphosphate. | Can be used as a complementary purification step after Ni-NTA.[13] Effective in the presence of DTT and EDTA.[13] | Newer technology, less established than IMAC. |
Conclusion
The choice of magnetic beads for His-tagged protein pull-down assays depends on the specific requirements of the experiment. For high yield, magnetic Ni-NTA beads from suppliers like Cube Biotech and Thermo Scientific demonstrate strong performance.[1][5] When purity is the primary concern, cobalt-based magnetic beads offer a valuable alternative due to their higher specificity.[6][7][8] For applications requiring utmost purity and mild elution, Strep-Tactin® technology, although necessitating a different tag, is a powerful option.[12] Researchers should carefully consider the trade-offs between yield, purity, and cost when selecting the appropriate tool for their protein purification needs. The provided protocol and workflow diagram offer a solid foundation for developing and executing successful pull-down assays.
References
- 1. Superior performance of HisPur Ni-NTA Magnetic Beads when compared to magnetic beads from other suppliers | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. neb.com [neb.com]
- 3. neb.com [neb.com]
- 4. NEBExpress Ni-NTA Magnetic Beads (NEB #S1423) [protocols.io]
- 5. cube-biotech.com [cube-biotech.com]
- 6. Compare Ni-NTA vs. Co2+ Resins for His-Tag Proteins [synapse.patsnap.com]
- 7. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Affinity Resins Compared: Ni-NTA vs Cobalt vs IMAC [synapse.patsnap.com]
- 9. its.caltech.edu [its.caltech.edu]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. researchgate.net [researchgate.net]
- 12. Comparing Protein Purification Resins: Ni-NTA vs. Strep-Tactin [synapse.patsnap.com]
- 13. Protein purification via consecutive histidine–polyphosphate interaction - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Nickel Ion Leakage from Ni-NTA Resins: A Comparative Guide for Researchers
For researchers and drug development professionals relying on His-tagged protein purification, the integrity of the final protein product is paramount. A critical, yet often overlooked, aspect of purification using Nickel-Nitriloacetic Acid (Ni-NTA) resins is the potential for nickel ion leakage. Leached nickel ions can co-elute with the target protein, potentially compromising downstream applications by interfering with enzymatic activity, structural studies, or inducing toxicity in cell-based assays. This guide provides an objective comparison of various Ni-NTA resins, focusing on nickel ion leakage, supported by experimental data and detailed protocols for in-house assessment.
Comparison of Commercial Ni-NTA Resins
The stability of a Ni-NTA resin and its propensity for nickel leakage are primarily determined by the chemistry of the chelating ligand that immobilizes the nickel ion. While traditional Ni-NTA resins utilize a tetradentate chelator (four coordination sites for the nickel ion), newer generations of resins employ more advanced chemistries, such as pentadentate ligands or proprietary chelators, to enhance nickel ion stability. This is particularly crucial when purification buffers contain agents like chelators (e.g., EDTA) or reducing agents (e.g., DTT), which are known to strip nickel ions from the resin.[1][2]
Below is a summary of nickel leakage data and stability claims for several commercially available resins. It is important to note that much of this data is provided by the manufacturers and may not be the result of independent, head-to-head comparisons under identical conditions, with some exceptions.
| Resin/Technology | Chelating Ligand Type | Reported Nickel Leakage/Stability | Buffer Compatibility Claims | Source(s) |
| cOmplete His-Tag Purification Resin (Roche) | Proprietary (strong chelator) | <1% nickel loss in 10 mM EDTA & 10 mM DTT. In a comparative test, resins from competitors lost 59% and 76% under the same conditions.[3] | High tolerance to EDTA and DTT.[3][4][5][6][7] | [3][4][5][6][7] |
| Ni-Penta™ Resins (Marvelgent Biosciences) | Pentadentate | "Negligible" nickel ion leakage.[8] Less than 5% leakage after 2 hours in 50 mM EDTA.[9] | High tolerance to EDTA, DTT, and β-mercaptoethanol.[8][9][10][11][12] | [8][9][10][11][12] |
| WorkBeads™ NiMAC (Bio-Works) | Proprietary | "Extremely low nickel ion leakage."[1][13][14][15] | Resistant to up to 20 mM DTT and 20 mM EDTA.[1][2][13][14][15] | [1][2][13][14][15] |
| Ni Sepharose™ excel (GE Healthcare) | Proprietary | Nickel ions remain bound even after 24 hours in 10 mM EDTA.[16][17] Leakage is condition-dependent but very low.[18][19] | High resistance to EDTA and DTT.[16][17] | [16][17][18][19] |
| PureCube Ni-INDIGO (Cube Biotech) | Proprietary | Up to 30 times lower nickel leakage compared to standard Ni-NTA.[20][21] | Resistant to EDTA, DTT, Phenanthroline, GuHCl, TCEP, Triton, Urea, Acetonitrile.[20][21] | [20][21] |
| Nickel Chelating Superflow 4 (Sterogene Bioseparations) | Proprietary Tetra-dentate | Claims "no metal leakage properties".[22][23][24] | Compatible with a variety of chemicals, pH values, and standard clean-in-place procedures.[22][23][24][25] | [22][23][24][25] |
| Ni-NTA Superflow (Qiagen) | Tetradentate (NTA) | Lowest level of nickel leaching in an independent comparison.[26] Prevents nickel-ion leaching due to the tetradentate nature of NTA.[27] | Can be used with up to 10 mM DTT without increased nickel leaching.[28] | [26][27][28] |
| HisPur™ Ni-NTA Resin (Thermo Fisher Scientific) | Tetradentate (NTA) | "Low-metal ion leaching".[29] "Minimal metal leaching".[30] | Compatible with a variety of buffer additives, but chelators like EDTA should be avoided.[29][30] | [29][30][31][32][33][34] |
| Bio-Scale™ Mini Nuvia™ IMAC Ni-Charged (Bio-Rad) | Nitrilotriacetic acid (NTA) | No specific quantitative data on leakage found. | Standard IMAC compatibility. | [35][36][37][38][39] |
Experimental Protocol for Assessing Nickel Ion Leakage
To quantitatively assess nickel ion leakage from a Ni-NTA resin in your own laboratory, a colorimetric assay using a nickel-sensitive dye is a straightforward and accessible method. The following protocol is based on the use of 4-(2-pyridylazo)resorcinol (B72590) (PAR) or hydroxynaphthol blue (HNB), which form colored complexes with nickel ions, allowing for spectrophotometric quantification.
Materials:
-
Ni-NTA resin to be tested
-
Chromatography column
-
Elution buffer (e.g., 50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole (B134444), pH 8.0)
-
Buffer without imidazole (e.g., 50 mM Sodium Phosphate, 300 mM NaCl, pH 8.0)
-
Nickel standard solution (e.g., 1000 ppm NiCl₂)
-
4-(2-pyridylazo)resorcinol (PAR) or Hydroxynaphthol Blue (HNB) solution (e.g., 1 mM in water)
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Resin Preparation: Pack a chromatography column with a defined volume (e.g., 1 mL) of the Ni-NTA resin to be tested.
-
Equilibration: Equilibrate the resin with 10 column volumes (CV) of buffer without imidazole.
-
Blank Elution: Flow 5 CV of the elution buffer through the column and collect the eluate in fractions (e.g., 1 mL each). This will serve as the experimental sample to test for nickel leakage.
-
Standard Curve Preparation:
-
Prepare a series of nickel standards (e.g., 0, 5, 10, 20, 50, 100 µM) by diluting the nickel standard solution in the elution buffer.
-
To each standard, add a fixed amount of the colorimetric reagent (PAR or HNB). The final concentration of the reagent should be in excess to ensure all nickel ions can form a complex.
-
Incubate for a few minutes to allow for color development.
-
Measure the absorbance of each standard at the appropriate wavelength (e.g., ~495 nm for Ni-PAR complex).
-
Plot the absorbance values against the known nickel concentrations to generate a standard curve.
-
-
Sample Analysis:
-
To each collected eluate fraction, add the same fixed amount of the colorimetric reagent as used for the standards.
-
Incubate for the same duration.
-
Measure the absorbance of each fraction at the same wavelength.
-
-
Quantification:
-
Using the standard curve, determine the concentration of nickel in each eluate fraction.
-
The total amount of leached nickel can be calculated by summing the amounts from all fractions.
-
Visualizing the Experimental Workflow
The logical flow of the experimental protocol to assess nickel ion leakage can be visualized as follows:
References
- 1. bio-works.com [bio-works.com]
- 2. shop.bio-works.com [shop.bio-works.com]
- 3. tandfonline.com [tandfonline.com]
- 4. selectscience.net [selectscience.net]
- 5. selectscience.net [selectscience.net]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. thomassci.com [thomassci.com]
- 8. marvelgent.com [marvelgent.com]
- 9. marvelgent.com [marvelgent.com]
- 10. marvelgent.com [marvelgent.com]
- 11. marvelgent.com [marvelgent.com]
- 12. MARVELGENT BIOSCIENCES INC PROTEINDEX Ni-Penta Agarose 6 Fast Flow, Chemical | Fisher Scientific [fishersci.com]
- 13. bio-works.com [bio-works.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. uni-onward.com.tw [uni-onward.com.tw]
- 17. fishersci.de [fishersci.de]
- 18. webhome.auburn.edu [webhome.auburn.edu]
- 19. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 20. cube-biotech.com [cube-biotech.com]
- 21. researchgate.net [researchgate.net]
- 22. sterogene.com [sterogene.com]
- 23. sterogene.com [sterogene.com]
- 24. resources.gojirafc.com [resources.gojirafc.com]
- 25. sterogene.com [sterogene.com]
- 26. Ni-NTA Superflow Cartridges [qiagen.com]
- 27. Ni-NTA Superflow [qiagen.com]
- 28. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. assets.fishersci.com [assets.fishersci.com]
- 31. selectscience.net [selectscience.net]
- 32. HisPur™ Ni-NTA Resin, 10 mL - FAQs [thermofisher.com]
- 33. Thermo Scientific™ HisPur™ Ni-NTA Resin | Fisher Scientific [fishersci.ca]
- 34. Performance Characterization of HisPur Nickel Superflow Agarose | Thermo Fisher Scientific - SG [thermofisher.com]
- 35. bio-rad.com [bio-rad.com]
- 36. bio-rad.com [bio-rad.com]
- 37. bio-rad.com [bio-rad.com]
- 38. bio-rad.com [bio-rad.com]
- 39. bio-rad.com [bio-rad.com]
Unmasking Unwanted Interactions: A Guide to Antibody Cross-Reactivity with Ni-NTA Purified Proteins
For researchers, scientists, and drug development professionals, the purity of a protein is paramount. While Nickel-Nitrilotriacetic Acid (Ni-NTA) affinity chromatography is a widely used and efficient method for purifying His-tagged recombinant proteins, a critical and often overlooked issue is the potential for antibody cross-reactivity with co-purified contaminants. This guide provides a comprehensive comparison of factors contributing to this phenomenon, supported by experimental protocols and data-driven recommendations to ensure the specificity of your downstream immunoassays.
The Root of the Problem: Co-Purified Contaminants
The primary cause of antibody cross-reactivity with Ni-NTA purified proteins is the presence of contaminating HCPs. Several factors contribute to this co-purification:
-
Histidine-rich Proteins: The host organism (e.g., E. coli, yeast, mammalian cells) naturally expresses proteins with histidine clusters that can bind to the Ni-NTA resin.
-
Non-specific Binding: Proteins can interact with the chromatography matrix through ionic or hydrophobic interactions.
-
Protein-Protein Interactions: The His-tagged protein of interest may form complexes with other proteins, carrying them through the purification process.
These co-purified contaminants can subsequently cross-react with antibodies, particularly polyclonal antibodies which recognize multiple epitopes.
Comparing Purification Strategies to Minimize Contaminants
While Ni-NTA is a powerful tool, its limitations in terms of purity necessitate careful optimization and consideration of alternative or supplementary purification steps.
| Purification Strategy | Principle | Advantages | Disadvantages | Impact on Antibody Cross-Reactivity |
| Optimized Ni-NTA | His-tag binds to immobilized Ni2+ ions. Optimization involves adjusting buffer components. | Simple, high capacity, cost-effective. | Prone to contamination with metal-binding proteins and HCPs. | High risk of cross-reactivity if not optimized. Co-eluted HCPs can be recognized by antibodies. |
| Cobalt-based IMAC (Co-NTA) | His-tag binds to immobilized Co2+ ions. | Higher specificity for His-tags compared to nickel, resulting in lower HCP contamination. | Lower binding capacity than Ni-NTA. | Reduced risk of cross-reactivity due to higher purity of the eluted protein. |
| Anti-His Tag Antibody Affinity Chromatography | His-tagged protein is captured by a specific anti-His tag antibody immobilized on a resin. | Very high specificity, leading to significantly purer protein. | Lower binding capacity and higher cost compared to IMAC. | Lowest risk of cross-reactivity as the purification principle is based on a specific antibody-antigen interaction. |
| Tandem Affinity Purification (e.g., His-tag + another tag) | Two different affinity tags are used sequentially for purification. | Greatly increased purity by selecting for proteins that have both tags. | More complex cloning and purification process. | Very low risk of cross-reactivity due to the high purity of the final eluate. |
Experimental Protocols for Assessing and Mitigating Cross-Reactivity
To ensure the validity of your results, it is essential to experimentally verify the specificity of your antibodies against your Ni-NTA purified protein.
Western Blotting Protocol to Detect Cross-Reactivity
This protocol is designed to identify if an antibody cross-reacts with any protein in the eluate from a mock (empty vector) purification.
1. Mock Purification:
-
Perform a Ni-NTA purification using a lysate from host cells transformed with an empty vector (lacking the His-tagged protein of interest).
-
Elute the bound proteins using the same elution buffer as for your target protein.
2. SDS-PAGE and Western Blotting:
-
Run the following samples on an SDS-PAGE gel:
-
Lane 1: Molecular weight marker
-
Lane 2: Your Ni-NTA purified His-tagged protein
-
Lane 3: Eluate from the mock purification
-
Lane 4: Lysate from the host cells (unpurified)
-
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with your primary antibody (the one you are testing for cross-reactivity) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate.
Interpretation:
-
If a band appears in the mock eluate lane (Lane 3) at the same molecular weight as a band in your purified protein lane (Lane 2), it indicates that your antibody is cross-reacting with a co-purified host cell protein.
ELISA Protocol for Quantifying Cross-Reactivity
This protocol can be used to quantify the extent of non-specific binding of an antibody to co-eluted proteins.
1. Plate Coating:
-
Coat the wells of a 96-well ELISA plate with your purified His-tagged protein (e.g., 1 µg/mL in coating buffer).
-
In separate wells, coat with the eluate from a mock purification at the same total protein concentration.
-
Include uncoated wells as a background control.
-
Incubate overnight at 4°C.
2. Blocking:
-
Wash the plate three times with wash buffer (e.g., PBST).
-
Block all wells with a blocking buffer for 1-2 hours at room temperature.
3. Antibody Incubation:
-
Wash the plate three times.
-
Add serial dilutions of your primary antibody to the wells.
-
Incubate for 1-2 hours at room temperature.
4. Secondary Antibody and Detection:
-
Wash the plate three times.
-
Add an HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate five times.
-
Add a TMB substrate and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
Data Analysis:
-
Compare the signal generated in the wells coated with the mock eluate to the signal from the wells with your purified protein. A significant signal in the mock eluate wells indicates cross-reactivity.
Data-Driven Recommendations for Minimizing Cross-Reactivity
To improve the purity of Ni-NTA purified proteins and reduce the likelihood of antibody cross-reactivity, consider the following optimizations to your purification protocol.
| Parameter | Standard Condition | Optimized Condition for Higher Purity | Rationale |
| Imidazole (B134444) in Lysis/Binding Buffer | 0-10 mM | 20-40 mM | Competes with low-affinity, non-specific binders for the Ni-NTA resin.[2] |
| Salt Concentration | 150-300 mM NaCl | 500 mM - 1 M NaCl | Reduces non-specific ionic interactions between proteins and the resin.[2][3] |
| Detergents | None | 0.1-0.5% Triton X-100 or Tween 20 | Reduces non-specific hydrophobic interactions.[2][3] |
| Reducing Agents | 1-5 mM β-mercaptoethanol | Use with caution (can strip Ni2+). Consider alternative resins if high concentrations are needed. | Can disrupt disulfide-linked protein complexes but may interfere with Ni-NTA binding. |
| Wash Steps | 2-3 washes | 4-5 washes with optimized buffer | More extensive washing helps to remove loosely bound contaminants.[2] |
| Elution Method | Single high imidazole step | Imidazole gradient elution | Allows for better separation of the target protein from contaminants that elute at lower imidazole concentrations. |
Conclusion
Antibody cross-reactivity with contaminants in Ni-NTA purified protein preparations is a significant concern that can compromise the validity of immunological assays. By understanding the sources of contamination, implementing rigorous experimental controls, and optimizing purification protocols, researchers can significantly enhance the purity of their proteins and the reliability of their data. For applications demanding the highest level of purity and specificity, considering alternative or tandem affinity purification methods is strongly recommended. Ultimately, a proactive approach to identifying and mitigating cross-reactivity will lead to more robust and reproducible scientific findings.
References
Safety Operating Guide
Navigating the Disposal of Nickel Nitrilotriacetic Acid (Ni-NTA): A Procedural Guide
The proper disposal of Nickel Nitrilotriacetic Acid (Ni-NTA) is a critical aspect of laboratory safety and environmental responsibility. As a compound used extensively in the purification of histidine-tagged proteins, its waste products require careful management due to the associated chemical hazards of both nickel and nitrilotriacetic acid. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ni-NTA waste, designed for researchers, scientists, and drug development professionals.
Adherence to these procedures is essential to ensure compliance with regulations, protect personnel from potential health risks, and prevent environmental contamination.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle Ni-NTA waste with the appropriate safety measures. Nickel compounds are classified as potential carcinogens, and nitrilotriacetic acid is a suspected carcinogen that can cause serious eye and skin irritation.[1][2][3][4][5]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields or a face shield.[3][4][6]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[1][6]
-
Protective Clothing: A lab coat or gown is necessary to prevent skin contact.[3][6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used in a well-ventilated area or under a chemical fume hood.[1][7]
Hazard Profile and Regulatory Data
Ni-NTA and its components are regulated under various health and safety standards. The following table summarizes key hazard classifications and occupational exposure limits.
| Hazard Classification & Data | Description | Source / Regulatory Body |
| GHS Hazard Statements | H302: Harmful if swallowed.[5] H317: May cause an allergic skin reaction.[5] H319: Causes serious eye irritation.[3] H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5] H351: Suspected of causing cancer.[2][3][4][5] H410: Very toxic to aquatic life with long lasting effects.[5] | Globally Harmonized System (GHS) |
| Carcinogenicity | Group 2B: Possibly carcinogenic to humans. Reasonably anticipated to be a human carcinogen. | IARC NTP |
| OSHA PEL (Nickel, soluble compounds, as Ni) | 1 mg/m³ (8-hour Time-Weighted Average) | Occupational Safety & Health Administration (OSHA)[7][8] |
| NIOSH REL (Nickel, as Ni) | 0.015 mg/m³ (10-hour Time-Weighted Average) | National Institute for Occupational Safety and Health (NIOSH)[7] |
Procedural Guide for Ni-NTA Disposal
The disposal of Ni-NTA waste must be treated as a hazardous chemical waste process.[1][6][9] Do not dispose of this material down the drain or in regular solid waste.[9][10] Release into the sewer system must be avoided due to its high toxicity to aquatic life.[10]
Step 1: Waste Segregation and Collection
-
Designated Waste Stream: Collect all waste containing Ni-NTA, including used resin, buffers, and rinsates, in a dedicated hazardous waste container. Do not mix with other waste types unless instructed by your institution's safety office.[11]
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. The original product container can often be used if it is in good condition.[10] Ensure the container is suitable for liquid waste.
Step 2: Proper Labeling of Waste Containers
-
Clear Identification: The container must be clearly labeled as "Hazardous Waste."
-
Contents: List all chemical constituents, including "this compound," water, buffers (e.g., imidazole, sodium phosphate), and any other components.[10]
-
Hazard Information: Indicate the relevant hazards, such as "Toxic," "Suspected Carcinogen," and "Hazardous to the Aquatic Environment."[10]
-
Contact Information: Include the name of the principal investigator and the laboratory location (building and room number).[10]
Step 3: Storage Pending Disposal
-
Accumulation Area: Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.[10]
-
Secondary Containment: Place the container in a secondary bin or tray to contain any potential leaks.
-
Ventilation: The storage area should be well-ventilated.[3][6]
-
Incompatible Materials: Keep the waste container away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][9][12]
Step 4: Final Disposal
-
Professional Disposal: Ni-NTA waste must be disposed of through a licensed hazardous waste management company.[1][2][4]
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste. Follow their specific procedures for waste consolidation and removal.
Ni-NTA Waste Disposal Workflow
The following diagram outlines the logical steps and decision points for the proper management and disposal of Ni-NTA waste.
Caption: Ni-NTA Waste Disposal Workflow.
References
- 1. qiagen.com [qiagen.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Nickel nitrilotriacetate | C6H7NNiO6 | CID 36939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. epi.dph.ncdhhs.gov [epi.dph.ncdhhs.gov]
- 8. epa.gov [epa.gov]
- 9. carlroth.com [carlroth.com]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Nitrilotriacetic acid (NTA) - Ataman Kimya [atamanchemicals.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Nickel Nitrilotriacetic Acid
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Nickel Nitrilotriacetic Acid (Ni-NTA), a compound widely used in protein purification. Adherence to these procedures will help ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Summary: this compound is a chemical that requires careful handling due to its potential health risks. It is suspected of causing cancer, causes serious eye irritation, and may be harmful if swallowed.[1][2][3] It is crucial to use this substance in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling Ni-NTA in any form (solid or in solution).
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or rubber gloves | To prevent skin contact.[4][5] |
| Eye and Face Protection | Tight-sealing safety goggles | To protect against splashes and dust.[1] |
| Body Protection | Laboratory coat or gown | To prevent contamination of personal clothing.[4] |
| Respiratory Protection | Dust mask (if handling powder) | To prevent inhalation of dust particles.[5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling Ni-NTA is critical for safety and efficiency. The following workflow outlines the key steps.
Detailed Experimental Protocols
1. Preparation of Ni-NTA Resin for Protein Purification
This protocol is a general guideline for preparing Ni-NTA resin for use in affinity chromatography.
-
Materials:
-
Procedure:
-
Equilibrate the Ni-NTA resin by washing it with 3-5 column volumes of distilled water.
-
Equilibrate the column with a minimum of 5 column volumes of binding buffer.[4]
-
Apply the prepared protein sample to the column.
-
Wash the column with binding buffer until the absorbance at 280 nm reaches a steady baseline (typically 10-15 column volumes).[4]
-
Elute the bound protein using the elution buffer.
-
2. Regeneration of Ni-NTA Resin
To ensure the longevity and performance of the Ni-NTA resin, proper regeneration after each use is recommended.
-
Materials:
-
Used Ni-NTA resin
-
Regeneration Buffer (e.g., 6 M Guanadine Chloride, 0.2 M acetic acid)[6]
-
2% Sodium Dodecyl Sulfate (SDS) solution
-
Ethanol (B145695) solutions (25%, 50%, 75%)
-
100 mM EDTA, pH 8.0
-
100 mM Nickel Sulfate (NiSO4)
-
-
Procedure:
-
Wash the column with 2 volumes of Regeneration Buffer.[6]
-
Wash the column with 5 volumes of distilled water.[6]
-
Wash the column with 3 volumes of 2% SDS.[6]
-
Wash the column sequentially with 1 volume each of 25%, 50%, and 75% ethanol.[6]
-
Strip the nickel ions by washing with 5 volumes of 100 mM EDTA.
-
Wash with 5 volumes of distilled water to remove EDTA.[7]
-
Recharge the resin by incubating with 2 volumes of 100 mM NiSO4.
-
Wash with 5 volumes of distilled water to remove excess nickel.
-
Disposal Plan
Proper disposal of Ni-NTA waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Ni-NTA Waste | Collect in a clearly labeled, sealed container. Dispose of as chemical waste in accordance with federal, state, and local regulations.[1][4] |
| Liquid Ni-NTA Waste | Collect in a labeled, sealed container. Avoid disposal down the drain. Dispose of as chemical waste in accordance with federal, state, and local regulations.[8] |
| Contaminated Labware | Decontaminate with appropriate cleaning agents. If disposable, place in a sealed bag and dispose of as chemical waste. |
| Contaminated PPE | Remove carefully to avoid cross-contamination. Place in a designated, sealed bag and dispose of as chemical waste. |
Emergency Procedures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[1]
By implementing these safety and handling procedures, you can minimize the risks associated with this compound and maintain a safe laboratory environment. Always refer to the specific Safety Data Sheet (SDS) for the product you are using for the most detailed and up-to-date information.
References
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.igem.org [static.igem.org]
- 5. Nitrilotriacetic Acid | C6H9NO6 | CID 8758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. eichrom.com [eichrom.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
